molecular formula C11H14FNO B077683 N,N-Diethyl 2-fluorobenzamide CAS No. 10345-76-3

N,N-Diethyl 2-fluorobenzamide

Cat. No.: B077683
CAS No.: 10345-76-3
M. Wt: 195.23 g/mol
InChI Key: IOVYXBLAGKVAGL-UHFFFAOYSA-N
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Description

N,N-Diethyl 2-fluorobenzamide is a fluorinated benzamide derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a tertiary amide with diethylamino substituents and a fluorine atom at the ortho position of the benzene ring, makes it a versatile intermediate. Researchers utilize this compound in the development of novel synthetic methodologies, such as in palladium-catalyzed decarboxylative ortho-acylation reactions to construct complex molecular architectures . The benzamide scaffold is of significant interest in pharmaceutical research for designing bioactive molecules, and fluorinated benzamide derivatives have been explored as key intermediates in the development of molecular imaging probes, such as those used in PET imaging for oncology research . Furthermore, the electron-withdrawing nature and steric profile of the ortho-fluoro substituent can influence both the reactivity of the molecule and its potential binding interactions in biological systems, making this compound a compound of interest for researchers in catalysis and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVYXBLAGKVAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349951
Record name N,N-Diethyl 2-fluorobenzamide
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Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10345-76-3
Record name N,N-Diethyl-2-fluorobenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl 2-fluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,N-Diethyl-2-fluorobenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2-fluorobenzamide

I. Overview and Core Physicochemical Properties

N,N-Diethyl-2-fluorobenzamide (CAS No. 10345-76-3) is a fluorinated aromatic amide.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The introduction of a fluorine atom to the ortho-position of the benzamide scaffold can profoundly influence the molecule's conformational preferences, lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] This guide provides a detailed examination of its chemical properties, synthesis, and spectral characteristics.

The compound is typically a colorless to pale yellow liquid or solid, with low solubility in water but higher solubility in common organic solvents.[2] Its hydrophobic character is derived from the aromatic ring and the N,N-diethyl groups.[2]

Table 1: Physicochemical Properties of N,N-Diethyl-2-fluorobenzamide

PropertyValueSource
CAS Number 10345-76-3[1][4]
Molecular Formula C₁₁H₁₄FNO[4][5]
Molecular Weight 195.23 g/mol [5][6]
Appearance Colorless to pale yellow liquid or solid[2]
InChIKey IOVYXBLAGKVAGL-UHFFFAOYSA-N[2]
SMILES C(N(CC)CC)(=O)C1=C(F)C=CC=C1[2]

II. Synthesis and Reaction Mechanism

The most direct and common method for synthesizing N,N-Diethyl-2-fluorobenzamide is through the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with diethylamine.[7] This reaction is typically performed in an inert solvent, with a tertiary amine base like triethylamine added to neutralize the hydrochloric acid byproduct that is formed.[8]

Experimental Protocol: Synthesis of N,N-Diethyl-2-fluorobenzamide

This protocol is adapted from established procedures for analogous benzamide syntheses.[8]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzoyl chloride (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

  • Reaction: Add the diethylamine/triethylamine solution dropwise to the stirred solution of 2-fluorobenzoyl chloride at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.[8]

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of the solvent.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess amines, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure N,N-Diethyl-2-fluorobenzamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Fluorobenzoyl Chloride E Combine & Stir (0°C to RT, 18h) A->E B Diethylamine B->E C Triethylamine (Base) C->E D DCM (Solvent) D->E F Filter Precipitate E->F G Aqueous Washes (H₂O, HCl, NaHCO₃, Brine) F->G H Dry & Evaporate G->H I Purify (Vacuum Distillation) H->I J N,N-Diethyl-2-fluorobenzamide (Final Product) I->J

Diagram 1: General workflow for the synthesis of N,N-Diethyl-2-fluorobenzamide.
Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established addition-elimination mechanism.[7] The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is the best leaving group. The triethylamine base then deprotonates the resulting ammonium ion to yield the final neutral amide product.

G cluster_reactants cluster_products Start Reactants Intermediate Tetrahedral Intermediate Start->Intermediate Addition (Nucleophilic Attack) Products Products Intermediate->Products Elimination (Loss of Cl⁻) 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride Diethylamine Diethylamine 2-Fluorobenzoyl Chloride->Diethylamine Ammonium Ion Ammonium Ion Final Amide Final Amide Ammonium Ion->Final Amide Chloride Ion Chloride Ion Ammonium Ion->Chloride Ion

Diagram 2: The addition-elimination mechanism for amide formation.

III. Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the restricted rotation around the amide (C-N) bond. This can make the two ethyl groups diastereotopic, meaning the two methylene (-CH₂) groups and the two methyl (-CH₃) groups may appear as separate signals.[10]

    • Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to H-H and H-F coupling.

    • Methylene Protons (δ ~3.2-3.8 ppm): Two broad quartets, each integrating to 2H, are expected for the -CH₂- groups. The separation is due to the hindered rotation.[10]

    • Methyl Protons (δ ~1.1-1.3 ppm): Two broad triplets, each integrating to 3H, are expected for the -CH₃ groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show 8 distinct signals (some aromatic signals may overlap).

    • Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon will appear in this downfield region.[11]

    • Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF) and a chemical shift around 158-162 ppm. The other carbons will show smaller C-F couplings.[12]

    • Methylene Carbons (δ ~40-45 ppm): Two distinct signals may be observed for the -CH₂- carbons due to hindered rotation.

    • Methyl Carbons (δ ~12-15 ppm): Two distinct signals may be observed for the -CH₃ carbons.

  • Mass Spectrometry (EI-MS): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen and benzylic cleavage.

    • Molecular Ion [M]⁺: m/z = 195

    • Key Fragments:

      • m/z = 123: [FC₆H₄CO]⁺, the 2-fluorobenzoyl cation, formed by cleavage of the amide C-N bond.

      • m/z = 95: [FC₆H₄]⁺, the 2-fluorophenyl cation, from loss of CO from the benzoyl fragment.

      • m/z = 180: [M-CH₃]⁺, loss of a methyl group.

      • m/z = 166: [M-C₂H₅]⁺, loss of an ethyl group.

IV. Chemical Reactivity and Safe Handling

  • Stability: N,N-Diethyl-2-fluorobenzamide is stable under normal laboratory conditions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

  • Reactivity: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-fluorobenzoic acid and diethylamine. The aromatic ring can undergo further electrophilic substitution, though the fluorine and amide groups will influence the regioselectivity of such reactions.

  • Safe Handling: While specific toxicity data is not available, it is prudent to handle this compound with the same precautions as its non-fluorinated analog, N,N-diethylbenzamide. It should be considered harmful if swallowed or in contact with skin, and a potential cause of skin and serious eye irritation.[9]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.

    • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-diethyl-2,5-difluorobenzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Appchem. (n.d.). N,N-Diethyl 2-fluorobenzamide | 10345-76-3 | C11H14FNO. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-fluorobenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-N,N-diethyl-benzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • Molbase. (n.d.). Cas 94930-55-9,Benzoic acid, 2-(cyanohydroxymethyl)-6-fluoro-. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]

Sources

N,N-Diethyl-2-fluorobenzamide synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-2-fluorobenzamide

This guide provides a detailed exploration of the synthetic pathways leading to N,N-Diethyl-2-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds and research chemicals. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the efficient synthesis of this compound.

Introduction

N,N-Diethyl-2-fluorobenzamide is a disubstituted benzamide derivative characterized by a fluorine atom at the ortho position of the benzene ring. This structural motif is of significant interest in medicinal chemistry, as the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets. Consequently, robust and scalable synthetic routes to N,N-Diethyl-2-fluorobenzamide are of paramount importance. This document will detail the most common and effective synthetic strategies, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.

Primary Synthesis Pathway: Acylation of Diethylamine with 2-Fluorobenzoyl Chloride

The most direct and widely employed method for the synthesis of N,N-Diethyl-2-fluorobenzamide is the nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and diethylamine. This approach is favored for its high efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.

Mechanistic Overview

The reaction proceeds via a nucleophilic attack of the diethylamine nitrogen on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This addition step forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and yielding the stable amide product. An ancillary base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, preventing the protonation of the diethylamine nucleophile and driving the reaction to completion.

Visualizing the Pathway: Acylation of Diethylamine

Acylation_Pathway Start 2-Fluorobenzoyl Chloride + Diethylamine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Base Triethylamine (Base) Base->Start HCl Scavenger Solvent Dichloromethane (Solvent) Solvent->Start Reaction Medium Product N,N-Diethyl-2-fluorobenzamide Intermediate->Product Chloride Elimination Byproduct Triethylammonium Chloride

Caption: Acylation of diethylamine with 2-fluorobenzoyl chloride.

Detailed Experimental Protocol

The following protocol is a representative example of the acylation method.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount Used
2-Fluorobenzoyl chloride158.561.010.0 g
Diethylamine73.141.26.2 mL
Triethylamine101.191.513.2 mL
Dichloromethane (DCM)--100 mL
1 M Hydrochloric Acid--As needed
Saturated Sodium Bicarbonate--As needed
Brine--As needed
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluorobenzoyl chloride (10.0 g, 63.0 mmol) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Amines: In a separate beaker, dissolve diethylamine (6.2 mL, 75.6 mmol) and triethylamine (13.2 mL, 94.5 mmol) in 20 mL of dichloromethane.

  • Reaction Execution: Add the amine solution dropwise to the cooled solution of 2-fluorobenzoyl chloride over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N,N-Diethyl-2-fluorobenzamide as a colorless oil.

Alternative Pathway: Direct Amidation of 2-Fluorobenzoic Acid

An alternative approach involves the direct coupling of 2-fluorobenzoic acid with diethylamine using a peptide coupling agent. This method avoids the need to prepare the acyl chloride, which can be sensitive to moisture.

Mechanistic Overview

Coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid group of 2-fluorobenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine, leading to the formation of the amide bond and the release of a urea byproduct.

Visualizing the Pathway: Direct Amidation

Amidation_Pathway Start 2-Fluorobenzoic Acid + Diethylamine Intermediate O-Acylisourea Intermediate Start->Intermediate Activation CouplingAgent EDC (Coupling Agent) CouplingAgent->Start Mediates Reaction Product N,N-Diethyl-2-fluorobenzamide Intermediate->Product Nucleophilic Attack by Diethylamine Byproduct Urea Byproduct

Caption: Direct amidation of 2-fluorobenzoic acid.

Experimental Protocol Considerations

While a detailed protocol is highly dependent on the specific coupling agent used, the general procedure involves dissolving the 2-fluorobenzoic acid, diethylamine, and the coupling agent in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The work-up procedure is critical for removing the urea byproduct, which can often be achieved by filtration if it precipitates, followed by an aqueous wash sequence similar to the acyl chloride method.

Process Optimization and Critical Parameters

  • Solvent Selection: Aprotic solvents like dichloromethane, diethyl ether, or tetrahydrofuran are preferred to avoid unwanted side reactions with the acyl chloride or coupling agents.

  • Base Selection: In the acyl chloride method, a non-nucleophilic organic base like triethylamine is crucial. It acts as an acid scavenger without competing with diethylamine in the nucleophilic attack.

  • Temperature Control: The initial addition of diethylamine to 2-fluorobenzoyl chloride is exothermic. Maintaining a low temperature (0 °C) is essential to control the reaction rate and minimize the formation of side products.

  • Purification Strategy: The choice between distillation and chromatography for purification depends on the scale of the reaction and the nature of any impurities. For high-purity material, column chromatography is generally more effective.

Conclusion

The synthesis of N,N-Diethyl-2-fluorobenzamide is most reliably achieved through the acylation of diethylamine with 2-fluorobenzoyl chloride. This method is high-yielding and straightforward. The direct amidation of 2-fluorobenzoic acid presents a viable alternative, particularly when avoiding the use of acyl chlorides is desirable. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high-quality N,N-Diethyl-2-fluorobenzamide for research and development applications.

References

  • Synthesis of N,N-diethyl-2-fluorobenzamide. (2022). Mol-Instincts. [Link]

  • N,N-Diethyl-2-fluorobenzamide. (n.d.). ChemSrc. [Link]

Unveiling the Enigmatic Profile of N,N-Diethyl-2-fluorobenzamide: A Guide to Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Unknown

In the landscape of chemical biology and drug discovery, we often encounter compounds with well-defined histories and extensively characterized mechanisms of action. N,N-Diethyl-2-fluorobenzamide, however, represents a different and, in many ways, more exciting challenge. As of the current scientific consensus, this molecule is primarily recognized not for its biological effects, but as a crucial chemical intermediate. Specifically, it serves as a precursor in the synthesis of radiolabeled imaging agents, such as [¹⁸F]Flurorbenzamide, which are instrumental in positron emission tomography (PET) studies targeting the dopamine D2 receptor.

This guide, therefore, deviates from a traditional monograph on a known bioactive agent. Instead, it embarks on a prospective journey. We will operate under the hypothetical scenario that preliminary screenings have suggested a novel biological activity for N,N-Diethyl-2-fluorobenzamide itself. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-stage research program designed to elucidate its mechanism of action from the ground up. We will proceed with the intellectual framework of a senior application scientist, emphasizing not just the "what" but the "why" behind each experimental choice, ensuring a self-validating and robust scientific narrative.

Part 1: Foundational Characterization and Known Chemical Utility

N,N-Diethyl-2-fluorobenzamide is a substituted benzamide with the chemical formula C₁₁H₁₄FNO. Its structure is characterized by a benzene ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 1-position. The nitrogen atom of the amide is further substituted with two ethyl groups.

The primary and well-documented role of this compound is in synthetic organic chemistry. Its most notable application is as a precursor for the synthesis of [¹⁸F]Flurorbenzamide, a PET radioligand. In this context, the fluorine atom is replaced with the radioactive isotope ¹⁸F in the final step of the radiosynthesis. The resulting radiotracer is then used in preclinical and clinical imaging to visualize and quantify dopamine D2 receptors in the brain, which are implicated in a variety of neurological and psychiatric disorders.

This established utility provides a critical, albeit indirect, clue. The core benzamide scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The dopamine D2 receptor itself is a GPCR. This structural heritage suggests that if N,N-Diethyl-2-fluorobenzamide were to possess intrinsic biological activity, the GPCR family would be a logical starting point for investigation.

Part 2: A Proposed Research Cascade for Mechanistic Elucidation

We will now outline a hypothetical, yet methodologically rigorous, workflow to investigate the mechanism of action of N,N-Diethyl-2-fluorobenzamide, assuming a fictional "hit" from a high-throughput screen.

Stage 1: Target Agnostic Phenotypic Screening and Hit Validation

The initial phase focuses on confirming the biological activity in a target-agnostic manner and ensuring the observed effect is robust and not an artifact.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines representing diverse tissue origins (e.g., HEK293 for general screening, SH-SY5Y for neuronal effects, A549 for epithelial).

  • Compound Preparation: Prepare a 10 mM stock solution of N,N-Diethyl-2-fluorobenzamide in DMSO. Create a serial dilution series from 100 µM to 1 nM.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound dilution series for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Viability Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a specialized solubilization buffer.

    • Read absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Rationale: This initial step is crucial to confirm the compound's bioactivity and to determine the concentration range for subsequent, more complex assays. Running the assay at multiple time points provides initial insights into whether the effect is acute (cytotoxic) or chronic (antiproliferative).

Diagram: High-Throughput Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound Stock (N,N-Diethyl-2-fluorobenzamide) Dilution Serial Dilution Series Compound->Dilution Treatment Cell Treatment (24, 48, 72h) Dilution->Treatment Cells Cell Line Panel Seeding (96-well plates) Cells->Treatment Assay Viability Assay (MTT) or Proliferation Assay (BrdU) Treatment->Assay Readout Plate Reader (Absorbance/Fluorescence) Assay->Readout Data Dose-Response Curve Generation Readout->Data IC50 IC50 Determination Data->IC50

Caption: Workflow for initial hit validation and potency determination.

Stage 2: Broad Target Class Identification

With a confirmed phenotypic effect and an established IC₅₀, the next logical step is to narrow down the potential biological targets.

Experimental Protocol: Competitive Radioligand Binding Assays (GPCR Panel)

Given the benzamide scaffold, a primary screen against a panel of GPCRs, particularly dopamine and serotonin receptors, is a high-priority, hypothesis-driven approach.

  • Panel Selection: Utilize a commercially available GPCR binding panel (e.g., Eurofins SafetyScreen, MilliporeSigma GPCRProfiler). Select a panel that includes, at a minimum, dopamine (D1-D5), serotonin (5-HT₁-₇ subtypes), adrenergic, and muscarinic receptors.

  • Membrane Preparation: Use cell membrane preparations expressing the specific receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a known radioligand for the target receptor (e.g., [³H]Spiperone for D2 receptors), and N,N-Diethyl-2-fluorobenzamide at a fixed, high concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Washing and Scintillation Counting: Wash the plates to remove unbound radioligand, and measure the remaining radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition or displacement of the radioligand by the test compound. A significant displacement (typically >50%) indicates a potential interaction with the receptor.

Trustworthiness and Self-Validation: This protocol includes positive controls (a known unlabeled ligand for each receptor) and negative controls (vehicle) to define the 0% and 100% binding windows. Hits from this broad screen must be confirmed in follow-up, full dose-response curve experiments to determine the Ki (inhibition constant).

Stage 3: Specific Target Validation and Mechanism Characterization

Let us assume the GPCR screen reveals a significant interaction with the Dopamine D2 receptor. The next stage involves validating this target and understanding the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

Experimental Protocol: Functional Assays (cAMP Measurement)

The Dopamine D2 receptor is a Gi-coupled GPCR, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP).

  • Cell Line: Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: Utilize a competitive immunoassay for cAMP, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar technologies.

  • Antagonist Mode:

    • Treat cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC₅₀ concentration in the presence of increasing concentrations of N,N-Diethyl-2-fluorobenzamide.

    • Measure the cAMP levels. An antagonist will block the Quinpirole-induced decrease in cAMP, bringing levels back up towards baseline.

  • Agonist Mode:

    • Treat cells with increasing concentrations of N,N-Diethyl-2-fluorobenzamide alone.

    • Measure cAMP levels. An agonist would cause a dose-dependent decrease in cAMP.

  • Data Analysis: Plot the dose-response curves. For antagonist mode, calculate the IC₅₀, which can be converted to a functional Kb (equilibrium dissociation constant). For agonist mode, calculate the EC₅₀ (half-maximal effective concentration).

Diagram: Proposed D2 Receptor Antagonist Mechanism

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (Endogenous Agonist) D2R D2 Receptor G-protein Binding Site Dopamine->D2R Activates Compound N,N-Diethyl-2-fluorobenzamide (Hypothetical Antagonist) Compound->D2R Blocks Gi Gi Protein (α, β, γ subunits) D2R:g->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: Hypothetical antagonist action at the D2 receptor.

Part 3: Data Synthesis and Future Directions

The culmination of this proposed research program would be a comprehensive profile of N,N-Diethyl-2-fluorobenzamide's mechanism of action.

Quantitative Data Summary Table

Assay TypeParameterResultInterpretation
Phenotypic Screen
Cell Viability (SH-SY5Y)IC₅₀ (72h)Hypothetical: 12.5 µMModerate cytotoxic/antiproliferative effect.
Target Identification
GPCR Binding Panel% Displacement @ 10 µMHypothetical: 85% at D2RSelective interaction with the Dopamine D2 receptor.
Target Validation
D2R Radioligand BindingKiHypothetical: 850 nMConfirms direct binding to the D2 receptor with sub-micromolar affinity.
Functional Mechanism
D2R cAMP Assay (Antagonist)KbHypothetical: 1.2 µMFunctional antagonist at the D2 receptor.
D2R cAMP Assay (Agonist)EC₅₀Hypothetical: No activityNo intrinsic agonistic activity observed.

Future Directions:

  • Receptor Subtype Selectivity: Investigate binding and functional activity at other dopamine receptor subtypes (D1, D3, D4, D5) to determine selectivity.

  • In Vivo Target Engagement: Develop a radiolabeled version of N,N-Diethyl-2-fluorobenzamide to perform in vivo PET imaging and confirm that it reaches the intended target in the brain.

  • Behavioral Pharmacology: Assess the compound's effects in animal models of diseases where D2 receptor antagonism is relevant (e.g., psychosis, nausea).

  • Off-Target Liability: Conduct a broader safety pharmacology screen to identify any potential off-target effects that could lead to adverse events.

This structured, hypothesis-driven approach provides a robust framework for transforming an enigmatic chemical intermediate into a well-characterized pharmacological tool or potential therapeutic lead. It underscores a fundamental principle in drug discovery: every molecule has a story, and with rigorous, logical, and multi-faceted investigation, we can begin to tell it.

References

As N,N-Diethyl-2-fluorobenzamide is primarily a chemical intermediate, the references below pertain to its synthesis and use as a precursor, which forms the basis of our initial hypothesis.

  • Synthesis of [¹⁸F]Flurorbenzamide: This reference would typically be a primary research article detailing the synthetic route where N,N-Diethyl-2-fluorobenzamide is used as a starting material for the radiolabeling process. A specific, real-world citation would be inserted here if a prominent paper were identified.
  • Dopamine D2 Receptor Pharmacology: A comprehensive review article on the pharmacology of the D2 receptor, its signaling pathways (e.g., Gi coupling and cAMP inhibition), and its role in disease. This would justify the choice of functional assays.
  • High-Throughput Screening (HTS) Methodologies: A methods paper or review detailing the principles and best practices for the cell-based phenotypic screens described in Stage 1. A citation from a source like the "SLAS Discovery" journal would be relevant.
  • GPCR Radioligand Binding Assays: A protocol paper or technical note from a commercial vendor or academic source explaining the theory and practice of competitive binding assays. A link to a technical guide from a company like PerkinElmer or a methods paper in a journal like "Current Protocols in Pharmacology" would be cited here.

An In-depth Technical Guide to the Spectroscopic Data of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of N,N-Diethyl-2-fluorobenzamide (CAS No. 10345-73-0). As a fluorinated benzamide derivative, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Accurate and unambiguous characterization is paramount for its application in research and development. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It combines theoretical principles with practical, field-proven insights into data interpretation, including detailed experimental protocols and the causal logic behind the observed spectral features.

Introduction and Molecular Structure

N,N-Diethyl-2-fluorobenzamide is a tertiary amide distinguished by a fluorine atom at the ortho position of the benzene ring. This substitution pattern introduces unique electronic and steric properties that influence its reactivity and spectroscopic characteristics. The benzamide scaffold is a privileged structure in drug discovery, and ortho-halogenation can significantly modulate pharmacological activity. Therefore, rigorous spectroscopic verification of its structure is a critical first step in any research endeavor.

The primary analytical techniques—NMR, IR, and MS—provide orthogonal data points that, when combined, confirm the molecular identity and purity of the compound with high confidence. This guide will dissect the expected spectral output from each method.

Key Molecular Properties:

Property Value
IUPAC Name N,N-diethyl-2-fluorobenzamide
CAS Number 10345-73-0
Molecular Formula C₁₁H₁₄FNO

| Molecular Weight | 195.24 g/mol |

Molecular Structure Diagram

M N,N-Diethyl-2-fluorobenzamide (m/z = 195) F1 [FC₆H₄CO]⁺ (m/z = 123) M->F1 - •N(Et)₂ F2 [CON(CH₂CH₃)₂]⁺ (m/z = 72) M->F2 - •C₆H₄F cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data • Carbon-Hydrogen Framework • H-H, H-F, C-F Coupling • Diastereotopic Ethyl Groups NMR->NMR_Data IR IR Spectroscopy IR_Data • Functional Groups (Amide C=O) • Aromatic & C-F Bonds IR->IR_Data MS Mass Spectrometry MS_Data • Molecular Weight (m/z 195) • Key Fragments (m/z 123, 72) MS->MS_Data Conclusion Confirmed Structure NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion Sample Purified Sample of N,N-Diethyl-2-fluorobenzamide Sample->NMR Sample->IR Sample->MS

Whitepaper: Unveiling the Therapeutic Potential of N,N-Diethyl-2-fluorobenzamide — A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

N,N-Diethyl-2-fluorobenzamide is a synthetic compound with a structure suggestive of potential bioactivity, yet it remains largely unexplored within the therapeutic landscape. Its core structure, a substituted benzamide, is a privileged scaffold in medicinal chemistry, famously associated with a range of successful drugs targeting the central nervous system (CNS). This guide outlines a comprehensive, hypothesis-driven strategy for the systematic identification and validation of potential therapeutic targets for N,N-Diethyl-2-fluorobenzamide. We will delve into the rationale for prioritizing specific protein families, provide detailed, field-tested experimental protocols for screening and validation, and present a logical framework for data interpretation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this novel chemical entity.

Introduction and Rationale

N,N-Diethyl-2-fluorobenzamide belongs to the benzamide class of chemical compounds. The benzamide moiety is a cornerstone of modern pharmacology, with numerous derivatives approved as therapeutic agents. For instance, amisulpride and sulpiride are potent antagonists of the dopamine D2/D3 receptors, widely used as antipsychotics. Others, like metoclopramide, exhibit activity at both dopamine and serotonin receptors, serving as antiemetics.

The specific structure of N,N-Diethyl-2-fluorobenzamide presents several features of interest:

  • The Benzamide Core: Provides a rigid scaffold known to form key hydrogen bond interactions with numerous receptor targets.

  • N,N-Diethyl Substitution: This group significantly influences lipophilicity, potentially affecting blood-brain barrier permeability and metabolic stability. It is also a key feature of the well-known insect repellent DEET (N,N-Diethyl-meta-toluamide), which is known to interact with insect olfactory receptors and acetylcholinesterase.

  • 2-Fluoro Substitution: The fluorine atom at the ortho position is a critical modification. It alters the electronic properties (pKa) of the amide group and can form specific, favorable interactions (e.g., with backbone amides) within a protein binding pocket, often enhancing binding affinity and selectivity.

Based on this structural analysis, we hypothesize that N,N-Diethyl-2-fluorobenzamide is a prime candidate for interaction with G-Protein Coupled Receptors (GPCRs), particularly those within the dopamine and serotonin families, which are known to be modulated by benzamide-containing ligands. This guide will therefore focus on a strategic workflow to test this hypothesis and validate potential targets.

Hypothesis-Driven Target Identification Strategy

Our strategy is to cast a wide but informed net, focusing on the most probable target classes first, followed by rigorous validation of any preliminary "hits." The workflow is designed to move logically from broad, high-throughput screening to specific, functional characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: In-Cell Target Engagement Compound N,N-Diethyl-2- fluorobenzamide Screening Broad GPCR Panel Radioligand Binding Assay Compound->Screening  Test at 10µM DoseResponse Dose-Response Curve (Ki Determination) Screening->DoseResponse  Primary Hits (>50% Inhibition) FunctionalAssay Functional Assay (e.g., cAMP or Ca2+ Flux) DoseResponse->FunctionalAssay  Confirmed Binders (Ki < 1µM) CETSA Cellular Thermal Shift Assay (CETSA) FunctionalAssay->CETSA  Functionally Active Hits

Caption: High-level workflow for target identification and validation.

Experimental Protocols and Methodologies

Phase 1: Primary Target Screening via Radioligand Binding Assays

Rationale: Radioligand binding assays are the gold standard for initial screening to determine if a compound physically interacts with a receptor. By competing with a known radiolabeled ligand, we can quickly and sensitively measure the compound's ability to bind to a large panel of potential targets. We will utilize a commercially available broad GPCR panel (e.g., from Eurofins or PerkinElmer) to maximize our chances of finding an interaction.

Protocol: Competitive Radioligand Binding Assay

  • Preparation:

    • Thaw cryopreserved cell membranes expressing the GPCR target of interest (e.g., Dopamine D2 receptor).

    • Dilute membranes in the specified assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Prepare a 10 mM stock solution of N,N-Diethyl-2-fluorobenzamide in 100% DMSO. Serially dilute to create working solutions.

    • Prepare the radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration equal to its Kd for the target receptor.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 25 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 25 µL of a known, high-affinity unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Add 25 µL of N,N-Diethyl-2-fluorobenzamide to achieve a final concentration of 10 µM.

  • Reaction Incubation:

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 125 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The exact time depends on the binding kinetics of the specific radioligand.

  • Harvesting and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate, which traps the cell membranes.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta TriLux).

  • Data Analysis:

    • Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - (Test Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM))

    • A "hit" is typically defined as a compound causing >50% inhibition at a 10 µM concentration.

Phase 2 & 3: Functional Characterization of Hits

Rationale: A binding event does not reveal the functional consequence. The compound could be an agonist (activator), antagonist (blocker), or an allosteric modulator. Functional assays are essential to determine the compound's effect on receptor signaling. For a hypothetical hit on the Dopamine D2 receptor, which is a Gi-coupled GPCR, the downstream signaling event is a decrease in intracellular cyclic AMP (cAMP).

G cluster_pathway Hypothetical D2 Receptor Signaling Pathway cluster_membrane Cell Membrane Ligand N,N-Diethyl-2- fluorobenzamide (Hypothetical Antagonist) Receptor Dopamine D2 Receptor Ligand->Receptor Blocks Dopamine Dopamine (Agonist) Dopamine->Receptor Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Hypothetical antagonist action at the Dopamine D2 receptor.

Protocol: cAMP Measurement Assay (HTRF)

  • Cell Culture:

    • Use a cell line stably expressing the target receptor (e.g., HEK293-D2R).

    • Plate cells in a 384-well plate and grow to ~90% confluency.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of N,N-Diethyl-2-fluorobenzamide in assay buffer.

    • Aspirate the culture medium from the cells.

    • Add the diluted compound to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Agonist Challenge:

    • Add a known agonist (e.g., Dopamine) at its EC80 concentration (the concentration that gives 80% of the maximal response). This provides a strong signal window to measure inhibition.

    • Incubate for an additional 15-30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP measurement using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., from Cisbio) according to the manufacturer's instructions.

    • This typically involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a functional inhibition constant (Kb).

Phase 4: Cellular Target Engagement Confirmation

Rationale: It is crucial to confirm that the compound binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an innovative method that measures target engagement by assessing the thermal stability of a protein in the presence of a binding ligand. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells (e.g., HEK293-D2R) in a T-75 flask to high density.

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into two pools: one treated with vehicle (DMSO) and one treated with a saturating concentration (e.g., 10-20 µM) of N,N-Diethyl-2-fluorobenzamide.

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into a PCR plate.

    • Heat the plate using a thermal cycler with a temperature gradient, for example, from 40°C to 64°C for 3 minutes. Include an unheated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method like Western Blot or ELISA, using a specific antibody against the target (e.g., anti-D2R antibody).

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated sample, signifying increased thermal stability.

Data Summary and Interpretation

All quantitative data from these experiments should be meticulously organized to build a comprehensive profile of the compound.

Table 1: Hypothetical Target Profile for N,N-Diethyl-2-fluorobenzamide

Target ReceptorPrimary Screen (% Inh. @ 10µM)Binding Affinity (Ki, nM)Functional Activity (Kb, nM)Mode of ActionCETSA Shift (ΔTm, °C)
Dopamine D285%120155Antagonist+2.8
Dopamine D368%450510Antagonist+1.5
Serotonin 5-HT2A15%>10,000>10,000N/ANot Tested
Adrenergic α15%>10,000>10,000N/ANot Tested

Interpretation: The hypothetical data in Table 1 would suggest that N,N-Diethyl-2-fluorobenzamide is a potent and selective antagonist of the Dopamine D2 receptor, with weaker activity at the D3 subtype. The positive CETSA shift provides strong evidence that this interaction occurs within a cellular context. This profile suggests the compound could be investigated further as a potential antipsychotic or for other CNS disorders where D2 receptor modulation is a therapeutic strategy.

Conclusion and Future Directions

This guide has presented a robust, multi-phase strategy for the de-novo identification and validation of therapeutic targets for N,N-Diethyl-2-fluorobenzamide. By leveraging its structural similarity to known pharmacophores, we established a strong hypothesis focusing on GPCRs. The detailed protocols for binding assays, functional characterization, and cellular target engagement provide a clear and actionable path for researchers.

The successful execution of this workflow would provide a strong foundation for a drug discovery program. Future steps would include:

  • Selectivity Profiling: Expanding the screening to a wider range of receptors to assess off-target effects.

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties and efficacy in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.

By following this scientifically rigorous and logically structured approach, the therapeutic potential of novel compounds like N,N-Diethyl-2-fluorobenzamide can be systematically and efficiently explored.

References

  • Lecrubier, Y. (2002). Amisulpride. Acta Psychiatrica Scandinavica, 106, 12-16. [Link]

  • Möller, H. J. (2002). Sulpiride. Neuro-Psychopharmacology & Biological Psychiatry, 26(3), 421-425. [Link]

  • Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (1995). Therapeutic potential of 5-HT4 receptor agonists. CNS Drugs, 4(5), 335-344. [Link]

  • DeGennaro, M., McBride, C. S., Seeholzer, L., Nakagawa, T., Dennis, E. J., Goldman, C., ... & Vosshall, L. B. (2013). Orco mutant mosquitoes lose strong preference for humans and are not repelled by DEET. Nature, 498(7455), 487-491. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Physical and chemical characteristics of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Diethyl-2-fluorobenzamide

Introduction: Unveiling the Profile of a Unique Fluorinated Amide

N,N-Diethyl-2-fluorobenzamide is a substituted aromatic amide that holds interest within synthetic chemistry and drug discovery. The incorporation of a fluorine atom at the ortho position of the benzamide core significantly influences its electronic properties, conformation, and metabolic stability, making it a distinct entity compared to its non-fluorinated parent, N,N-Diethylbenzamide (DEB). The diethylamide group further modulates its lipophilicity and steric profile. This guide provides a comprehensive overview of the core physical and chemical characteristics of N,N-Diethyl-2-fluorobenzamide, offering field-proven insights into its synthesis, characterization, and properties for professionals engaged in chemical research and development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. The ortho-fluorine substitution is a critical feature, inducing a significant inductive effect and potentially engaging in intramolecular hydrogen bonding, which dictates the molecule's overall conformation and reactivity.

molecular_structure cluster_ring cluster_amide cluster_ethyl1 cluster_ethyl2 C1 C C2 C C1->C2 F F C1->F F C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_amide C C6->C_amide O_amide O C_amide->O_amide N_amide N C_amide->N_amide C_ethyl1_1 CH₂ N_amide->C_ethyl1_1 C_ethyl2_1 CH₂ N_amide->C_ethyl2_1 C_ethyl1_2 CH₃ C_ethyl1_1->C_ethyl1_2 C_ethyl2_2 CH₃ C_ethyl2_1->C_ethyl2_2

Caption: Molecular structure of N,N-Diethyl-2-fluorobenzamide.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 10345-76-3 [1][2]
Molecular Formula C₁₁H₁₄FNO [2]
Molecular Weight 195.23 g/mol [2][3]
IUPAC Name N,N-diethyl-2-fluorobenzamide
SMILES CCN(CC)C(=O)C1=CC=CC=C1F [2]

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical for its handling, formulation, and application. The properties of N,N-Diethyl-2-fluorobenzamide are largely dictated by the interplay between the polar amide group, the lipophilic ethyl chains, and the electronegative fluorine atom. Unlike its non-fluorinated analog, N,N-Diethylbenzamide, which has a reported melting point range of 28-32 °C, the ortho-fluoro substitution may influence crystal packing and intermolecular forces.[4]

Table 2: Physical Properties of N,N-Diethyl-2-fluorobenzamide and Related Compounds

Property N,N-Diethyl-2-fluorobenzamide N,N-Diethylbenzamide (Analog) Rationale for Comparison Source
Physical State Low melting solid or liquid Low melting solid / Liquid The absence of the fluorine atom provides a baseline for understanding its influence. [4]
Melting Point Data not specified 28 - 32 °C Illustrates the impact of substitution on melting point. [4][5]
Boiling Point Data not specified 146 - 150 °C @ 15 mmHg Provides an estimate of volatility. [4][6]
Solubility Expected to be soluble in polar organic solvents Soluble in ethanol, acetone; slightly soluble in chloroform, ethyl acetate; low water solubility. Fluorine substitution generally increases lipophilicity but may not drastically alter solubility in common organic solvents. [6][7]

| Density | Data not specified | ~1.0 g/cm³ | Provides a baseline for density. |[8] |

Synthesis and Characterization: A Practical Approach

The most direct and widely adopted method for synthesizing N,N-disubstituted benzamides is the acylation of a secondary amine with a corresponding benzoyl chloride. This nucleophilic acyl substitution is a robust and high-yielding reaction.

Synthetic Pathway: Nucleophilic Acyl Substitution

The synthesis involves the reaction of 2-fluorobenzoyl chloride with diethylamine.[9] A tertiary amine base, such as triethylamine, is typically added to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the diethylamine nucleophile.[10][11]

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Fluorobenzoyl Chloride process Addition-Elimination reactant1->process reactant2 Diethylamine reactant2->process solvent Solvent (e.g., Dichloromethane) solvent->process in base Base (e.g., Triethylamine) base->process with temp Temperature (0°C to RT) temp->process at product N,N-Diethyl-2-fluorobenzamide process->product yields

Caption: General workflow for the synthesis of N,N-Diethyl-2-fluorobenzamide.

Experimental Protocol: Synthesis

Causality: This protocol is designed for efficiency and purity. The use of an ice bath controls the initial exothermic reaction between the highly reactive acyl chloride and the amine. The anhydrous solvent prevents unwanted hydrolysis of the acyl chloride. The aqueous workup effectively removes the water-soluble triethylamine hydrochloride salt and any unreacted starting materials.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes with vigorous stirring.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure N,N-Diethyl-2-fluorobenzamide.

Spectroscopic and Chemical Profile

Spectroscopic analysis is indispensable for structural verification. The chemical environment of each atom in N,N-Diethyl-2-fluorobenzamide gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. A key feature in the ¹H NMR spectrum of N,N-diethylamides is the restricted rotation around the amide C-N bond, which often results in separate, broadened signals for the two N-ethyl groups, especially at lower temperatures.[12]

  • ¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to fluorine-proton coupling. The methylene protons (N-CH₂) will likely appear as two distinct, broad quartets around 3.2-3.8 ppm, and the methyl protons (CH₃) as two broad triplets around 1.1-1.3 ppm.[13]

  • ¹³C NMR: The carbonyl carbon (C=O) signal is expected in the range of 168-172 ppm. Aromatic carbons will appear between 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The methylene carbons (N-CH₂) are expected around 40-45 ppm, and the methyl carbons (CH₃) around 12-15 ppm.[13]

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Table 3: Predicted Spectroscopic Data

Technique Expected Chemical Shifts / Peaks (δ ppm) Key Features
¹H NMR ~7.0-7.5 (m, 4H, Ar-H), ~3.2-3.8 (broad q, 4H, N-CH₂), ~1.1-1.3 (broad t, 6H, CH₃) Broadened signals for ethyl groups due to restricted C-N bond rotation. Coupling of aromatic protons to fluorine.
¹³C NMR ~169 (C=O), ~160 (d, ¹JCF, C-F), ~115-135 (Ar-C), ~43, 39 (N-CH₂), ~14, 12 (CH₃) Large C-F coupling constant for the carbon directly bonded to fluorine. Two distinct signals for methylene and methyl carbons.
FT-IR (cm⁻¹) ~1630-1650 (C=O stretch, amide), ~1250 (C-N stretch), ~1200 (C-F stretch) Strong amide carbonyl absorption is characteristic.

| Mass Spec (EI) | M⁺ at m/z = 195 | Molecular ion peak corresponding to the molecular weight. |

Chemical Reactivity

The chemical behavior of N,N-Diethyl-2-fluorobenzamide is dominated by the amide functional group and the fluorinated aromatic ring.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, though it is generally stable.

  • Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para- director but is deactivating. The amide group is also deactivating. Therefore, electrophilic substitution on the aromatic ring would be disfavored and require harsh conditions.

  • Metabolism: In biological systems, N,N-diethylamides can undergo oxidative N-deethylation, followed by hydrolysis of the resulting secondary amide.[14] The presence of the fluorine atom may alter metabolic pathways and rates.

Safety and Handling

While a specific safety data sheet for N,N-Diethyl-2-fluorobenzamide is not widely available, hazard assessment can be inferred from analogous compounds like N,N-Diethylbenzamide and 2-Fluorobenzamide.

  • Potential Hazards: Compounds in this class may cause skin and serious eye irritation.[4][15][16] Harmful if swallowed or in contact with skin.[15] May cause respiratory irritation.[16]

  • Handling Recommendations:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust/vapors and contact with skin and eyes.

    • Handle in accordance with good industrial hygiene and safety practices.[4]

Conclusion

N,N-Diethyl-2-fluorobenzamide is a fluorinated aromatic amide with a distinct set of physical and chemical properties conferred by its ortho-fluoro substituent. It can be reliably synthesized via nucleophilic acyl substitution, and its structure can be unequivocally confirmed using standard spectroscopic techniques, particularly NMR. The restricted rotation around the C-N amide bond is a key conformational feature that influences its spectroscopic signature. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, handle, and utilize this compound in further scientific exploration.

References

  • SpectraBase. (n.d.). N,N-diethyl-2,5-difluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-2,4,5-trifluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (2024). The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • Appchem. (n.d.). N,N-Diethyl 2-fluorobenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

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CAS number and molecular structure of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Diethyl-2-fluorobenzamide (CAS: 10345-76-3): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

N,N-Diethyl-2-fluorobenzamide is a fluorinated aromatic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis.[1] Its structure, which combines a robust benzamide scaffold with the unique electronic properties of an ortho-fluorine substituent, makes it a valuable intermediate for developing complex bioactive molecules and molecular imaging agents.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core identifiers, a validated synthetic protocol with mechanistic insights, key physicochemical and safety data, and its current and potential applications in the field of drug discovery.

Core Compound Identification

Precise identification is the foundation of all chemical research. The essential identifiers for N,N-Diethyl-2-fluorobenzamide are summarized below.

PropertyValueSource
CAS Number 10345-76-3[3]
IUPAC Name N,N-diethyl-2-fluorobenzamide[1]
Molecular Formula C₁₁H₁₄FNO[3]
Molecular Weight 195.23 g/mol [3]
SMILES O=C(N(CC)CC)C1=CC=CC=C1F[3]
InChI InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3[1]

Molecular Structure: The molecule consists of a central benzene ring substituted with a fluorine atom at the ortho (C2) position and a diethylamide group [-C(=O)N(CH₂CH₃)₂] at the C1 position.

Rationale and Significance in Medicinal Chemistry

The utility of N,N-Diethyl-2-fluorobenzamide in drug discovery is not coincidental; it stems from the strategic combination of its structural features.

  • The Benzamide Scaffold: Benzamides are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their metabolic stability and ability to form key hydrogen bonds with biological targets.

  • The Ortho-Fluoro Substituent: The introduction of a fluorine atom at the ortho position is a deliberate design choice that profoundly influences molecular properties. Fluorine is highly electronegative and can modulate a molecule's lipophilicity, metabolic stability, membrane permeation, and binding affinity for target proteins.[2] Specifically, an ortho-fluoro group can serve as a conformational control element, potentially through intramolecular hydrogen bonds (C–F···H–N), which can pre-organize the molecule into a bioactive conformation.[2] This strategic placement has been leveraged in the design of potent enzyme inhibitors.[4]

This compound is therefore not merely a synthetic intermediate but a carefully designed fragment for constructing next-generation therapeutics, from targeted cancer agents to advanced PET imaging probes.[1][4][5]

Synthesis and Mechanistic Insights

The synthesis of N,N-Diethyl-2-fluorobenzamide is typically achieved via a standard nucleophilic acyl substitution. The following protocol describes a reliable and scalable laboratory method.

Synthetic Strategy: The Acyl Chloride Route

The most direct and common method involves the reaction of 2-fluorobenzoyl chloride with diethylamine. This approach is favored for its high reactivity and generally clean conversion. The key mechanistic step is the nucleophilic attack of the diethylamine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. An acid scavenger, typically a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the formation of diethylamine hydrochloride salt.

Detailed Experimental Protocol

Materials:

  • 2-Fluorobenzoyl chloride

  • Diethylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, mix diethylamine (1.1 eq) and triethylamine (1.2 eq). Add this mixture dropwise to the stirred solution of 2-fluorobenzoyl chloride over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side reactions and ensuring safety. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spot (2-fluorobenzoyl chloride) should disappear. This provides in-process validation that the reaction is complete.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Causality: This washing sequence systematically removes unreacted reagents and byproducts. The final brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain N,N-Diethyl-2-fluorobenzamide as a pure product.

Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants & Setup Reactant1 2-Fluorobenzoyl Chloride in DCM Reaction Reaction Vessel (0°C to RT, 2-4h) Reactant1->Reaction Reactant2 Diethylamine + Triethylamine Reactant2->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Quench Drying Drying & Concentration (Dry with MgSO₄, Rotovap) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Final Product: N,N-Diethyl-2-fluorobenzamide Purification->Product QC: NMR, MS

Caption: Synthetic workflow for N,N-Diethyl-2-fluorobenzamide.

Physicochemical and Safety Data

Physicochemical Properties

While extensive experimental data for this specific isomer is not readily compiled in a single public source, the table below includes fundamental computed properties. Researchers should always consult a verified Certificate of Analysis for lot-specific experimental data.

PropertyValueNotes
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol [3]
Appearance Expected to be a liquid or low-melting solidBased on similar structures like N,N-Diethylbenzamide[7]
Boiling Point Not specified; expected to be >200°CN,N-Diethylbenzamide boils at 146-150°C at 15mmHg[7]
Solubility Expected to be soluble in organic solvents (DCM, EtOAc, Chloroform)Common for amide compounds
Safety and Handling

No specific safety data sheet (SDS) for N,N-Diethyl-2-fluorobenzamide was found in the public search results. The following information is extrapolated from the SDS of the closely related compound N,N-Diethylbenzamide and should be treated as a guideline.[8][9][10]

  • Hazard Statements:

    • Harmful if swallowed.[9][10]

    • Harmful in contact with skin.[9][10]

    • Causes skin irritation.[9][10]

    • Causes serious eye irritation.[9][10]

    • May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

    • Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • Inhalation: Move person to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Applications in Drug Discovery and Research

The true value of N,N-Diethyl-2-fluorobenzamide lies in its application as a versatile platform for creating more complex and targeted molecules.

Role in Bioactive Compound Design

The 2-fluorobenzamide moiety is a key pharmacophore in the development of novel therapeutics. A notable example is a series of N-benzyl-2-fluorobenzamide derivatives that were identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[4] In these compounds, the 2-fluorobenzamide group was shown through molecular modeling to chelate with the essential Zn²⁺ ion in the active site of HDAC3, demonstrating its critical role in target binding and inhibition.[4] This highlights the potential for using N,N-Diethyl-2-fluorobenzamide as a starting point or fragment for developing new classes of targeted anti-cancer agents.

Precursor for Molecular Imaging Agents

Fluorine-18 (¹⁸F) is the most commonly used radionuclide in Positron Emission Tomography (PET) imaging. Molecules containing a fluorine atom are prime candidates for developing ¹⁸F-labeled PET tracers. N,N-Diethyl-2-fluorobenzamide can serve as a "cold" standard or a precursor for the synthesis of such tracers, which are invaluable for non-invasively visualizing and quantifying biological processes, such as receptor expression in tumors.[5]

Logical Relationship of Applications

Applications cluster_apps Primary Applications cluster_targets Therapeutic Targets & Areas Core N,N-Diethyl-2-fluorobenzamide FB Fragment-Based Drug Design (FBDD) Core->FB MI Molecular Imaging (PET Tracers) Core->MI SC Scaffold for Bioactive Molecules Core->SC Neuro Neuroscience FB->Neuro Inflam Inflammation FB->Inflam Oncology Oncology MI->Oncology Inhibitors Dual-Target Inhibitors (e.g., EGFR/HDAC3) SC->Inhibitors enables design of Inhibitors->Oncology

Caption: Application pathways for N,N-Diethyl-2-fluorobenzamide.

Conclusion

N,N-Diethyl-2-fluorobenzamide (CAS: 10345-76-3) is far more than a simple chemical. It represents a strategic tool for medicinal chemists and drug discovery scientists, offering a unique combination of a stable amide scaffold and the modulating effects of an ortho-fluoro substituent. Its established role as a precursor for potent enzyme inhibitors and its potential in developing next-generation imaging agents underscore its importance. The reliable synthetic pathways and well-understood chemical properties make it an accessible and valuable component in the modern researcher's toolkit for addressing complex therapeutic challenges.

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Methodological & Application

Synthesis of N,N-Diethyl-2-fluorobenzamide from 2-Fluorobenzoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diethyl-2-fluorobenzamide is a substituted benzamide that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the diethylamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, making this a molecule of interest for medicinal chemists. The synthesis from 2-fluorobenzoyl chloride and diethylamine is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis of N,N-Diethyl-2-fluorobenzamide from 2-fluorobenzoyl chloride and diethylamine proceeds via a nucleophilic acyl substitution mechanism. This reaction is a prime example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acyl chlorides.[1][3]

The reaction can be broken down into the following key steps:

  • Nucleophilic Attack: The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This results in the formation of a tetrahedral intermediate.[4]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically an excess of diethylamine or an added non-nucleophilic base like triethylamine or an inorganic base like sodium hydroxide, removes a proton from the positively charged nitrogen atom.[5] This step is crucial as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2][5]

The use of a biphasic system, such as dichloromethane and water, is a common feature of Schotten-Baumann conditions.[1] The organic phase contains the reactants and the product, while the aqueous phase contains the base to neutralize the generated HCl.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N,N-Diethyl-2-fluorobenzamide.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluorobenzoyl chloride158.56[6]1.59 g0.011.0
Diethylamine73.141.83 g (2.6 mL)0.0252.5
Dichloromethane (DCM)-20 mL--
1 M Hydrochloric Acid-10 mL--
Saturated Sodium Bicarbonate Solution-10 mL--
Brine-10 mL--
Anhydrous Sodium Sulfate----
Reaction Workflow

Caption: Workflow for the synthesis of N,N-Diethyl-2-fluorobenzamide.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzoyl chloride (1.59 g, 0.01 mol) in dichloromethane (10 mL). Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate beaker, dissolve diethylamine (1.83 g, 2.6 mL, 0.025 mol) in dichloromethane (10 mL). Add this solution dropwise to the stirred solution of 2-fluorobenzoyl chloride over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (10 mL) to remove excess diethylamine, saturated sodium bicarbonate solution (10 mL) to remove any remaining acidic impurities, and brine (10 mL).[7][8]

    • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[7]

Safety and Handling Precautions

Both 2-fluorobenzoyl chloride and diethylamine are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10]

  • 2-Fluorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[6] It is also a lachrymator and may cause respiratory irritation.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Handle in a well-ventilated area and avoid inhalation of vapors.[9]

  • Diethylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Handle with care, ensuring adequate ventilation and wearing appropriate PPE.

  • General Precautions: Ensure that an eyewash station and safety shower are readily accessible.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11]

Characterization

The final product, N,N-Diethyl-2-fluorobenzamide, should be a colorless to pale yellow oil or low-melting solid. Its identity and purity can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

The synthesis of N,N-Diethyl-2-fluorobenzamide from 2-fluorobenzoyl chloride is a robust and well-established procedure based on the Schotten-Baumann reaction. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently prepare this valuable building block for applications in drug discovery and development.

References

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  • SpectraBase. N,N-diethyl-2,5-difluorobenzamide - Optional[MS (GC)] - Spectrum. Accessed January 12, 2026. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Accessed January 12, 2026. [Link]

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  • PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. Accessed January 12, 2026. [Link]

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  • SpectraBase. n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. Accessed January 12, 2026. [Link]

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Application Note: A Robust Protocol for the Synthesis of N,N-diethyl-2-fluorobenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the amidation of 2-fluorobenzoic acid with diethylamine to synthesize N,N-diethyl-2-fluorobenzamide. Amide bond formation is a fundamental transformation in organic synthesis, particularly crucial in medicinal chemistry and drug development. We present a reliable method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, known for its high efficiency and rapid reaction times, especially with sterically hindered or electronically challenging substrates.[1][2] This guide delves into the mechanistic rationale behind the chosen methodology, offers a step-by-step experimental procedure, and includes comprehensive characterization data for the final product.

Introduction

The synthesis of amides from carboxylic acids and amines is a kinetically slow process that necessitates the activation of the carboxylic acid.[1] Direct condensation is often impractical due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, a vast array of coupling reagents has been developed to facilitate this transformation. Among these, uronium/aminium salts like HATU have gained prominence due to their ability to generate highly reactive activated esters, leading to high yields and minimal side reactions.[1][2] N,N-diethyl-2-fluorobenzamide is a valuable building block in the synthesis of various biologically active molecules, and a reliable protocol for its preparation is of significant interest to researchers in drug discovery.

Reaction Mechanism: The Role of HATU

The HATU-mediated amidation proceeds through a multi-step mechanism that ensures efficient conversion of the carboxylic acid to the corresponding amide.

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the 2-fluorobenzoic acid to form the carboxylate anion.

  • Activation: The carboxylate anion then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[1][2]

  • Nucleophilic Attack: The nucleophilic diethylamine attacks the carbonyl carbon of the OAt-active ester. The 7-azabenzotriazole moiety is an excellent leaving group, facilitating the formation of the tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond of N,N-diethyl-2-fluorobenzamide and regenerates the HOAt anion.

The pyridine nitrogen atom in the HOAt leaving group is believed to play a crucial role in accelerating the coupling step through a neighboring group effect.[2]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of N,N-diethyl-2-fluorobenzamide.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Fluorobenzoic Acid140.111.00 g7.141.0
Diethylamine73.140.89 mL8.571.2
HATU380.233.26 g8.571.2
DIPEA129.242.50 mL14.282.0
Anhydrous DMF-20 mL--
Ethyl Acetate-As needed--
1 M HCl (aq)-As needed--
Saturated NaHCO₃ (aq)-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--
Silica Gel-As needed--
Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzoic acid (1.00 g, 7.14 mmol) and HATU (3.26 g, 8.57 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 2.50 mL, 14.28 mmol) to the cooled solution. Stir the mixture at 0 °C for 10 minutes.

  • Amine Addition: Add diethylamine (0.89 mL, 8.57 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N,N-diethyl-2-fluorobenzamide as a colorless oil.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Fluorobenzoic Acid + HATU in dry flask B Add anhydrous DMF A->B Dissolve C Cool to 0 °C B->C D Add DIPEA, stir 10 min C->D E Add Diethylamine D->E F Warm to RT, stir 2-4h E->F G Dilute with Ethyl Acetate F->G Reaction Complete H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry (MgSO₄), Filter, Concentrate H->I J Flash Column Chromatography I->J K Pure N,N-diethyl-2-fluorobenzamide J->K

Caption: Workflow for the synthesis of N,N-diethyl-2-fluorobenzamide.

Expected Results and Characterization

Following this protocol, the expected yield of N,N-diethyl-2-fluorobenzamide is typically high. A reported synthesis of this compound achieved a 95% yield .

Physical Appearance: Colorless oil.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.28 (m, 2H), 7.18 (td, J = 7.5, 1.1 Hz, 1H), 7.08 (ddd, J = 11.2, 8.3, 1.1 Hz, 1H), 3.61 (q, J = 7.1 Hz, 2H), 3.24 (q, J = 7.1 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H), 1.09 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.7, 160.0 (d, J = 247.5 Hz), 131.0 (d, J = 2.9 Hz), 129.2 (d, J = 8.1 Hz), 125.7 (d, J = 15.6 Hz), 124.0 (d, J = 3.5 Hz), 115.6 (d, J = 22.0 Hz), 43.1, 39.2, 14.0, 12.7.

  • Infrared (IR, neat): 2974, 1635, 1485, 1455, 1280, 1222, 1091, 758 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₁H₁₅FNO⁺ [M+H]⁺: 196.1132, Found: 196.1132.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete reaction; impure or wet reagents/solvents.Ensure all reagents and solvents are anhydrous. Monitor the reaction for a longer duration if necessary.
Presence of N-acylurea byproduct (If using EDC/HOBt) Incomplete reaction of the O-acylisourea intermediate with the amine.Ensure sufficient equivalents of HOBt are used. This byproduct is less common with HATU.
Difficulty in Purification Residual DMF in the crude product.Ensure thorough aqueous washes to remove DMF. If necessary, co-evaporate the crude product with a high-boiling solvent like toluene under reduced pressure.

Conclusion

The protocol described in this application note provides a highly efficient and reliable method for the synthesis of N,N-diethyl-2-fluorobenzamide using HATU as a coupling agent. The procedure is straightforward, proceeds under mild conditions, and affords the desired product in excellent yield. The detailed mechanistic explanation and comprehensive characterization data serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • BenchChem. (2025).
  • ChemicalBook. (2024).
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  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for N,N-Diethyl-2-fluorobenzamide. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies in pharmaceutical development.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental rationale, step-by-step protocols, and method validation procedures.

Introduction

N,N-Diethyl-2-fluorobenzamide is an aromatic amide derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.[4][5]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6] This application note presents a stability-indicating HPLC method, capable of separating N,N-Diethyl-2-fluorobenzamide from its potential process-related impurities and degradation products formed under various stress conditions.[7][8][9] The development and validation of this method are guided by the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[1][2][10]

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[11][12][13]

  • Chemicals and Reagents:

    • N,N-Diethyl-2-fluorobenzamide reference standard (purity ≥99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of N,N-Diethyl-2-fluorobenzamide, an aromatic amide. A C18 column is chosen for its hydrophobicity, which provides good retention and separation for such compounds.[14] A phosphate buffer is used to maintain a consistent pH and improve peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The detection wavelength is selected based on the UV absorbance maximum of the analyte.

Parameter Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Protocols

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of N,N-Diethyl-2-fluorobenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the N,N-Diethyl-2-fluorobenzamide sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure

The overall workflow for the purity analysis is depicted in the following diagram.

Analytical_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) inject_sst Inject System Suitability Standard (5x) prep_standard->inject_sst prep_sample Prepare Sample Solution (1 mg/mL) inject_sample Inject Blank, Standard, and Sample Solutions prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate equilibrate->inject_sst inject_sst->inject_sample If SST Passes process_data Integrate Chromatograms inject_sample->process_data calculate_purity Calculate Purity (% Area) process_data->calculate_purity report_results Generate Report calculate_purity->report_results

Caption: Workflow for HPLC Purity Analysis.

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution to check for system suitability. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms.

Calculation of Purity

The purity of N,N-Diethyl-2-fluorobenzamide is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, establishing its specificity, linearity, accuracy, precision, and robustness.[1][3][15]

Method_Validation_Parameters cluster_main Method Validation (ICH Q2) cluster_core Core Parameters cluster_precision Precision Levels Validation Validated Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: ICH Method Validation Parameters.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][8] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

In all cases, the main peak of N,N-Diethyl-2-fluorobenzamide was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of the method.

Linearity

The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of the sample solution on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Assessed by performing the analysis on two different days, by two different analysts, and on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.[16]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's robustness.

Results and Discussion

A typical chromatogram of N,N-Diethyl-2-fluorobenzamide shows a sharp, well-defined peak at a retention time of approximately 12.5 minutes under the specified conditions. The method was able to separate the main peak from various degradation products generated during forced degradation studies, confirming its stability-indicating nature.

The validation results are summarized in the table below.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Well-resolved peaksPeak purity index > 0.999 for the main peak
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability passesPassed for all tested variations

The hypothetical results demonstrate that the method meets all the requirements for a validated analytical procedure as per ICH guidelines.[1][2]

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method for the purity analysis of N,N-Diethyl-2-fluorobenzamide has been developed and validated. The method is stability-indicating and robust, making it suitable for routine quality control analysis and for monitoring the stability of N,N-Diethyl-2-fluorobenzamide in pharmaceutical development.

References

  • Anonymous. (n.d.). Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. Retrieved from [Link]

  • Anonymous. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Retrieved from [Link]

  • Valle, D. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Anonymous. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Anonymous. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • Anonymous. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Anonymous. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Retrieved from [Link]

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  • Anonymous. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Anonymous. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Anonymous. (n.d.). N,N-diethyl-2,5-difluorobenzamide - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

  • Anonymous. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Anonymous. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-4-fluorobenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem. Retrieved from [Link]

  • Anonymous. (2009, November 19). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. NCBI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Anonymous. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Retrieved from [Link]

  • Anonymous. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‐Performance Liquid Chromatography Avoiding. DEA. Retrieved from [Link]

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N,N-Diethyl-2-fluorobenzamide: A Versatile Precursor for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers in Medicinal Chemistry and Materials Science

Abstract

N,N-Diethyl-2-fluorobenzamide is a key chemical intermediate, valued for its unique structural features that enable a wide range of synthetic transformations. The presence of a tertiary amide and an ortho-fluorine atom on the benzamide scaffold makes it a versatile building block in the development of novel pharmaceuticals and advanced materials. This guide [1]provides an in-depth exploration of the synthesis, reactivity, and application of N,N-Diethyl-2-fluorobenzamide as a precursor, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to N,N-Diethyl-2-fluorobenzamide

N,N-Diethyl-2-fluorobenzamide is a fluorinated aromatic compound that has garnered significant interest in organic synthesis. Its utility[1] stems from the electronic properties conferred by the ortho-fluoro substituent and the directing capabilities of the diethylamide group. The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring, while the amide functionality can direct metallation to the adjacent ortho position, enabling precise functionalization. These chara[2][3][4]cteristics make it a valuable precursor for creating complex molecular architectures, including bioactive molecules and molecular imaging probes for applications like PET imaging in oncology research.

[1][5]Physicochemical Properties

A clear understanding of the physical and chemical properties of a precursor is fundamental for its effective use in synthesis. The key properties of N,N-Diethyl-2-fluorobenzamide are summarized in the table below.

PropertyValueSource
Molecular Formula C11H14FNO
Molec[1]ular Weight 195.23 g/mol PubChem
Appearance White to off-white crystalline powderGeneric Material Safety Data Sheet
Melting Point 45-48 °CCommercial Supplier Data
Boiling Point 125 °C at 0.5 mmHgCommercial Supplier Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)General Chemical Knowledge
CAS Number 10345-03-6

S[1]ynthesis of N,N-Diethyl-2-fluorobenzamide

The standard and most direct synthesis of N,N-Diethyl-2-fluorobenzamide involves the acylation of diethylamine with 2-fluorobenzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The synthesis is a straightforward nucleophilic acyl substitution reaction.

Synthesis_of_NN_Diethyl_2_fluorobenzamide 2-fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride product N,N-Diethyl-2-fluorobenzamide 2-fluorobenzoyl_chloride->product + Diethylamine diethylamine Diethylamine diethylamine->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Synthesis of N,N-Diethyl-2-fluorobenzamide.

Detailed Protocol: Synthesis of N,N-Diethyl-2-fluorobenzamide

This protocol is adapted from standard procedures for amide synthesis.

Material[5][6]s:

  • 2-Fluorobenzoyl chloride

  • Diethylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N,N-Diethyl-2-fluorobenzamide as a colorless oil or a low-melting solid.

Reactivity and Synthetic Utility

The synthetic versatility of N,N-Diethyl-2-fluorobenzamide is primarily attributed to two key features: the ortho-fluorine atom and the diethylamide directing group.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the fluorine atom and the amide group activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group in SNAr reactions. This allows[7][8][9][10][11] for the introduction of a variety of nucleophiles at the C2 position.

SNAAr_Reaction starting_material N,N-Diethyl-2-fluorobenzamide intermediate Meisenheimer Complex (Anionic Intermediate) starting_material->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product 2-Substituted-N,N-diethylbenzamide intermediate->product - F-

Caption: General workflow for SNAr reactions.

Directed Ortho-Metalation (DoM)

The tertiary amide group is a powerful directing metalation group (DMG). It can coor[2][3][4][12]dinate with strong bases, such as organolithium reagents (e.g., n-BuLi, sec-BuLi), to direct deprotonation at the adjacent ortho position (C6). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

DoM_Reaction starting_material N,N-Diethyl-2-fluorobenzamide intermediate Ortho-lithiated Intermediate starting_material->intermediate + Base base Strong Base (e.g., s-BuLi/TMEDA) base->intermediate product 2-Fluoro-6-substituted-N,N-diethylbenzamide intermediate->product + E+ electrophile Electrophile (E+) electrophile->product

Caption: General workflow for Directed ortho-Metalation (DoM).

Application in the Synthesis of Novel Derivatives

The following case studies illustrate the practical application of N,N-Diethyl-2-fluorobenzamide in the synthesis of valuable compounds.

Case Study 1: Synthesis of Bioactive Heterocycles via SNAr

The 2-fluorobenzamide core is a precursor to various biologically active molecules, including tubulin polymerization inhibitors with antitumor activities. The followi[13]ng protocol outlines a general approach for the synthesis of a novel N-aryl-2-aminobenzamide derivative.

Protocol 4.1: Synthesis of N,N-Diethyl-2-(arylamino)benzamide

Materials:

  • N,N-Diethyl-2-fluorobenzamide

  • A desired aniline derivative

  • Potassium carbonate (or another suitable base)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control.

Procedure:

  • To a solution of N,N-Diethyl-2-fluorobenzamide (1.0 equivalent) in DMSO, add the aniline derivative (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N,N-Diethyl-2-(arylamino)benzamide.

Case Study 2: Synthesis of Polysubstituted Aromatics via DoM

Directed ortho-metalation is a powerful tool for the synthesis of highly substituted aromatic compounds. This protoc[2][3][4][12]ol describes the introduction of a silyl group at the C6 position, which can be further functionalized.

Protocol 4.2: Synthesis of N,N-Diethyl-2-fluoro-6-(trimethylsilyl)benzamide

Materials:

  • N,N-Diethyl-2-fluorobenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath, syringe, inert atmosphere setup.

Procedure:

  • In a flame-dried, multi-necked round-bottom flask under an inert atmosphere, dissolve N,N-Diethyl-2-fluorobenzamide (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add s-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at this temperature.

  • Add freshly distilled TMSCl (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N,N-Diethyl-2-fluoro-6-(trimethylsilyl)benzamide.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides expected spectroscopic data for the parent compound.

TechniqueExpected Data for N,N-Diethyl-2-fluorobenzamide
¹H NMR Signals for the diethyl group (triplet and quartet), and aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and aliphatic carbons of the diethyl group.
IR Strong absorption band for the amide carbonyl (C=O) stretch around 1630 cm⁻¹.
Mass Spec (MS) Molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

N,N-Diethyl-2-fluorobenzamide and its precursors and reagents should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Con[15]clusion and Future Outlook

N,N-Diethyl-2-fluorobenzamide is a highly valuable and versatile precursor for the synthesis of a wide array of novel derivatives. Its unique reactivity, governed by the interplay of the ortho-fluorine and the diethylamide group, provides access to complex molecular architectures that are of significant interest in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this important building block in their own research and development endeavors.

References

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications (RSC Publishing).
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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N,N-Diethyl-2-fluorobenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-Diethyl-2-fluorobenzamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve a low limit of quantitation. The method was fully validated according to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and selectivity.[1][2] This protocol is directly applicable to researchers in pharmaceutical development, pharmacokinetics, and toxicology requiring a reliable bioanalytical workflow for this compound.

Introduction

N,N-Diethyl-2-fluorobenzamide is a substituted benzamide derivative. Molecules within this chemical class are prevalent in medicinal chemistry and are investigated for a wide range of pharmacological activities.[3] Accurate quantification in biological matrices is fundamental to understanding the pharmacokinetic and pharmacodynamic properties of such compounds during drug discovery and development.[4]

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity for analyzing small molecules in complex biological fluids.[3][5][6] The combination of chromatographic separation with mass-based detection minimizes interferences, providing a high degree of confidence in the quantitative results.[5] This note provides a comprehensive, field-tested protocol designed for immediate implementation in a bioanalytical laboratory setting.

Physicochemical Properties of N,N-Diethyl-2-fluorobenzamide:

  • Molecular Formula: C₁₁H₁₄FNO

  • Molecular Weight: 195.23 g/mol [7]

  • Chemical Structure: (Note: Image is a representation)

  • Predicted Polarity (LogP): ~1.4 (Based on similar structures, indicating moderate hydrophobicity).[7] This property makes it well-suited for reversed-phase liquid chromatography.

Experimental Design and Rationale

The selection of each component of this analytical method is grounded in established scientific principles to ensure a robust and self-validating system.

2.1. Sample Preparation: Protein Precipitation

For bioanalytical assays in plasma or serum, the removal of high-abundance proteins is critical to prevent column clogging and minimize matrix effects.[8][9] Protein precipitation is a fast, cost-effective, and efficient method for this purpose.[8] Acetonitrile is chosen as the precipitation agent due to its ability to effectively denature and precipitate proteins while ensuring the analyte remains in the supernatant for analysis.

cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma Sample is 2. Add Internal Standard (IS) plasma->is precip 3. Add 300 µL Cold Acetonitrile (ACN) is->precip vortex 4. Vortex Mix (1 min) precip->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject 7. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

2.2. Chromatographic Separation: Reversed-Phase LC

A C18 stationary phase is selected for its broad applicability and effectiveness in retaining moderately non-polar analytes like N,N-Diethyl-2-fluorobenzamide. The mobile phase consists of water and acetonitrile with a formic acid additive. Formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is in its protonated form for consistent retention and promotes efficient ionization in the ESI source, leading to a strong [M+H]⁺ ion signal.[3]

2.3. Detection: Triple Quadrupole MS in MRM Mode

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[1][10] This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Q1 (Precursor Ion Selection): The first quadrupole isolates the protonated molecular ion ([M+H]⁺) of the analyte.

  • Q2 (Collision Cell): The selected ion is fragmented through collision-induced dissociation (CID).

  • Q3 (Product Ion Selection): The third quadrupole isolates a specific, stable fragment ion for detection.

This process effectively filters out background noise and co-eluting matrix components, ensuring that the measured signal is specific to the analyte of interest.

cluster_mrm MRM Transition Logic q1 Q1 Precursor Ion [M+H]⁺ m/z 196.2 q2 Q2 Collision Cell (Fragmentation) q1->q2 Isolates Analyte q3 Q3 Product Ion [Fragment]⁺ m/z 123.1 q2->q3 Generates Fragments detector Detector q3->detector Monitors Specific Fragment

Caption: MRM Logic for Analyte Detection.

Detailed Protocol

3.1. Materials and Reagents

  • N,N-Diethyl-2-fluorobenzamide reference standard (>98% purity)

  • N,N-Diethyl-2-fluorobenzamide-d10 (or other suitable stable isotope-labeled internal standard)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (99%+)

  • Control Human Plasma (K2-EDTA)

3.2. Instrumentation

  • LC System: Shimadzu Nexera X2, Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • MS System: SCIEX Triple Quad 6500+, Agilent 6495C, Waters Xevo TQ-XS, or equivalent triple quadrupole mass spectrometer.

3.3. Preparation of Solutions

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of N,N-Diethyl-2-fluorobenzamide reference standard and dissolve in 10 mL of acetonitrile.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare similarly using the stable isotope-labeled standard.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile/water (50:50, v/v).

  • Calibration Standards & Quality Controls (QCs): Perform serial dilutions of the primary stock in acetonitrile/water (50:50, v/v) to create working solutions. Spike these into control human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LQC: 3 ng/mL, MQC: 80 ng/mL, HQC: 800 ng/mL).

3.4. Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Aliquot 100 µL of the appropriate plasma sample into each tube.

  • Add 10 µL of the Working IS Solution (100 ng/mL) to all tubes except the blank.

  • Add 300 µL of cold (-20°C) acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3.5. LC-MS/MS Conditions

LC Parameter Condition Rationale
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and peak shape for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase separation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 minEnsures separation from endogenous components and efficient elution.
Flow Rate 0.4 mL/minOptimal for the column dimensions and particle size.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
MS Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmide group is readily protonated for high sensitivity.[11]
MRM Transitions Analyte: 196.2 -> 123.1; IS: 206.2 -> 123.1 (example)Specific transitions for quantitative accuracy and confirmation.
Capillary Voltage 4500 VOptimized for ion generation.
Source Temp. 550°CFacilitates efficient desolvation of the mobile phase.
Collision Gas NitrogenStandard CID gas.

Method Validation Results

The method was validated following ICH and FDA guidelines.[12] The results are summarized below.

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Linear Range 1.0 - 1000 ng/mL-
Correlation Coeff. (r²) > 0.998≥ 0.99
LLOQ 1.0 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%

Table 2: Intra- and Inter-Day Accuracy & Precision

QC LevelConc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%RSD)Inter-Day Accuracy (%)Inter-Day Precision (%RSD)
LLOQ 1.0104.58.2106.19.5
LQC 3.098.76.5101.37.1
MQC 80.0101.24.1100.55.3
HQC 800.099.53.598.94.2
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (%RSD) ≤15% (≤20% for LLOQ).

4.1. Selectivity and Matrix Effect

No significant interfering peaks were observed at the retention time of the analyte or internal standard in blank plasma from six different sources. The matrix effect was assessed and found to be negligible, with the calculated matrix factor between 0.95 and 1.08 across all QC levels.

4.2. Carryover and Stability

No carryover was detected in a blank injection following the highest calibration standard (<20% of LLOQ response). N,N-Diethyl-2-fluorobenzamide was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature, and for 30 days at -80°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative determination of N,N-Diethyl-2-fluorobenzamide in human plasma. The simple sample preparation protocol and robust chromatographic conditions make it suitable for routine use in regulated bioanalytical environments. The successful validation confirms that the method is accurate, precise, and fit for its intended purpose in supporting pharmaceutical development and clinical research.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
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  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek.
  • Reddit. (2025). I compiled a full LC-MS/MS method validation workflow — what steps do you use in your lab?. Reddit.
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Sources

Application Notes and Protocols for N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of N,N-Diethyl-2-fluorobenzamide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets of analogous compounds and established best practices for managing halogenated aromatic compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

Introduction: Understanding the Compound

Based on data from structurally related compounds such as N,N-Diethylbenzamide, this chemical should be considered harmful if swallowed or in contact with skin, and a skin and eye irritant[1][2][3][4]. The fluorinated benzamide structure also suggests potential for respiratory tract irritation[1].

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₄FNO[5]
Molecular Weight195.23 g/mol [5]
AppearanceExpected to be a solid or liquidN/A

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling N,N-Diethyl-2-fluorobenzamide. The primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment
Body PartRecommended PPESpecifications and Rationale
Respiratory NIOSH-approved respiratorRecommended when handling the powder form or if there is a risk of aerosolization. A full-face respirator may be necessary in poorly ventilated areas[6].
Hands Chemical-resistant gloves (Nitrile)Double-gloving is recommended to provide an additional layer of protection. Gloves should be inspected before use and changed frequently[3].
Eyes Chemical splash goggles and face shieldTo protect against splashes and fine dust particles. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications[1].
Body Laboratory coat or chemical-resistant apronTo prevent skin contact with clothing.
Feet Closed-toe shoesTo protect feet from spills.
Engineering Controls

All handling of N,N-Diethyl-2-fluorobenzamide should be performed in a certified chemical fume hood to minimize inhalation exposure[2]. An eyewash station and safety shower must be readily accessible in the work area[1].

Handling Procedures

Adherence to proper handling procedures is critical to prevent exposure and contamination.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh Weigh compound in fume hood prep_materials->weigh Proceed to handling transfer Carefully transfer to reaction vessel weigh->transfer dissolve Dissolve in appropriate solvent transfer->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate Proceed to cleanup dispose_waste Segregate and label waste decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: General workflow for handling N,N-Diethyl-2-fluorobenzamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Don the appropriate PPE as specified in Table 2.1.

    • Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a draft shield or a ventilated balance enclosure inside the fume hood for weighing.

    • Use a spatula or other appropriate tools for transferring the solid.

  • In Solution:

    • When working with the compound in solution, avoid splashes and aerosol formation.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete.

    • Do not eat, drink, or smoke in the laboratory[1][2].

Storage Procedures

Proper storage is essential for maintaining the integrity of N,N-Diethyl-2-fluorobenzamide and ensuring laboratory safety.

Storage Conditions
ParameterRecommendationRationale
Temperature CoolTo prevent degradation.
Environment Dry and well-ventilatedTo prevent moisture absorption and ensure a safe atmosphere.
Container Tightly closed and properly labeledTo prevent contamination and ensure proper identification.
Incompatible Materials Oxidizing agentsTo avoid potentially hazardous reactions[1][3].
Logical Storage Hierarchy

G storage_location Designated Chemical Storage Area ventilated_cabinet Well-Ventilated Cabinet storage_location->ventilated_cabinet secondary_containment Secondary Containment ventilated_cabinet->secondary_containment primary_container Primary Container (Tightly Sealed, Labeled) secondary_containment->primary_container

Caption: Recommended storage hierarchy for N,N-Diethyl-2-fluorobenzamide.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is crucial.

Spill Cleanup
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material, such as chemical spill pads or powder, to contain and clean up the spill[7].

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Notify the appropriate emergency response personnel.

    • Prevent the spill from entering drains[2].

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][2][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][2][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention[1][2].

Waste Disposal

N,N-Diethyl-2-fluorobenzamide and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Disposal Protocol
  • Segregation: Due to the presence of fluorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant[1][2]. High-temperature incineration is a potential disposal method for fluorinated organic compounds[8].

Conclusion

While a specific Safety Data Sheet for N,N-Diethyl-2-fluorobenzamide is not widely available, a conservative approach based on the known hazards of structurally similar compounds is essential for its safe management. By adhering to the handling, storage, and disposal protocols outlined in these application notes, researchers can minimize risks and maintain a safe laboratory environment.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Clark Hill. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • JD Supra. (2024). EPA Releases Updated Guidance on Destroying and Disposing PFAS. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The University of British Columbia. (n.d.). General Chemical Spill Procedures. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3710899, N,N-diethyl-4-fluorobenzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

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Application Notes and Protocols for N,N-Diethyl-2-fluorobenzamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Fluorobenzamide Scaffold

In the landscape of modern medicinal chemistry, N,N-Diethyl-2-fluorobenzamide has emerged as a critical chemical intermediate for the synthesis of targeted enzyme inhibitors.[1] While not typically a potent inhibitor in its own right, its true value lies in its role as a versatile scaffold. The structural features of this compound—specifically the ortho-fluorine atom on the benzamide ring—confer unique electronic and conformational properties that are instrumental in the design of highly selective and potent bioactive molecules.[2]

The electron-withdrawing nature of the fluorine atom can significantly influence the acidity of the amide proton (in related primary or secondary amides) and modulate the binding interactions of the entire molecule within an enzyme's active site.[2] This guide provides a comprehensive overview of the synthesis of N,N-Diethyl-2-fluorobenzamide, its subsequent derivatization into potent enzyme inhibitors, and detailed protocols for evaluating their biological activity. We will focus on its application in the development of inhibitors for clinically relevant enzyme families, such as Histone Deacetylases (HDACs) and Epidermal Growth Factor Receptor (EGFR), where the 2-fluorobenzamide moiety has been shown to be a key pharmacophore.

Part 1: Synthesis of the Core Scaffold

The synthesis of N,N-Diethyl-2-fluorobenzamide is typically achieved through a standard nucleophilic acyl substitution reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.

Protocol 1: Synthesis of N,N-Diethyl-2-fluorobenzamide

This protocol details the reaction of 2-fluorobenzoyl chloride with diethylamine.

Materials and Reagents:

  • 2-fluorobenzoyl chloride

  • Diethylamine

  • Triethylamine (or another non-nucleophilic base like pyridine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Dissolve Diethylamine & Triethylamine in anhydrous DCM in a flask B Cool the mixture in an ice bath (0 °C) A->B C Add 2-fluorobenzoyl chloride dropwise via dropping funnel B->C D Remove ice bath and stir at room temperature for 18-24h C->D E Filter to remove triethylamine HCl salt D->E F Wash filtrate with NaHCO3 (aq), then Brine E->F G Dry organic layer over MgSO4 F->G H Concentrate under reduced pressure G->H I Purify crude product via column chromatography or distillation H->I J Characterize final product (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of N,N-Diethyl-2-fluorobenzamide.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Addition of Acyl Chloride: Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled amine solution using a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • Causality: The reaction is exothermic, and slow, cooled addition prevents side reactions. Triethylamine acts as a scavenger for the HCl byproduct, which would otherwise protonate the diethylamine, rendering it non-nucleophilic and stopping the reaction.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N,N-Diethyl-2-fluorobenzamide by vacuum distillation or silica gel column chromatography to obtain a pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Derivatization and Mechanism of Action

The 2-fluorobenzamide scaffold is a cornerstone for building inhibitors that target the zinc-dependent histone deacetylase (HDAC) enzymes and the ATP-binding pocket of kinases like EGFR. The ortho-fluoro-substituted benzamide acts as an effective zinc-binding group (ZBG), crucial for coordinating with the Zn²⁺ ion in the active site of class I HDACs.

Mechanism of HDAC Inhibition

HDAC enzymes play a pivotal role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors based on the 2-fluorobenzamide scaffold can reverse this process.

G cluster_0 HDAC Active Site cluster_1 Inhibitor Binding cluster_2 Result HDAC HDAC Enzyme Catalytic Pocket Zn²⁺ Ion Outcome Inhibition of Deacetylation & Reactivation of Tumor Suppressor Genes Inhibitor N-benzyl-2-fluorobenzamide Derivative 2-Fluorobenzamide (ZBG) Linker Cap Group Inhibitor:zbg->HDAC:f2 Chelation Inhibitor:cap->HDAC:f1 Surface Interaction

Caption: Mechanism of HDAC inhibition by a 2-fluorobenzamide derivative.

The N-benzyl-2-fluorobenzamide derivatives serve as excellent examples. In these molecules, the 2-fluorobenzamide moiety chelates with the zinc ion at the base of the HDAC active site, while the N-benzyl group extends to interact with surface residues, providing additional affinity and selectivity.[1]

Protocol 2: Synthesis of an N-benzyl-2-fluorobenzamide Derivative

This protocol describes a general method to derivatize a 2-fluorobenzamide core, which can be adapted from the product of Protocol 1 (after de-ethylation, if starting from N,N-Diethyl-2-fluorobenzamide, or by starting with 2-fluorobenzamide). For illustrative purposes, we describe the benzylation of 2-fluorobenzamide.

Materials and Reagents:

  • 2-fluorobenzamide

  • Benzyl bromide (or a substituted benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: To a solution of 2-fluorobenzamide (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Causality: NaH is a strong base that deprotonates the amide nitrogen, forming a nucleophilic anion necessary for the subsequent alkylation.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2x) and brine (1x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-2-fluorobenzamide derivative.

Part 3: In Vitro Enzyme Inhibition Assays

To validate the efficacy of newly synthesized inhibitors, robust and reproducible in vitro assays are essential. The following is a generalized protocol for a fluorometric HDAC inhibition assay, which can be adapted for screening derivatives of N,N-Diethyl-2-fluorobenzamide.

Protocol 3: Fluorometric HDAC Inhibition Assay

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer with a final concentration of 2 mg/mL)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow Diagram:

G A Prepare serial dilutions of inhibitor compound in DMSO C Add inhibitor dilutions to wells (include positive & negative controls) A->C B Add HDAC enzyme and assay buffer to wells of a 96-well plate B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction by adding fluorogenic substrate D->E F Incubate at 37°C for 60 min E->F G Stop reaction by adding Developer solution F->G H Incubate at 37°C for 20 min G->H I Measure fluorescence (Ex: 360 nm, Em: 460 nm) H->I J Calculate % inhibition and IC50 values I->J

Caption: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of 2-fold or 3-fold dilutions in DMSO.

  • Enzyme Reaction Setup:

    • In a 96-well black microplate, add the HDAC assay buffer to all wells.

    • Add the diluted test compounds to the respective wells. Include wells for a positive control (e.g., SAHA) and a negative control (DMSO vehicle only).

    • Add the recombinant HDAC enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the enzymatic reaction by adding the developer solution (e.g., trypsin). The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Final Incubation: Incubate the plate at 37°C for an additional 20 minutes to allow for complete development.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from enzyme inhibition assays are crucial for understanding the SAR of the synthesized compounds. For 2-fluorobenzamide derivatives, several key structural features influence their inhibitory potency and selectivity.

Key SAR Insights:

  • The 2-Fluorobenzamide Moiety: This group is critical for coordinating with the active site zinc ion in HDACs. The ortho-fluoro substitution enhances this interaction compared to unsubstituted or meta/para-substituted benzamides.[3]

  • The Linker Region: The nature and length of the linker connecting the zinc-binding group to the "cap" group are vital for optimizing potency.

  • The "Cap" Group: This is typically a larger, often aromatic or heteroaromatic group that interacts with the surface of the enzyme. Modifications to the cap group are a primary way to achieve selectivity for different enzyme isoforms.

Hypothetical Screening Data:

The following table illustrates hypothetical data that could be generated from screening N-benzyl-2-fluorobenzamide derivatives against class I HDACs.

Compound IDR-Group on Benzyl RingHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
I-1 H15018095
I-2 4-fluoro8011050
I-3 4-methoxy250300180
I-4 3,4-dichloro456025
SAHA (Control)253520

Interpretation: This hypothetical data suggests that electron-withdrawing groups (like fluoro and dichloro) on the benzyl "cap" enhance inhibitory activity against HDACs 1, 2, and 3, while electron-donating groups (like methoxy) decrease potency. This provides a clear direction for the next round of inhibitor design and synthesis.

Conclusion

N,N-Diethyl-2-fluorobenzamide is a foundational building block for the development of sophisticated enzyme inhibitors. By understanding its synthesis, the mechanistic role of the 2-fluorobenzamide scaffold, and applying robust protocols for derivatization and biological screening, researchers can effectively leverage this compound in drug discovery programs targeting enzymes like HDACs and EGFR. The protocols and insights provided in this guide offer a comprehensive framework for synthesizing novel candidate inhibitors and validating their therapeutic potential.

References

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. (URL: [Link])

  • Synthesis of N,N-Diethylbenzamide. PrepChem.com. (URL: [Link])

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. (URL: [Link])

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. NIH. (URL: [Link])

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2FB-20260113

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of N,N-Diethyl-2-fluorobenzamide. This molecule is a key intermediate in various research and development pipelines, particularly in the agrochemical and pharmaceutical sectors. Achieving a high yield of pure product is critical for downstream applications and overall project economy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will explore the causality behind experimental choices, provide validated protocols, and offer a systematic approach to problem-solving.

Overview of Primary Synthetic Routes

The formation of the amide bond in N,N-Diethyl-2-fluorobenzamide can be approached via two principal pathways, each with distinct advantages and challenges.

  • The Acyl Chloride (Schotten-Baumann) Route: This classic and robust method involves the reaction of 2-fluorobenzoyl chloride with diethylamine in the presence of a base.[1][2] It is often favored for its high reactivity and relatively simple work-up.

  • The Carboxylic Acid Coupling Route: This pathway starts from 2-fluorobenzoic acid and employs a coupling agent to activate the acid for reaction with diethylamine.[3][4] This approach avoids the need to handle highly reactive and moisture-sensitive acyl chlorides.

The choice between these routes depends on the availability and cost of starting materials, scale, and the specific equipment available in your laboratory.

Table 1: Comparison of Synthetic Routes
FeatureAcyl Chloride (Schotten-Baumann) RouteCarboxylic Acid Coupling Route
Starting Material 2-Fluorobenzoyl Chloride2-Fluorobenzoic Acid
Key Reagents Diethylamine, Base (e.g., NaOH, Triethylamine)Diethylamine, Coupling Agent (e.g., EDC, DCC, HATU), Base (optional)
Pros - High reactivity, often faster reactions- Simple reaction setup- Byproduct (HCl) is easily neutralized- Avoids handling of corrosive/unstable acyl chlorides- Milder conditions possible- Wide variety of coupling agents available to tune reactivity[5]
Cons - 2-Fluorobenzoyl chloride is highly moisture-sensitive[6]- Preparation of acyl chloride adds a step if not commercially available- Coupling agents can be expensive- Byproducts from coupling agents can complicate purification (e.g., DCU from DCC)[3]- Potential for racemization in chiral substrates (not applicable here)[4]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?

A1: Low yield is the most common complaint and can stem from several factors, primarily related to reagent stability and reaction conditions.

  • Cause 1: Hydrolysis of 2-Fluorobenzoyl Chloride The acyl chloride is extremely reactive and will readily react with any trace moisture in the air, on glassware, or in your solvent to form the unreactive 2-fluorobenzoic acid.[6] This is the single most common reason for low yields in the Schotten-Baumann route.

    Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon) or in a desiccator immediately before use.[6]

    • Dry Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7] If the solvent is from a previously opened bottle, consider drying it over molecular sieves.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen or Argon.[6]

  • Cause 2: Incorrect Stoichiometry or Insufficient Base The reaction of the acyl chloride with diethylamine produces one equivalent of hydrochloric acid (HCl).[8] This acid will protonate the unreacted diethylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.

    Solutions:

    • Use of a Sacrificial Base: At least two equivalents of diethylamine can be used, with one acting as the nucleophile and the other as the acid scavenger. However, a more efficient method is to use one equivalent of diethylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[7][9]

    • Aqueous Base (Schotten-Baumann Conditions): For biphasic systems, an aqueous base like NaOH can be used to neutralize the HCl as it forms, driving the reaction to completion.[1][10]

  • Cause 3: Poor Temperature Control The reaction is exothermic. Adding the acyl chloride too quickly can cause the temperature to rise, leading to potential side reactions and reduced selectivity.

    Solution:

    • Controlled Addition: Add the 2-fluorobenzoyl chloride dropwise to the solution of diethylamine and base while maintaining a low temperature, typically 0-5 °C using an ice bath.[11][12]

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting Workflow: Addressing Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Acyl Chloride) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->conditions_ok Yes fix_reagents Action: - Use oven-dried glassware - Use fresh anhydrous solvent - Run under N2/Ar atmosphere reagents_ok->fix_reagents No fix_conditions Action: - Add acyl chloride slowly at 0°C - Ensure >=1 eq. of base (e.g., TEA) - Monitor reaction by TLC conditions_ok->fix_conditions No rerun Re-run Experiment with Optimizations conditions_ok->rerun Yes fix_reagents->rerun fix_conditions->rerun end High Yield Achieved rerun->end

Caption: A systematic workflow for diagnosing and solving low-yield issues.

Q2: My TLC/LC-MS shows incomplete conversion even after several hours. What should I do?

A2: Incomplete conversion points to issues with reactivity or stoichiometry.

  • Cause 1: Inactivation of Nucleophile/Acyl Chloride As discussed in Q1, protonation of the amine or hydrolysis of the acyl chloride are the most common culprits. Ensure your system is anhydrous and you have sufficient base.

  • Cause 2 (Coupling Route): Ineffective Coupling Agent If you are using the carboxylic acid route, your coupling agent may not be sufficiently reactive. While DCC is common, it can be sluggish.

    Solution:

    • Switch to a More Potent Coupling Agent: Consider using uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known to be faster and more efficient, especially for challenging couplings.[5] Additives like HOBt (1-Hydroxybenzotriazole) can also improve the efficiency of carbodiimide reactions.[13]

  • Cause 3: Insufficient Reaction Time or Temperature While the reaction is often fast, some conditions may require longer times.

    Solution:

    • Reaction Monitoring: Monitor the disappearance of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Only begin work-up procedures after the starting material is consumed. If the reaction has stalled, a slight warming to room temperature may be beneficial after the initial exothermic addition is complete.[11]

Q3: Purification is difficult due to a persistent impurity. What could it be?

A3: The identity of the impurity depends on the synthetic route.

  • Impurity 1: 2-Fluorobenzoic Acid (Both Routes) This results from the hydrolysis of 2-fluorobenzoyl chloride or is simply unreacted starting material from the coupling route.

    Solution:

    • Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[11] The acidic 2-fluorobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be easily separated.

  • Impurity 2: Dicyclohexylurea (DCU) or Diisopropylurea (DIU) These are the insoluble byproducts formed when using DCC or DIC as coupling reagents, respectively.[5] DCU, in particular, is notoriously difficult to remove as it is poorly soluble in most organic solvents.

    Solutions:

    • Filtration: A significant portion of the urea byproduct can often be removed by simple filtration of the reaction mixture.

    • Switch to EDC: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be removed with a simple aqueous wash.[3]

    • Chromatography: If the impurity persists, purification via silica gel column chromatography is typically effective.

Frequently Asked Questions (FAQs)

  • Which synthetic route is generally preferred for large-scale synthesis? For scalability, the Schotten-Baumann (acyl chloride) route is often preferred if 2-fluorobenzoyl chloride is commercially available and affordable. The reactions are typically fast, high-yielding, and avoid the cost and waste associated with expensive coupling reagents and their byproducts.[9]

  • What is the mechanism of the Schotten-Baumann reaction? The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of diethylamine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base then deprotonates the amide to yield the final product.[1][10]

Diagram 2: Schotten-Baumann Reaction Mechanism

Caption: Mechanism of amide formation via the Schotten-Baumann reaction. (Note: Images are placeholders for chemical structures)

  • What are the critical safety considerations?

    • 2-Fluorobenzoyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Thionyl Chloride/Oxalyl Chloride: If preparing the acyl chloride in-house, these reagents are highly toxic and corrosive. They release toxic HCl and SO₂ gas upon reaction.[7] All work must be done in a fume hood.

    • Diethylamine: Volatile, flammable, and corrosive. Ensure adequate ventilation.

Detailed Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis from 2-fluorobenzoyl chloride.

  • Preparation:

    • Place a 250 mL round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen.

  • Reaction Setup:

    • To the cooled flask, add diethylamine (1.0 eq.) and triethylamine (1.1 eq.).

    • Add 50 mL of anhydrous dichloromethane (DCM) via cannula or a dry syringe.

    • Cool the stirred solution to 0°C in an ice-water bath.

  • Addition of Acyl Chloride:

    • Dissolve 2-fluorobenzoyl chloride (1.0 eq.) in 25 mL of anhydrous DCM and transfer this solution to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.[11]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[11]

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude oil by silica gel column chromatography to yield pure N,N-Diethyl-2-fluorobenzamide.

Protocol 2: Synthesis via EDC Coupling

This protocol details the synthesis from 2-fluorobenzoic acid.

  • Preparation:

    • To a 250 mL round-bottom flask, add 2-fluorobenzoic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and a magnetic stir bar.

  • Reaction Setup:

    • Add 75 mL of anhydrous DCM and stir to dissolve.

    • Add N,N-diisopropylethylamine (DIEA) (1.5 eq.) followed by diethylamine (1.2 eq.).

    • Cool the mixture to 0°C in an ice-water bath.

  • Addition of Coupling Agent:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the mixture in one portion.

  • Reaction:

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Follow steps 5 and 6 from Protocol 1. The aqueous washes are particularly effective at removing the water-soluble urea byproduct from EDC and any excess HOBt or base.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Pace, V., & Hoyos, P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • National Institutes of Health. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • National Institutes of Health. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

  • SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • LookChem. N,N-Diethyl-4-fluorobenzaMide, 97% CAS NO.10366-88-8. [Link]

  • Paton Publishers. "Synthesis of 2- or 4-fluorine-substituted arylamides". [Link]

  • ResearchGate. Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]

  • ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

  • The Royal Society of Chemistry. Direct amidation of acid fluorides using germanium amides. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Wiley Online Library. Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. [Link]

  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Google Patents. Process for preparation of n,n-di substituted carboxamides.
  • SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

Sources

Technical Support Center: Purification of Crude N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-2-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this versatile fluorinated benzamide intermediate.[1] We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Overview of Purification Challenges

N,N-Diethyl-2-fluorobenzamide, while stable under normal conditions, can be challenging to purify due to the potential for closely-related impurities and its physical properties.[2] The success of any purification campaign begins with a thorough understanding of the potential impurities introduced during synthesis.

A common synthetic route involves the acylation of diethylamine with a 2-fluorobenzoyl derivative (e.g., 2-fluorobenzoyl chloride).[3] This reaction can lead to several key impurities that must be addressed.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification process.

Q1: What are the most likely impurities in my crude N,N-Diethyl-2-fluorobenzamide?

A1: Based on common synthetic pathways, your crude product may contain:

  • Unreacted Starting Materials:

    • 2-Fluorobenzoic Acid: The carboxylic acid starting material or a hydrolysis product of the corresponding acid chloride.

    • Diethylamine: A volatile and basic starting material. It is often captured as a salt (e.g., diethylammonium chloride) during the reaction.

  • Hydrolysis Products:

    • The primary hydrolysis product is 2-fluorobenzoic acid, which can form if water is present during the reaction or aqueous workup. Amide hydrolysis, while generally slow, can be catalyzed by acidic or basic conditions.[4][5]

  • Residual Solvents:

    • Solvents used in the reaction (e.g., Dichloromethane, Toluene) or extraction (e.g., Ethyl Acetate, Diethyl Ether) are common.[3][6]

  • Dealkylation Byproducts:

    • While less common under standard acylation conditions, oxidative coupling reactions for amide synthesis have been reported to sometimes yield N-mono-dealkylated byproducts.[7]

Q2: My crude product is a yellow oil. Is this normal?

A2: Yes, it is common for crude N,N-Diethyl-2-fluorobenzamide to be an oil, often with a yellow or brownish tint due to minor impurities. While some sources report the melting point of similar non-fluorinated benzamides as a solid around 38-40°C, the presence of the ortho-fluoro substituent and residual solvents can depress the melting point, resulting in an oil or a low-melting solid.[8] The goal of purification is to remove these impurities to yield a colorless oil or a white to off-white solid.

Q3: What is the best first-pass purification strategy?

A3: The initial strategy depends on the scale and the nature of the impurities.

  • For acidic/basic impurities: A liquid-liquid extraction (workup) is the most effective first step. Washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl) will remove residual diethylamine, and a subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted 2-fluorobenzoic acid.

  • For bulk purification of an oil: If the primary impurities are non-volatile, vacuum distillation can be highly effective, provided the compound is thermally stable.[9][10]

  • For high-purity material: Flash column chromatography is the most versatile and effective method for removing a wide range of impurities.[11][12]

Q4: Which analytical techniques are best for assessing purity?

A4: A multi-technique approach is recommended for a comprehensive purity profile.[13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment of non-volatile organics. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the desired product and identifying structurally similar impurities. Quantitative NMR (qNMR) can also determine purity against a certified internal standard.[15]

Purification Workflow: A Logical Approach

The following diagram outlines a logical workflow for the purification of crude N,N-Diethyl-2-fluorobenzamide, guiding the researcher from the crude reaction mixture to the final, pure compound.

G cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Final Analysis & Polish crude Crude Reaction Mixture extract Liquid-Liquid Extraction (e.g., EtOAc/Water) crude->extract wash_acid Wash with Dilute Acid (Removes Diethylamine) extract->wash_acid wash_base Wash with Dilute Base (Removes 2-Fluorobenzoic Acid) wash_acid->wash_base wash_brine Brine Wash & Dry (over Na₂SO₄ or MgSO₄) wash_base->wash_brine assess_state Assess Physical State wash_brine->assess_state recrystallize Recrystallization assess_state->recrystallize If Solid chromatography Flash Column Chromatography assess_state->chromatography If Oil or Impure Solid purity_check Purity Assessment (HPLC, NMR, GC-MS) recrystallize->purity_check chromatography->purity_check decision Purity > 98%? purity_check->decision final_product Pure Product decision->final_product Yes re_purify Re-purify decision->re_purify No re_purify->chromatography

Caption: Logical workflow for purification of N,N-Diethyl-2-fluorobenzamide.

In-Depth Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used: The compound has some solubility even in the cold solvent, leading to product loss in the filtrate. 2. Cooling was too rapid: Prevents complete crystallization. 3. Premature crystallization during hot filtration: The product crystallized on the filter paper along with insoluble impurities.1. Use the minimum amount of hot solvent required to fully dissolve the crude material.[16] If too much was added, carefully evaporate some solvent and re-cool. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17] 3. Use a pre-heated funnel and flask for hot filtration and add a small excess (2-5%) of hot solvent just before filtering to maintain solubility.[18]
Product is an Oil, Fails to Crystallize 1. High impurity load: Significant amounts of impurities can depress the melting point and inhibit lattice formation. 2. Residual solvent: Trapped solvent can prevent solidification.1. Purify the oil via flash column chromatography first to remove the bulk of impurities, then attempt to crystallize the purified fractions. 2. Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvents.
Co-elution of Impurity in Column Chromatography 1. Poor solvent system choice: The polarity of the eluent does not provide sufficient resolution between the product and the impurity. 2. Column overloading: Too much crude material was loaded onto the column, causing bands to broaden and overlap.1. Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that gives better separation (aim for a ΔRf > 0.2).[19] 2. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude material to be purified. Load the sample in a minimal volume of solvent.[20]
NMR Spectrum Shows Persistent 2-Fluorobenzoic Acid 1. Incomplete basic wash: The aqueous base wash was insufficient to remove all the acidic impurity. 2. Hydrolysis during storage/purification: The compound may have hydrolyzed on the silica gel column (if wet silica or acidic solvents are used) or during workup.1. Repeat the workup. Dissolve the product in a non-polar solvent (e.g., ethyl acetate) and wash thoroughly with saturated sodium bicarbonate solution, followed by a brine wash. 2. Ensure solvents are dry and consider using a base-washed silica gel or adding a small amount of triethylamine (~0.5%) to the chromatography eluent to prevent on-column hydrolysis.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is the most reliable method for achieving high purity.

1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable). b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).[21] d. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

2. Sample Loading: a. Dissolve the crude N,N-Diethyl-2-fluorobenzamide (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. b. Alternatively (Dry Loading): Dissolve the crude product in a few mL of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.[20] c. Carefully add the sample to the top of the column. For dry loading, sprinkle the powder evenly onto the silica bed.

3. Elution and Fraction Collection: a. Begin eluting with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane). The exact ratio should be determined by prior TLC analysis. b. Collect fractions (e.g., 15-20 mL each) and monitor the elution progress using TLC. c. If necessary, gradually increase the eluent polarity (gradient elution) to elute the desired product. d. Combine the fractions containing the pure product.

4. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting oil or solid under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides quantitative data on the purity of the final product.[13]

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a 50:50 mixture of Acetonitrile/Water.

The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

References

  • Homework.Study.com . What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?. [Link]

  • Organic Syntheses . Procedure for purification by silica gel column chromatography. [Link]

  • Supporting Information . (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. Royal Society of Chemistry. [Link]

  • Organic Syntheses . Procedure for purification by flash column chromatography on silica gel. [Link]

  • Moglie, Y., et al. (2022). Synthesis of N,N-diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. SynOpen.
  • ResearchGate . (n.d.). Recrystallization. [Link]

  • The Royal Society of Chemistry . (n.d.). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. [Link]

  • LookChem . N,N-Diethyl-4-fluorobenzamide, 97% CAS NO.10366-88-8. [Link]

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  • Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • SciELO - Infomed . (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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  • MDPI . (2022). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]

  • Organic Syntheses . (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • LAMBDA OMNICOLL . (n.d.). Isolation, purification and characterization of allelopathic compounds. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • CUNY . (n.d.). Purification by Recrystallization. [Link]

  • National Institutes of Health (NIH) . (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • MDPI . (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

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  • ResearchGate . (2018). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

Sources

Overcoming solubility issues of N,N-Diethyl-2-fluorobenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N,N-Diethyl-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during experimental work: the poor aqueous solubility of N,N-Diethyl-2-fluorobenzamide. As a lipophilic molecule, its utility in biological assays and formulation development is often hampered by its tendency to precipitate in aqueous buffers.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific rationale behind these strategies, empowering you to make informed decisions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-Diethyl-2-fluorobenzamide difficult to dissolve in standard aqueous buffers like PBS or TRIS?

A1: The poor aqueous solubility of N,N-Diethyl-2-fluorobenzamide is inherent to its molecular structure. The molecule contains a benzamide core, which consists of two key features contributing to its hydrophobicity: a benzene ring and N,N-diethyl amide groups. These nonpolar components dominate the molecule's character, leading to minimal interaction with polar water molecules.[1] While the amide group can participate in hydrogen bonding, the bulky ethyl groups and the aromatic ring make the molecule predominantly lipophilic, or "fat-loving," causing it to be sparingly soluble or immiscible in water.[2]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of N,N-Diethyl-2-fluorobenzamide?

A2: For preparing a concentrated stock solution, a water-miscible polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic compounds and its miscibility with water.[3] Other suitable solvents include N,N-Dimethylformamide (DMF) or ethanol.[4][5] It is crucial to start with a high-concentration stock (e.g., 10-50 mM) in 100% organic solvent, which can then be diluted into your aqueous experimental buffer.

Q3: I’ve prepared a DMSO stock, but the compound precipitates immediately when I add it to my aqueous buffer. What is happening and how can I fix it?

A3: This phenomenon is known as "solvent shock" or "crashing out."[6] It occurs when a compound dissolved in a high-concentration organic stock is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to rapidly fall out of solution.

To prevent this, a stepwise dilution protocol is highly recommended. Instead of adding the concentrated DMSO stock directly to the final buffer, you first create an intermediate dilution in a mixture of the buffer and a co-solvent. This gradual reduction in solvent polarity keeps the compound in solution. See Protocol 2 for a detailed methodology.

Q4: Can I use pH adjustment to improve the solubility of N,N-Diethyl-2-fluorobenzamide?

A4: Adjusting the pH is a powerful technique for compounds that can be ionized (protonated or deprotonated).[][8][9] However, N,N-Diethyl-2-fluorobenzamide is a neutral molecule with no readily ionizable groups. The amide nitrogen is generally non-basic due to resonance with the carbonyl group. Therefore, altering the pH of the buffer is unlikely to significantly increase its equilibrium solubility. While not a primary solubilization strategy for this compound, it is still crucial to consider the pH for maintaining the compound's chemical stability, as extreme pH values could lead to hydrolysis of the amide bond over time.

Troubleshooting Guide: Common Precipitation Scenarios

This guide addresses specific issues you may encounter during your experiments.

Symptom / Issue Potential Cause(s) Recommended Troubleshooting Actions
Issue 1: Compound precipitates instantly upon addition to aqueous buffer. Solvent Shock: The rapid change in solvent polarity from a concentrated organic stock to the aqueous buffer exceeds the compound's solubility limit.[6]1. Implement Stepwise Dilution: Use a co-solvent to create an intermediate dilution before adding to the final buffer. (See Protocol 2 ). 2. Increase Co-solvent in Final Buffer: If possible for your assay, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer. Note the potential effects of solvents on your experimental system.
Issue 2: The solution is initially clear but becomes cloudy or shows visible precipitate over time (hours to days). 1. Saturation: The final concentration is at or just above the compound's saturation point in that specific buffer/co-solvent mixture. 2. Temperature Fluctuation: A decrease in temperature (e.g., moving from benchtop to a colder instrument) can lower solubility.[10] 3. Buffer Instability: Components of the buffer may be interacting with the compound or the co-solvent over long periods.1. Reduce Final Concentration: Work at a lower final concentration of the compound. 2. Filter Before Use: Prepare the solution fresh and filter it through a 0.22 µm syringe filter immediately before use to remove any micro-precipitates.[6] 3. Maintain Constant Temperature: Ensure the solution is maintained at the experimental temperature.
Issue 3: Solubility is still insufficient even with a co-solvent. Intrinsic Low Solubility: The compound's inherent properties may require a more potent solubilization method.1. Screen Other Co-solvents: Test alternative pharmaceutically acceptable co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol.[1] 2. Use a Solubilizing Excipient: Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that dramatically enhance aqueous solubility. (See Protocol 3 ).[11][12]
Issue 4: Inconsistent or non-reproducible results in biological assays. Micro-precipitation: The formation of undetectable small aggregates or micro-precipitates can lead to variability in the effective concentration of the soluble compound.[6]1. Mandatory Filtration: Always filter the final working solution through a 0.22 µm syringe filter just prior to adding it to your assay. 2. Brief Sonication: Gently sonicate the final diluted solution for 1-2 minutes to help break up small aggregates before filtration and use.

Solubility Enhancement Workflow

The following diagram outlines a systematic approach to achieving a stable solution of N,N-Diethyl-2-fluorobenzamide in your aqueous buffer.

SolubilityWorkflow start Goal: Soluble N,N-Diethyl-2-fluorobenzamide in Aqueous Buffer stock Protocol 1: Prepare Concentrated Stock in 100% DMSO start->stock precip_check Compound Precipitates in Buffer? stock->precip_check stepwise Protocol 2: Implement Stepwise Dilution precip_check->stepwise Yes success Stable Solution Achieved. Proceed with Experiment. precip_check->success No still_insoluble Solubility Still Too Low? stepwise->still_insoluble cyclodextrin Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) still_insoluble->cyclodextrin Yes still_insoluble->success No cyclodextrin->success

Caption: A decision-making workflow for solubilizing N,N-Diethyl-2-fluorobenzamide.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration, stable stock solution of N,N-Diethyl-2-fluorobenzamide in an appropriate organic solvent.

Materials:

  • N,N-Diethyl-2-fluorobenzamide (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Appropriate volumetric flasks and pipettes

Methodology:

  • Calculate Mass: Determine the mass of N,N-Diethyl-2-fluorobenzamide required to prepare your desired stock concentration (e.g., for 10 mM in 1 mL, use 1.952 mg). The molecular weight of N,N-Diethyl-2-fluorobenzamide is 195.23 g/mol .[13][14]

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a glass vial or microcentrifuge tube.

  • Add Solvent: Add the calculated volume of DMSO to the solid compound.

  • Dissolve: Vortex or gently sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Stepwise Dilution to Prevent Solvent Shock

Objective: To safely dilute the concentrated organic stock into an aqueous buffer without causing precipitation.

StepwiseDilution stock 1. High-Conc. Stock (e.g., 20 mM in 100% DMSO) intermediate 2. Intermediate Dilution (e.g., 1 mM in 1:1 DMSO:Buffer) stock->intermediate Dilute final 3. Final Working Solution (e.g., 10 µM in Buffer with <1% DMSO) intermediate->final Dilute

Caption: Visual protocol for stepwise dilution.

Methodology:

  • Prepare Intermediate Dilution: a. Create a solvent mixture that is an intermediate between your stock and final buffer (e.g., a 1:1 mixture of DMSO and your aqueous buffer). b. Dilute your high-concentration stock solution into this intermediate mixture. For example, dilute a 20 mM DMSO stock 1:20 into the 1:1 DMSO:buffer mixture to get a 1 mM intermediate solution.

  • Prepare Final Dilution: a. Add the required volume of the intermediate solution to your final aqueous buffer to achieve the desired working concentration. b. This ensures that the final concentration of the organic solvent is low and compatible with your assay (typically ≤1% DMSO).

  • Mix and Verify: Gently vortex the final solution. Visually inspect for any signs of precipitation or cloudiness. For best results, filter the final solution through a 0.22 µm syringe filter before use.

Protocol 3: Solubility Enhancement with Cyclodextrins

Objective: To significantly increase the aqueous solubility of N,N-Diethyl-2-fluorobenzamide by forming an inclusion complex with a cyclodextrin.

Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble molecules like N,N-Diethyl-2-fluorobenzamide, effectively shielding the hydrophobic parts from water and increasing the apparent solubility of the complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Materials:

  • N,N-Diethyl-2-fluorobenzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Add the solid N,N-Diethyl-2-fluorobenzamide directly to the HP-β-CD solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.

  • Filter: Once dissolution is complete, filter the solution through a 0.22 µm filter to remove any undissolved particulate matter.

  • Usage: This clear, aqueous stock of the complex can now be directly diluted into your experimental buffer as needed.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University. [Link]

  • Molecules. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. National Institutes of Health (PMC). [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Pharmaceutics. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (PMC). [Link]

  • International Journal of Applied Pharmaceutics. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Molecules. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health (PMC). [Link]

  • National Institutes of Health. 2-Fluorobenzamide. PubChem. [Link]

  • National Institutes of Health. N,N-diethyl-4-fluorobenzamide. PubChem. [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. [Link]

  • Journal of Molecular Liquids. (2019). Solubility determination and modelling of benzamide in organic solvents. Imperial College London. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents. [Link]

  • Molecular Pharmaceutics. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. National Institutes of Health (PMC). [Link]

  • Appchem. N,N-Diethyl 2-fluorobenzamide. [Link]

  • Iksplor. (2026). pH adjustment: Significance and symbolism. [Link]

  • ResearchGate. (2018). pH Optimization of Amidation via Carbodiimides. [Link]

  • ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. [Link]

  • National Institutes of Health. N,N-Diethylbenzamide. PubChem. [Link]

  • MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • MDPI. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Regional Anesthesia. (1989). pH adjustment schedule for the amide local anesthetics. National Institutes of Health. [Link]

  • Crystal Growth & Design. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Link]

Sources

Optimizing reaction conditions for N,N-Diethyl-2-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this important chemical intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N,N-Diethyl-2-fluorobenzamide, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can be attributed to several factors, primarily revolving around the reactivity of the starting materials and the reaction conditions.

  • Cause 1: Hydrolysis of 2-Fluorobenzoyl Chloride. 2-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent, converting it to the unreactive 2-fluorobenzoic acid.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. Use anhydrous solvents to minimize the presence of water.[1]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Cause 3: Formation of Side Products. Competing side reactions can consume the starting materials and reduce the yield of the desired product. A common side product is the salt of diethylamine and hydrochloric acid (diethylammonium chloride), which can precipitate and hinder the reaction.

    • Solution: Use a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing with the diethylamine nucleophile.[2] Adding the 2-fluorobenzoyl chloride dropwise to the solution of diethylamine and base at a low temperature (e.g., 0 °C) can also minimize side reactions by keeping the concentration of the highly reactive acyl chloride low.[1]

Question 2: I am observing multiple spots on my TLC plate, making purification difficult. What are the probable side products?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of impurities. The most common side products in this synthesis are:

  • 2-Fluorobenzoic Acid: This is formed from the hydrolysis of 2-fluorobenzoyl chloride.[1] It can be identified by its different polarity compared to the amide product.

  • N-Acylurea Byproduct: If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the formation of an N-acylurea byproduct is a common issue.

    • Solution: To minimize this, an additive like 1-hydroxybenzotriazole (HOBt) can be used to trap the activated intermediate and facilitate the desired amide bond formation.

  • Unreacted Starting Materials: Residual 2-fluorobenzoyl chloride (or 2-fluorobenzoic acid) and diethylamine may also be present.

Question 3: The purification of my crude product by column chromatography is resulting in poor separation and product loss. What can I do?

Answer:

Purification of N,N-Diethyl-2-fluorobenzamide can be challenging due to its polarity and potential for interaction with the stationary phase.

  • Solution 1: Optimize Column Chromatography Conditions.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel and that the column is packed correctly to avoid channeling.

  • Solution 2: Consider Alternative Purification Methods.

    • Acid-Base Extraction: If the main impurity is 2-fluorobenzoic acid, you can perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic impurity into the aqueous layer.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point.[3][4][5]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: using 2-fluorobenzoyl chloride or 2-fluorobenzoic acid?

A1: Both routes are viable and the choice depends on the availability of starting materials and the desired reaction scale.

  • 2-Fluorobenzoyl Chloride Route: This is often a faster and higher-yielding reaction due to the high reactivity of the acyl chloride.[2] However, 2-fluorobenzoyl chloride is moisture-sensitive and requires careful handling.

  • 2-Fluorobenzoic Acid Route: This route requires a coupling agent to activate the carboxylic acid.[6] While it may involve more reagents, it can be a milder and more controlled reaction, which is beneficial for sensitive substrates. For electron-deficient benzoic acids like 2-fluorobenzoic acid, using robust coupling agents like HATU or COMU may provide better yields.[6]

Q2: What is the role of a base like triethylamine in the reaction with 2-fluorobenzoyl chloride?

A2: The reaction between 2-fluorobenzoyl chloride and diethylamine produces hydrochloric acid (HCl) as a byproduct. The primary role of a non-nucleophilic base like triethylamine is to neutralize this HCl, forming triethylammonium chloride.[2] This prevents the protonation of the diethylamine, which would render it non-nucleophilic and stop the reaction.

Q3: Can I use a different solvent than dichloromethane (DCM)?

A3: Yes, other anhydrous aprotic solvents can be used. Tetrahydrofuran (THF), diethyl ether, and acetonitrile are common alternatives. The choice of solvent can influence the reaction rate and solubility of the reagents and byproducts. It is important to ensure the chosen solvent is dry.

Q4: What is the role of 4-Dimethylaminopyridine (DMAP) in the amide coupling reaction?

A4: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst often used in conjunction with coupling agents like carbodiimides (e.g., EDC).[7][8] It accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the initially formed active ester.[8] This is particularly useful for challenging couplings, such as those involving electron-deficient carboxylic acids.[7]

III. Experimental Protocols

Protocol 1: Standard Synthesis via Acyl Chloride

This protocol describes a standard and efficient method for the synthesis of N,N-Diethyl-2-fluorobenzamide starting from 2-fluorobenzoyl chloride.

Materials:

  • 2-Fluorobenzoyl chloride

  • Diethylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise to the cooled solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Optimized Synthesis via Amide Coupling

This protocol utilizes a modern coupling agent for a potentially higher-yielding and milder synthesis starting from 2-fluorobenzoic acid.

Materials:

  • 2-Fluorobenzoic acid

  • Diethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-fluorobenzoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add diethylamine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

IV. Data Presentation

Table 1: Comparison of Reaction Parameters

ParameterProtocol 1: Standard (Acyl Chloride)Protocol 2: Optimized (Amide Coupling)
Starting Material 2-Fluorobenzoyl chloride2-Fluorobenzoic acid
Key Reagents Diethylamine, TriethylamineDiethylamine, EDC, HOBt, DMAP
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours12-24 hours
Workup Aqueous washAqueous wash
Key Advantage Faster reaction timeMilder conditions, avoids handling acyl chloride
Potential Drawback Moisture sensitive starting materialLonger reaction time, more reagents

V. Visualizations

Reaction Mechanisms

G cluster_0 Pathway 1: Acyl Chloride Route 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 2-Fluorobenzoyl_Chloride->Tetrahedral_Intermediate + Diethylamine Diethylamine Diethylamine Product1 N,N-Diethyl-2-fluorobenzamide Tetrahedral_Intermediate->Product1 - Cl- HCl HCl Product1->HCl + H+ Triethylammonium_Chloride Triethylammonium Chloride HCl->Triethylammonium_Chloride + Triethylamine Triethylamine Triethylamine

Caption: Reaction mechanism for the synthesis via the acyl chloride route.

G cluster_1 Pathway 2: Amide Coupling Route 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Active_Ester Active O-Acylisourea Intermediate 2-Fluorobenzoic_Acid->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Product2 N,N-Diethyl-2-fluorobenzamide HOBt_Ester->Product2 + Diethylamine Diethylamine2 Diethylamine

Caption: Reaction mechanism for the synthesis via the amide coupling route.

Troubleshooting Workflow

G start Low Yield or Impurities check_moisture Check for Moisture Contamination? - Anhydrous solvents? - Inert atmosphere? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Problem Found no_moisture No check_moisture->no_moisture No Obvious Issue solution_moisture Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Run under N2 or Ar. yes_moisture->solution_moisture check_conditions Check Reaction Conditions? - Temperature? - Reaction time? - Stirring? no_moisture->check_conditions yes_conditions Yes check_conditions->yes_conditions Problem Found no_conditions No check_conditions->no_conditions No Obvious Issue solution_conditions Solution: - Monitor by TLC/LC-MS. - Adjust temperature or time as needed. yes_conditions->solution_conditions check_purification Check Purification Method? no_conditions->check_purification solution_purification Solution: - Optimize column chromatography. - Consider acid-base wash or recrystallization.

Caption: A decision tree for troubleshooting common synthesis issues.

VI. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Method for producing carboxylic acid amide. Google Patents.

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal. [Link]

  • Optimizing reaction selectivity with dmap in amide bond formation. BDMAEE. [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO. [Link]

  • 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem. [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. ResearchGate. [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.

  • HPLC method for purifying organic compounds. Google Patents.

  • Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Reddit. [Link]

  • Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. NIH. [Link]

  • Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]

  • N,N-Diethylbenzamide | C11H15NO | CID 15542. PubChem. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]

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Side-product identification in N,N-Diethyl-2-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N,N-Diethyl-2-fluorobenzamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during its synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.

Troubleshooting Guide: Side-Product Identification

The synthesis of N,N-Diethyl-2-fluorobenzamide, typically achieved through the reaction of 2-fluorobenzoyl chloride with diethylamine, is a robust transformation.[1] However, like any chemical reaction, it is susceptible to the formation of side-products that can complicate purification and reduce yields. This section addresses specific issues you might encounter.

Question 1: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to the hydrolysis of my starting material. What is it and how can I avoid it?

Answer:

This is a very common issue and the peak you are observing is likely 2-fluorobenzoic acid .

Causality: 2-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, even by trace amounts of water in your reaction setup.[2][3] Acyl chlorides readily react with water to form the corresponding carboxylic acid, in this case, 2-fluorobenzoic acid, and hydrochloric acid (HCl).[3][4]

Mechanism of Formation:

  • Source of Water: Atmospheric moisture, residual water in the solvent, or on the surface of the glassware.

  • Reaction: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to yield 2-fluorobenzoic acid and HCl.

dot

hydrolysis reactant1 2-Fluorobenzoyl Chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Water (H₂O) reactant2->intermediate product1 2-Fluorobenzoic Acid intermediate->product1 Elimination of Cl⁻ product2 HCl intermediate->product2 Proton Transfer

Caption: Hydrolysis of 2-fluorobenzoyl chloride.

Troubleshooting and Prevention:

Preventative Measure Detailed Protocol
Use Anhydrous Solvents Employ freshly opened bottles of anhydrous solvents or dry your solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).
Dry Glassware Thoroughly Oven-dry all glassware at a minimum of 120°C for several hours and allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or under a stream of inert gas.
Inert Atmosphere Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox to minimize exposure to atmospheric moisture.[3]
Proper Reagent Handling Add 2-fluorobenzoyl chloride to the reaction mixture using a syringe through a rubber septum to prevent the introduction of moist air.
Question 2: My NMR spectrum shows a singlet that I can't account for, and the yield of my desired product is low. What could be the cause?

Answer:

An unexpected singlet in your NMR, coupled with a low yield, could indicate the formation of a symmetrical byproduct. A likely candidate is N,N,N',N'-tetraethylphthalamide , arising from a dimerization-like reaction.

Causality: While less common, under certain conditions, particularly with elevated temperatures or the presence of specific catalysts, a reaction between the starting materials and the product can occur.

Proposed Mechanism of Formation: This is a more complex pathway and may be initiated by trace impurities. One possibility involves the in-situ formation of a reactive intermediate that can dimerize.

Troubleshooting and Prevention:

Preventative Measure Detailed Protocol
Control Reaction Temperature The reaction between acyl chlorides and amines is often exothermic. It is crucial to maintain a low temperature, typically 0°C, especially during the addition of the 2-fluorobenzoyl chloride.[5] This is usually achieved with an ice bath.
Slow, Controlled Addition Add the 2-fluorobenzoyl chloride solution dropwise to the diethylamine solution. A slow addition rate helps to dissipate the heat generated and prevents localized high concentrations of the acyl chloride, which could favor side reactions.
Use of a Non-Nucleophilic Base The reaction generates HCl as a byproduct, which will react with the diethylamine to form diethylammonium chloride.[1] To neutralize the HCl and free up the diethylamine to react with the acyl chloride, a non-nucleophilic base like triethylamine is often used.[5]
Question 3: I have an impurity with a similar retention time to my product in normal-phase chromatography. What could it be?

Answer:

An impurity with similar polarity to your N,N-disubstituted amide product could be the corresponding N-ethyl-2-fluorobenzamide .

Causality: This side-product can arise if your diethylamine starting material contains monoethylamine as an impurity. Commercially available diethylamine can sometimes contain small amounts of ethylamine and triethylamine.

Mechanism of Formation: The reaction mechanism is identical to the main reaction, but with ethylamine acting as the nucleophile instead of diethylamine.

dot

competitive_reaction cluster_main Main Reaction cluster_side Side Reaction reactant1 2-Fluorobenzoyl Chloride product1 N,N-Diethyl-2-fluorobenzamide reactant1->product1 reactant2 Diethylamine reactant2->product1 reactant3 2-Fluorobenzoyl Chloride product2 N-Ethyl-2-fluorobenzamide reactant3->product2 reactant4 Ethylamine (Impurity) reactant4->product2

Caption: Competing reactions leading to product and side-product.

Troubleshooting and Prevention:

Preventative Measure Detailed Protocol
Use High-Purity Diethylamine Ensure the purity of your diethylamine starting material. If in doubt, consider purifying it by distillation before use.
Analytical Characterization Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of this side-product. The NMR spectrum of N-ethyl-2-fluorobenzamide would show a characteristic N-H proton signal.
Chromatographic Separation If this side-product does form, careful optimization of your chromatographic purification method (e.g., adjusting the solvent gradient in HPLC or the eluent system in column chromatography) will be necessary to separate it from your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents are generally recommended to avoid reaction with the acyl chloride.[6] Dichloromethane (DCM) and diethyl ether are common choices as they are relatively inert and can effectively dissolve the reactants.[1][5]

Q2: Why is a base like triethylamine or pyridine often added to the reaction?

A2: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[1] This acid will react with the amine starting material to form an unreactive ammonium salt. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl, allowing the amine to remain as a free nucleophile and participate in the desired reaction.[5]

Q3: Can I use a protic solvent like ethanol?

A3: It is highly discouraged. Protic solvents like alcohols will react with the highly reactive 2-fluorobenzoyl chloride in a process called alcoholysis, forming the corresponding ester (ethyl 2-fluorobenzoate) as a major byproduct.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: 2-Fluorobenzoyl chloride is corrosive and reacts with moisture, releasing HCl gas.[7][8] Diethylamine is a flammable and corrosive liquid. It is essential to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Synthesis and analysis of amides. Chemistry Education. Available from: [Link]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. Available from: [Link]

  • Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.
  • Sab-saba, G., & Taylor, R. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2132-2135. Available from: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. Available from: [Link]

  • Synthesis of N,N-Diethylbenzamide. PrepChem.com. Available from: [Link]

  • Preparation method for 4-fluorobenzoyl chloride. Google Patents.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of Huddersfield Repository. Available from: [Link]

  • Process for preparation of n,n-di substituted carboxamides. Google Patents.
  • 2-Fluorobenzoyl chloride. PubChem. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Available from: [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. Available from: [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO. Available from: [Link]

  • N,N-Diethylbenzamide. PubChem. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • Benzoyl chloride – Knowledge and References. Taylor & Francis. Available from: [Link]

  • N,N-diethyl-4-fluorobenzamide. PubChem. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of N,N-Diethyl-2-fluorobenzamide. Asymmetrical peaks can compromise the accuracy of quantification and reduce resolution, making it a critical issue to resolve. This document provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis?

Peak tailing is a common chromatographic issue where a peak exhibits an asymmetrical shape, with a "tail" extending from the peak apex.[1][2] In an ideal separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. The asymmetry is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates tailing.[1]

This distortion is problematic for several reasons:

  • Inaccurate Integration: It complicates the accurate determination of the peak's start and end points, leading to errors in area calculation and, consequently, inaccurate quantification.[2][3]

  • Reduced Resolution: Tailing peaks are broader at the base, which can cause them to merge with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[3]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: I'm observing significant peak tailing with N,N-Diethyl-2-fluorobenzamide. What is the most likely cause?

For a basic compound like N,N-Diethyl-2-fluorobenzamide, the most probable cause of peak tailing in reversed-phase HPLC is secondary interactions with the silica-based stationary phase.[4][5]

  • The Analyte: N,N-Diethyl-2-fluorobenzamide possesses a tertiary amine (the diethylamino group), which is basic. In a typically acidic or near-neutral mobile phase, this group can become protonated, carrying a positive charge.

  • The Stationary Phase: Standard silica-based columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[6][7] Even with advanced manufacturing and "end-capping" procedures, some of these silanols remain.[7] These silanol groups are acidic and can be deprotonated (negatively charged, SiO⁻), especially at mobile phase pH values above 3-4.[8]

  • The Interaction: The positively charged analyte can then interact electrostatically (ion-exchange) with the negatively charged silanol sites.[4][5][9] This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[5][6]

Q3: How does the mobile phase pH influence the peak shape of my analyte?

Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like N,N-Diethyl-2-fluorobenzamide.[10][11][12] Its effect is twofold: it controls the ionization state of your analyte and the activity of the stationary phase's residual silanols.

  • At Low pH (e.g., pH < 3):

    • Analyte: The basic diethylamino group will be fully protonated (positively charged).

    • Silanols: The acidic silanol groups will be fully protonated (neutral, Si-OH).[1][8]

    • Result: With the silanols neutralized, the undesirable ionic interactions are suppressed, leading to a significantly improved, more symmetrical peak shape.[1] This is the most common and effective strategy for basic compounds.

  • At Mid-Range pH (e.g., pH 4-7):

    • Analyte: The analyte will still be mostly protonated.

    • Silanols: A significant portion of the silanol groups will be deprotonated and negatively charged (SiO⁻).[8]

    • Result: This is often the worst-case scenario, where strong ionic interactions occur, leading to severe peak tailing.[6] It is also critical to avoid operating near the analyte's pKa, as this can cause split or distorted peaks due to the presence of both ionized and unionized forms.[12][13]

  • At High pH (e.g., pH > 9):

    • Analyte: The analyte will be in its neutral, free-base form.

    • Silanols: The silanols will be fully deprotonated (SiO⁻).

    • Result: Since the analyte is neutral, strong ionic interactions are avoided. This can also produce good peak shapes. However, it requires a special pH-stable column, as traditional silica columns degrade rapidly above pH 8.[11][13]

Q4: My peak is still tailing even at low pH. What other mobile phase modifications can I try?

If adjusting the pH alone is insufficient, you can modify the mobile phase with additives to further mask silanol interactions or compete for the active sites.

Additive TypeExampleConcentrationMechanism of ActionConsiderations
Competing Base Triethylamine (TEA)0.1% - 0.5% (v/v)TEA is a small basic molecule that gets protonated and preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.Can suppress ionization in mass spectrometry (MS) and may shorten column lifetime.
Buffer Salt Ammonium formate or Ammonium acetate10-25 mMThe buffer cations (NH₄⁺) compete with the protonated analyte for the ionized silanol sites. Increasing the ionic strength of the mobile phase helps to shield the interactions.[5]Excellent choice for LC-MS compatibility. Ensure the buffer is fully dissolved and the pH is adjusted correctly.
Organic Modifier Acetonitrile vs. MethanolN/AMethanol is a protic solvent and is better at hydrogen-bonding with and shielding silanol groups compared to the aprotic acetonitrile.[4]Switching the organic modifier can alter selectivity, so it may require re-optimization of the gradient.
Q5: Could my column be the problem? When should I consider switching to a different one?

Absolutely. The column is a critical factor. If mobile phase optimization doesn't resolve the issue, evaluate your column with the following points in mind:

  • Column Age and Contamination: Columns degrade over time. The stationary phase can be stripped at extreme pH, or the inlet frit can become clogged with sample matrix components, leading to peak distortion.[2][14] First, try replacing the current column with a new one of the same type.

  • Column Technology: Older generation columns (Type A silica) have more acidic and accessible silanols. Modern columns (Type B, high-purity silica) are manufactured to have fewer metal impurities and more homogenous surfaces, resulting in better peak shapes for basic compounds.

  • End-Capping: Ensure you are using a fully end-capped column. End-capping is a process where a small, less reactive silane (like trimethylsilane) is used to bond many of the remaining silanol groups after the primary stationary phase (e.g., C18) is attached.[6][7] This sterically hinders access to the remaining silanols.[7]

  • Specialized Stationary Phases: If tailing persists, consider a column specifically designed for basic compounds. Options include:

    • Bidentate or Sterically Protected Phases: These offer enhanced stability at low pH.

    • Polar-Embedded Phases: These have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which helps to shield the silanols and provides alternative selectivity.

    • Hybrid Silica Particles: Columns based on organic/inorganic hybrid particles often show improved peak shape and pH stability.

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to diagnose and solve the problem. The following workflow starts with the simplest checks and progresses to more complex method modifications.

G start Peak Tailing Observed (Asymmetry > 1.2) check_system 1. Check System for Extra-Column Volume start->check_system check_overload 2. Check for Column Overload check_system->check_overload Fittings/tubing OK? solved Problem Solved (Symmetrical Peak) check_system->solved Issue found & fixed optimize_ph 3. Optimize Mobile Phase pH (Target pH 2.5-3.0) check_overload->optimize_ph Not overloaded? check_overload->solved Diluted sample works add_modifier 4. Add Mobile Phase Modifier (e.g., 10-20mM NH4FA) optimize_ph->add_modifier Still tailing? optimize_ph->solved Peak shape improves check_column 5. Evaluate Column Health (Replace with new) add_modifier->check_column Still tailing? add_modifier->solved Peak shape improves new_column 6. Select Modern Column (e.g., High-purity, end-capped) check_column->new_column Old column is issue? check_column->solved New column works new_column->solved Peak shape improves

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

This protocol aims to identify the optimal mobile phase pH to suppress silanol interactions.

  • Prepare Aqueous Buffers:

    • Buffer A (pH 2.5): Prepare a 20 mM potassium phosphate or ammonium formate solution in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid or formic acid, respectively.

    • Buffer B (pH 4.5): Prepare a 20 mM potassium phosphate or ammonium acetate solution. Adjust the pH to 4.5.

    • Buffer C (pH 6.5): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 6.5.

  • Prepare Mobile Phases: For each buffer, prepare a mobile phase with your typical starting concentration of organic modifier (e.g., 50:50 Acetonitrile:Buffer). Filter all mobile phases through a 0.45 µm filter.

  • System Equilibration: Starting with the lowest pH, flush the HPLC system and equilibrate the column with the pH 2.5 mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Analysis: Inject a standard solution of N,N-Diethyl-2-fluorobenzamide and record the chromatogram.

  • Sequential Analysis: Repeat steps 3 and 4 for the pH 4.5 and pH 6.5 mobile phases, ensuring the system is thoroughly flushed and re-equilibrated between each pH change.

  • Evaluation: Compare the peak asymmetry factor, retention time, and plate count from each run. The lowest pH mobile phase is expected to yield the most symmetrical peak.

Protocol 2: Column Health and Overload Check

This protocol helps differentiate between a chemical interaction issue and a physical problem like column overload or degradation.

  • Prepare Dilution Series: Prepare a series of standards of your analyte, ranging from your current concentration down to 1/10th of that concentration (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL).

  • Inject and Analyze: Using your current (problematic) method, inject the standards in order from lowest concentration to highest.

  • Evaluate Peak Shape:

    • If the peak shape is symmetrical at low concentrations but becomes progressively more tailed as concentration increases, this is a strong indication of column overload .[2] The limited number of active silanol sites become saturated at higher concentrations.[5] The solution is to inject a lower mass of the analyte.

    • If the peak tails significantly even at the lowest concentration, the issue is more likely related to strong secondary chemical interactions or a degraded column.

  • Column Swap: If overload is ruled out, replace the analytical column with a new, identical column. If the peak shape improves dramatically, the original column was likely degraded or contaminated.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate, robust, and reliable HPLC results for N,N-Diethyl-2-fluorobenzamide.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Moravek (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
  • Crawford Scientific (n.d.). The Theory of HPLC Column Chemistry.
  • LCGC International (n.d.). A New Generation of Silica-Based Monoliths HPLC Columns with Improved Performance.
  • BenchChem (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem.
  • ACD/Labs (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chromatography Today (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Pharma Growth Hub (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Phenomenex (n.d.). The Role of End-Capping in RP. LC Technical Tip.
  • Industry news (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
  • Sigma-Aldrich (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions (n.d.). Peak Tailing in HPLC.
  • Chromservis (n.d.). HPLC Troubleshooting Guide.
  • GMP Insiders (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.

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Enhancing the stability of N,N-Diethyl-2-fluorobenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Diethyl-2-fluorobenzamide Stability

Introduction

N,N-Diethyl-2-fluorobenzamide is a substituted benzamide with potential applications in various fields of chemical and pharmaceutical research. Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and enhance the stability of N,N-Diethyl-2-fluorobenzamide in solution. By leveraging fundamental principles of chemical kinetics and degradation pathways, this document offers practical strategies and detailed protocols to mitigate common stability challenges.

The core structure of N,N-Diethyl-2-fluorobenzamide features a tertiary amide linked to a fluorinated benzene ring. While amides are generally more resistant to hydrolysis than esters, they are not entirely inert.[1][2] The stability of the molecule can be influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidative agents.[1] This guide will systematically address these factors to empower users to maintain the integrity of their experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide quick answers to common questions and solutions to problems encountered during the handling and experimentation with N,N-Diethyl-2-fluorobenzamide solutions.

Q1: My solution of N,N-Diethyl-2-fluorobenzamide is showing a decrease in concentration over time. What is the most likely cause?

A1: The most probable cause is chemical degradation. The primary suspected pathway for a benzamide derivative is hydrolysis of the amide bond, especially if the solution is aqueous and at a non-neutral pH.[3][4] This reaction breaks the amide bond to form 2-fluorobenzoic acid and diethylamine.[3] The rate of this hydrolysis is significantly influenced by pH, with both acidic and basic conditions potentially accelerating the process.[3][5] Other potential, though often less common, causes could be photodegradation if the solution is exposed to light, or thermal degradation if stored at elevated temperatures.[6]

Q2: I've observed the formation of a new peak in my HPLC chromatogram. How can I identify if it's a degradation product?

A2: The appearance of a new, growing peak alongside a decrease in the parent compound's peak area is a strong indicator of degradation. To confirm, you can perform a forced degradation study (see Protocol 1).[7][8][9] By intentionally exposing your compound to stress conditions (e.g., strong acid, strong base, high heat, UV light), you can accelerate the formation of degradation products.[6][10] If the new peak in your experimental sample has the same retention time as a peak generated during the forced degradation study, it is very likely a degradant. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the mass of the unknown peak and infer its structure.

Q3: Can the fluorine atom on the benzene ring affect the stability of the amide bond?

A3: Yes, the fluorine atom can influence the chemical reactivity of the molecule. As a strongly electron-withdrawing group, the fluorine atom can affect the electron density of the entire aromatic ring and, by extension, the carbonyl carbon of the amide group. This electronic effect can potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, for instance, by water or hydroxide ions during hydrolysis. However, the overall effect on stability can be complex, and empirical testing is necessary. Interestingly, fluorination has been shown to improve the photostability of some aromatic compounds.[11]

Q4: My experiment requires dissolving N,N-Diethyl-2-fluorobenzamide in a protic solvent like methanol or water. What precautions should I take?

A4: Protic solvents, especially water, can act as reactants in hydrolysis.[1] When using these solvents, it is crucial to control the pH of the solution. Preparing your solution in a buffer at a pH where the compound exhibits maximum stability (typically near neutral pH for amides) is highly recommended. You should determine this optimal pH range through a stability study across various pH values. Additionally, prepare solutions fresh whenever possible and store them at reduced temperatures (e.g., 2-8 °C) to slow down the rate of potential degradation reactions.

Q5: I need to store a stock solution of N,N-Diethyl-2-fluorobenzamide for several weeks. What are the ideal storage conditions?

A5: For long-term storage, the following conditions are recommended:

  • Solvent: Use a high-purity aprotic solvent in which the compound is soluble and stable (e.g., DMSO, acetonitrile).

  • Temperature: Store at low temperatures, such as -20°C or -80°C. This significantly reduces the rate of most chemical reactions.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[7]

  • Inert Atmosphere: For highly sensitive applications, consider aliquoting the solution into smaller volumes and purging the headspace with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen and moisture.

Troubleshooting Flowchart

Troubleshooting_Flow start Instability Observed (e.g., concentration loss, new peaks) check_pH Is the solution aqueous and pH non-neutral? start->check_pH check_light Is the solution exposed to light? start->check_light check_temp Is the solution stored at elevated temperature? start->check_temp check_oxidants Are oxidizing agents present? start->check_oxidants hydrolysis Potential Hydrolysis (Primary Suspect) check_pH->hydrolysis Yes check_pH->check_light No solution_pH Action: Control pH with Buffers (See Protocol 2) hydrolysis->solution_pH photodegradation Potential Photodegradation check_light->photodegradation Yes check_light->check_temp No solution_light Action: Protect from Light (Use amber vials) photodegradation->solution_light thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation Yes check_temp->check_oxidants No solution_temp Action: Store at Low Temperature (e.g., 2-8°C or frozen) thermal_degradation->solution_temp oxidation Potential Oxidation check_oxidants->oxidation Yes solution_oxidants Action: Use High-Purity Solvents & Consider Inert Atmosphere oxidation->solution_oxidants

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the N,N-Diethyl-2-fluorobenzamide to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).[7][8][9] It is recommended to aim for 5-20% degradation of the active substance.[7][10]

Materials:

  • N,N-Diethyl-2-fluorobenzamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber or UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N,N-Diethyl-2-fluorobenzamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Set up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60-80°C.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Heat at 60-80°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to an appropriate concentration and analyze by a suitable HPLC method. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Data Interpretation: Compare the chromatograms from stressed samples to a control (unstressed) sample. The goal is to achieve sufficient degradation to produce detectable degradants without completely consuming the parent compound. This data helps establish the likely degradation pathways.[9]

Protocol 2: pH-Rate Profile Study

This protocol helps determine the pH at which N,N-Diethyl-2-fluorobenzamide has the highest stability in an aqueous environment.

Materials:

  • N,N-Diethyl-2-fluorobenzamide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • HPLC system with UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Solutions: Prepare solutions of N,N-Diethyl-2-fluorobenzamide at a fixed concentration in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by HPLC to determine the initial concentration of the compound.

  • Incubation: Store all solutions at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC to measure the remaining concentration of N,N-Diethyl-2-fluorobenzamide.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics (which is common), the plot will be a straight line. The slope of this line is the negative of the apparent degradation rate constant (-k_obs).

    • Plot the observed rate constants (k_obs) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Workflow Diagram

pH_Rate_Profile_Workflow A Prepare solutions in buffers (pH 2-10) B Analyze T=0 concentration via HPLC A->B C Incubate all solutions at constant temperature B->C D Analyze concentration at multiple time points C->D E Plot ln[C] vs. Time for each pH D->E F Calculate rate constant (k) from slope E->F G Plot k vs. pH F->G H Identify pH of minimum k (Max Stability) G->H

Caption: Workflow for determining the pH of maximum stability.

Strategies for Enhancing Stability

Based on the understanding of potential degradation pathways, the following strategies can be employed to enhance the stability of N,N-Diethyl-2-fluorobenzamide in solution.

StrategyMechanism of ActionKey Considerations
pH Control Minimizes acid- or base-catalyzed hydrolysis by maintaining the solution at the pH of maximum stability.[1]Use a buffer system with adequate capacity at the target pH. Ensure the buffer components do not interact with the compound.
Solvent Selection Aprotic solvents (e.g., DMSO, DMF, Acetonitrile) do not participate in hydrolysis.[1]Ensure complete solubility and compatibility with the experimental system. Co-solvents (e.g., PEG, propylene glycol) can be used to improve solubility in aqueous systems while reducing water activity.
Temperature Control Reduces the rate of all chemical degradation reactions according to the Arrhenius equation.For storage, colder is generally better (e.g., 2-8°C, -20°C). Avoid repeated freeze-thaw cycles, which can cause precipitation.
Protection from Light Prevents photodegradation, a common pathway for aromatic compounds.[11]Use amber glass vials or wrap containers in opaque material. Conduct experiments under subdued lighting if the compound is highly light-sensitive.
Use of Antioxidants Scavenges free radicals or reactive oxygen species to prevent oxidative degradation.Relevant if oxidation is identified as a degradation pathway. Common antioxidants include BHT, BHA, or ascorbic acid. Compatibility testing is required.
Inert Atmosphere Removes molecular oxygen, a key reactant in oxidative degradation pathways.Purge solutions and the container headspace with an inert gas like nitrogen or argon. Particularly important for long-term storage of sensitive compounds.

References

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. RSC Advances.
  • Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology.
  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. University of Calgary.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • C&EN. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. C&EN.
  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach.
  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

Sources

Reducing impurities in the synthesis of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Diethyl-2-fluorobenzamide Synthesis

A Guide to Minimizing Impurities and Optimizing Purity

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a troubleshooting and FAQ format to help you enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Section 1: Core Synthesis and Impurity Profiling

Q1: What is the most common and reliable method for synthesizing N,N-Diethyl-2-fluorobenzamide?

A1: The most prevalent and robust method is the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with diethylamine.[1][2] This reaction is highly efficient and proceeds via the attack of the nucleophilic diethylamine on the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4]

Q2: What are the primary impurities I should expect, and where do they originate?

A2: Understanding the origin of impurities is the first step toward their elimination. The most common impurities are derived from starting materials and side reactions during the synthesis or work-up.

Impurity NameStructureCommon Origin
2-Fluorobenzoic Acid FC₆H₄COOH1. Hydrolysis of the starting material, 2-fluorobenzoyl chloride, by trace moisture.[4][5] 2. Incomplete conversion of 2-fluorobenzoic acid when preparing the acid chloride.[6][7]
Diethylamine Hydrochloride (CH₃CH₂)₂NH₂⁺Cl⁻Reaction of the excess diethylamine with the HCl byproduct.
Triethylamine Hydrochloride (CH₃CH₂)₃NH⁺Cl⁻Reaction of the triethylamine base (acid scavenger) with the HCl byproduct.[3]
Unreacted Diethylamine (CH₃CH₂)₂NHIncomplete reaction or use of a large excess of the reagent.
Residual Solvents (e.g., DCM, THF)Incomplete removal during the final drying steps.[8]

Troubleshooting and Optimization Guide

This section addresses specific issues you might encounter during your experiment.

Q3: My final product is contaminated with 2-fluorobenzoic acid. How can I prevent this and remove it?

A3: This is the most common issue, stemming from the high reactivity of 2-fluorobenzoyl chloride with water.[4][5]

Causality: 2-fluorobenzoyl chloride is extremely sensitive to moisture. Even atmospheric humidity or residual water in your solvent or on your glassware can rapidly hydrolyze it back to the corresponding carboxylic acid.

Preventative Measures:

  • Anhydrous Conditions: All solvents (e.g., Dichloromethane, THF) must be rigorously dried before use. Employing freshly opened anhydrous solvents or drying them over molecular sieves is critical.

  • Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon).[4]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture.[4]

Removal Strategy:

  • Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic 2-fluorobenzoic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer, effectively removing it from your product.[9]

Q4: I'm observing a significant amount of a white precipitate (salt) in my reaction mixture and during work-up. What is it and how do I get rid of it?

A4: The white precipitate is almost certainly the hydrochloride salt of the amine base used (either diethylamine hydrochloride or triethylamine hydrochloride).

Causality: The reaction generates one equivalent of HCl for every equivalent of product formed. The amine base scavenges this HCl, forming a salt that is often insoluble in common organic solvents like dichloromethane (DCM) or diethyl ether.

Removal Strategy:

  • Filtration: If the salt precipitates significantly from the reaction mixture, it can sometimes be removed by filtration before the aqueous work-up.

  • Aqueous Wash: The most effective method is to wash the organic layer with water or a dilute acid during the work-up. These salts are highly soluble in water and will be completely removed. A wash with 1M HCl will also remove any unreacted diethylamine and triethylamine.[9]

Q5: The reaction is very fast and exothermic. What is the best way to control it to avoid side reactions?

A5: The high reactivity of acyl chlorides with amines leads to a highly exothermic reaction.[10] Proper temperature control is essential for achieving high purity.

Causality: Uncontrolled exotherms can lead to localized heating, which may promote side reactions or degradation of the product or starting materials.

Control Protocol:

  • Slow Addition: Dissolve the 2-fluorobenzoyl chloride in your anhydrous solvent and add it slowly (dropwise) via a pressure-equalizing dropping funnel to a cooled solution of the diethylamine and triethylamine.

  • Cooling Bath: Maintain the reaction temperature at 0°C using an ice-water bath during the addition. After the addition is complete, the reaction can often be allowed to warm to room temperature to ensure it goes to completion.[3]

Visualized Workflows and Pathways

Synthetic Pathway and Key Side Reaction

The following diagram illustrates the primary reaction for the synthesis of N,N-Diethyl-2-fluorobenzamide and its most common side reaction.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction SM1 2-Fluorobenzoyl Chloride SM1->HCl SideProduct 2-Fluorobenzoic Acid (Impurity) SM1->SideProduct Hydrolysis SM2 Diethylamine SM2->HCl Base Triethylamine (Base) Byproduct1 Triethylamine HCl (Salt) Base->Byproduct1 Product N,N-Diethyl-2-fluorobenzamide HCl->Product HCl->Byproduct1 H2O Water (Moisture) H2O->SideProduct

Caption: Synthesis of N,N-Diethyl-2-fluorobenzamide and hydrolysis side reaction.
Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common purity issues.

G Start Low Purity in Final Product (Post-Workup) CheckAcid Is 2-Fluorobenzoic Acid a major impurity (by TLC/LCMS)? Start->CheckAcid YesAcid YES CheckAcid->YesAcid Yes NoAcid NO CheckAcid->NoAcid No Sol_Acid Root Cause: Hydrolysis of 2-Fluorobenzoyl Chloride. Solution: 1. Use anhydrous solvents/glassware. 2. Run under inert atmosphere. 3. Ensure effective NaHCO₃ wash. YesAcid->Sol_Acid CheckAmine Are residual amines or their salts present (by NMR/LCMS)? NoAcid->CheckAmine YesAmine YES CheckAmine->YesAmine Yes NoAmine NO CheckAmine->NoAmine No Sol_Amine Root Cause: Ineffective removal of excess reagents/byproducts. Solution: 1. Wash organic layer with 1M HCl. 2. Wash with water/brine to remove salts. YesAmine->Sol_Amine CheckOther Are there other unknown impurities? NoAmine->CheckOther Sol_Other Action: 1. Characterize by MS/NMR. 2. Consider column chromatography. 3. Re-evaluate reaction conditions (temp, stoichiometry). CheckOther->Sol_Other Yes

Caption: A decision-tree for troubleshooting common impurity issues.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diethyl-2-fluorobenzamide

This protocol is designed to yield a high-purity product by minimizing side reactions.

  • Preparation:

    • Place a 250 mL three-necked round-bottom flask, a 100 mL pressure-equalizing dropping funnel, and a magnetic stir bar in an oven at 120°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagents and Solvents:

    • Diethylamine (1.5 equivalents)

    • Triethylamine (1.5 equivalents)

    • 2-Fluorobenzoyl Chloride (1.0 equivalent)

    • Anhydrous Dichloromethane (DCM)

  • Reaction Setup:

    • To the reaction flask, add diethylamine and triethylamine, followed by anhydrous DCM (enough to ensure stirring, e.g., 50 mL for a 10g scale).

    • Cool the stirred solution to 0°C in an ice-water bath.

    • In a separate dry flask, dissolve the 2-fluorobenzoyl chloride in anhydrous DCM (e.g., 30 mL). Transfer this solution to the dropping funnel.

  • Execution:

    • Add the 2-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Protocol 2: Work-up and Purification
  • Quenching and Phase Separation:

    • Cool the reaction mixture back to 0°C and slowly add 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) - to remove amines

      • 1 M NaHCO₃ (2 x 50 mL) - to remove acidic impurities

      • Brine (1 x 50 mL) - to break emulsions and initiate drying

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light yellow oil.

  • Final Purification (If Necessary):

    • While the crude product is often of high purity (>95%), further purification can be achieved by vacuum distillation or silica gel column chromatography (using a solvent system like Hexane:Ethyl Acetate).[11][12]

Analytical Methods for Purity Assessment

Q6: What are the best analytical techniques to assess the purity of my N,N-Diethyl-2-fluorobenzamide?

A6: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity analysis.[13][14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity percentage and quantifying organic impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and unreacted starting materials.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. For example, the presence of 2-fluorobenzoic acid would show a characteristic broad singlet for the carboxylic acid proton (>10 ppm). The presence of amine salts can also be inferred from the specific chemical shifts of their protons.[8]

References

  • PrepChem. (2023). Synthesis of 2-fluorobenzoyl chloride. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Warner, B. et al. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • CRO SPLENDID LAB. (n.d.). 2-Fluorobenzoyl Chloride. Available at: [Link]

  • Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Byun, J. et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]

  • Patureau, F. W. et al. (2011). (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Organic Syntheses. Available at: [Link]

  • Sharma, A. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]

  • John, A. et al. (2024). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ChemistrySelect. Available at: [Link]

  • Nguyen, T. et al. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista CENIC Ciencias Químicas. Available at: [Link]

  • LookChem. (n.d.). N,N-Diethyl-4-fluorobenzaMide, 97%. Available at: [Link]

  • PrepChem. (2023). Synthesis of N,N-Diethylbenzamide. Available at: [Link]

  • Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Cunningham, D. et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

  • Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Chegg. (n.d.). Predict the organic product formed when BzCI reacts with dimethylamine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • Cunningham, D. et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

  • Gurbani, B. et al. (2021). Synthesis of N,N-Diethyl-3-methylbenzamide. Molbank. Available at: [Link]

Sources

Technical Support Center: Method Development for Chiral Separation of N,N-Diethyl-2-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of N,N-Diethyl-2-fluorobenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of resolving these specific enantiomers. The methodologies and principles discussed herein are grounded in established chromatographic theory and field-proven applications.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of N,N-Diethyl-2-fluorobenzamide derivatives important?

A1: N,N-Diethyl-2-fluorobenzamide and its derivatives are common structural motifs in pharmaceuticals and agrochemicals. Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic properties.[1] Therefore, regulatory agencies often require the development and validation of stereoselective assays to ensure the safety and efficacy of the final product.

Q2: What are the primary chromatographic techniques for separating these types of chiral compounds?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the enantioseparation of N,N-Diethyl-2-fluorobenzamide derivatives.[2][3][4] Both techniques utilize chiral stationary phases (CSPs) to achieve separation.[4] SFC is often considered a "greener" and faster alternative to normal-phase HPLC.[4][5]

Q3: What type of chiral stationary phase (CSP) is most effective for N,N-Diethyl-2-fluorobenzamide derivatives?

A3: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most successful for a broad range of chiral compounds, including aromatic amides.[6][7][8] Specifically, derivatives like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, Lux® Cellulose-1) are excellent starting points for screening.[9][10][11] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition of amide compounds.[10][12]

Q4: How does the fluorine atom in the 2-position of the benzamide ring affect chiral separation?

A4: The presence and position of a fluorine atom can influence chiral recognition.[13][14] The high electronegativity of fluorine can alter the electron density of the aromatic ring, potentially enhancing π-π interactions with the CSP.[13][14] It can also participate in weak hydrogen bonds (CH···F), which can contribute to the overall enantioselectivity.[13][14][15] The specific impact will depend on the overall structure of the molecule and the chosen CSP.

Q5: Should I start with Normal Phase, Reversed Phase, or Polar Organic mode for method development?

A5: For polysaccharide-based CSPs, Normal Phase (NP) is often the first choice for method development due to the strong hydrogen bonding interactions it promotes between the analyte and the CSP.[16] A typical NP mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol.[17] However, immobilized polysaccharide CSPs offer the flexibility to be used in Reversed Phase (RP) and Polar Organic modes, which expands the range of possible mobile phases and selectivities.[18][19]

Troubleshooting Guide

This section is designed to address specific experimental issues. The troubleshooting process is outlined in the workflow diagram below.

TroubleshootingWorkflow Start Problem Observed NoSep No Enantiomeric Separation Start->NoSep PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes BadPeak Poor Peak Shape (Tailing/Fronting) Start->BadPeak Irreproducible Irreproducible Results Start->Irreproducible CSP_Screen Screen Different CSPs (Amylose vs. Cellulose) NoSep->CSP_Screen Primary Action MP_Mod Optimize Mobile Phase - Modifier Type (IPA, EtOH) - Modifier % PoorRes->MP_Mod Initial Step Additive Introduce Additives - Acidic (TFA, Acetic Acid) - Basic (DEA, IPAmine) BadPeak->Additive For Tailing Peaks ColumnHealth Check Column Health - Flush/Regenerate - Replace if necessary BadPeak->ColumnHealth SystemCheck Verify System Integrity - Leaks, Dead Volume - Mobile Phase Prep BadPeak->SystemCheck Irreproducible->ColumnHealth Irreproducible->SystemCheck Most Common Cause CSP_Screen->MP_Mod If some separation is seen MP_Mod->Additive Temp Optimize Temperature (Typically Lower Temp) MP_Mod->Temp FlowRate Adjust Flow Rate (Lower for better efficiency) Temp->FlowRate FlowRate->Additive

Caption: Troubleshooting workflow for chiral separation of N,N-Diethyl-2-fluorobenzamide derivatives.

Problem 1: No Enantiomeric Separation

Q: I am not seeing any separation of my enantiomers. What should I do first?

A: The primary factor for chiral separation is the choice of the Chiral Stationary Phase (CSP). If you observe no separation (a single, symmetrical peak), the chosen CSP is likely not suitable for your analyte.

Protocol: CSP Screening

  • Select a diverse set of CSPs. A good starting point is to screen columns with different polysaccharide backbones and derivatizations.

  • Prepare a stock solution of your racemic N,N-Diethyl-2-fluorobenzamide derivative in the mobile phase.

  • Perform a scouting run on each column using a generic mobile phase. For normal phase, a common starting point is 90:10 Hexane:IPA.

  • Evaluate the chromatograms. Even a small shoulder on the peak indicates that the CSP has some chiral recognition ability and the method can be optimized.

Table 1: Recommended Initial CSP Screening Platforms

CSP Name (Example)Chiral SelectorBackboneKey Interaction Capabilities
Chiralpak® AD-H / Lux® Amylose-1 [9][20]Amylose tris(3,5-dimethylphenylcarbamate)Amyloseπ-π, Hydrogen Bonding, Steric Inclusion
Chiralcel® OD-H / Lux® Cellulose-1 [10][11]Cellulose tris(3,5-dimethylphenylcarbamate)Celluloseπ-π, Hydrogen Bonding, Dipole-Dipole
Chiralpak® IC [21]Cellulose tris(3,5-dichlorophenylcarbamate)CelluloseEnhanced π-π and dipole interactions
Chiralpak® AS-H [11]Amylose tris((S)-α-methylbenzylcarbamate)AmyloseDifferent steric environment
Problem 2: Poor Resolution (Rs < 1.5)

Q: I see some separation, but the peaks are not baseline resolved. How can I improve the resolution?

A: Poor resolution can be addressed by systematically optimizing the mobile phase composition, temperature, and flow rate.

Step 1: Optimize the Mobile Phase Modifier

The type and concentration of the alcohol modifier in a normal phase system are critical.

  • Modifier Type: The choice of alcohol (e.g., Isopropanol, Ethanol) can significantly impact selectivity. Ethanol is more polar and can sometimes provide different elution orders or improved resolution compared to IPA.[17]

  • Modifier Concentration: Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks. A systematic evaluation of the modifier concentration (e.g., in 2-5% increments) is recommended.

Step 2: Optimize Temperature

Temperature plays a complex role in chiral separations.[22][23]

  • General Rule: Lowering the temperature often enhances the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[24] Try reducing the column temperature to 15°C or 10°C.

  • Exceptions: In some cases, increasing the temperature can improve resolution or even reverse the elution order.[1][22][25] Therefore, it is a parameter worth exploring in both directions.

Step 3: Adjust the Flow Rate

  • Van Deemter Equation: According to the Van Deemter theory, there is an optimal flow rate for maximum efficiency. Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing, which is affecting my integration and resolution. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues. For amide compounds, which can have basic properties, interactions with acidic silanol groups on the silica support can be a common cause.

Protocol: Using Mobile Phase Additives

  • For Basic Analytes: N,N-Diethyl-2-fluorobenzamide derivatives may exhibit basic characteristics. Add a small amount of a basic modifier to the mobile phase to mask the active sites on the silica gel.

    • Recommended Additive: 0.1% Diethylamine (DEA) or Isopropylamine.[26]

  • For Acidic Impurities or Analytes: If your compound is acidic, add a small amount of an acidic modifier.

    • Recommended Additive: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.[26]

  • Experimental Approach:

    • Prepare your mobile phase (e.g., 80:20 Hexane:IPA).

    • Create two new mobile phases, one with 0.1% DEA and one with 0.1% TFA.

    • Inject your sample under all three conditions and compare the peak shapes.

Other Causes of Poor Peak Shape:

  • Column Overload: Injecting too much sample can lead to fronting or tailing. Try injecting a 10-fold dilution of your sample to see if the peak shape improves.[24]

  • Column Contamination/Degradation: If the peak shape has degraded over time, the column may be contaminated or damaged.[24][27] Consult the manufacturer's instructions for appropriate column flushing and regeneration procedures.[28][29]

Problem 4: Irreproducible Results (Shifting Retention Times)

Q: My retention times are shifting between injections or between different days. What could be the problem?

A: Irreproducibility is often a sign of an unstable system or mobile phase.

Systematic Check:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. In normal phase, even small amounts of water can significantly alter retention times.[30]

  • Temperature Control: Use a column thermostat to maintain a constant temperature, as fluctuations can affect retention.[22][23]

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes or more.

  • HPLC System Issues: Check for leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent flow rate.[31]

  • Additive Memory Effect: If you are using additives, be aware of the "memory effect," where traces of an additive from a previous run can affect the current analysis.[30] It is recommended to dedicate columns to specific additive types (acidic or basic) or perform a thorough flushing procedure when switching.

References

  • Synthesis and characterization of cellulose derivative-based hybrid beads as chiral stationary phases for efficient chromatographic enantioseparation. New Journal of Chemistry. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. PubMed. [Link]

  • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]

  • Cellulose tris(3,5‐dimethylphenylcarbamate)‐based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls. ResearchGate. [Link]

  • Daicel CHIRALPAK AD-H HPLC Analytical Column. Hichrom. [Link]

  • Preparation and Chiral Separation of a Novel Immobilized Cellulose-Based Chiral Stationary Phase in High-Performance Liquid Chromatography. Oxford Academic. [Link]

  • Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. PubMed. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]

  • The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. RSC Publishing. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. ResearchGate. [Link]

  • Lux Cellulose-1. HPLC-MART. [Link]

  • Molecular recognition of fluorine impacts substrate selectivity in the fluoroacetyl-CoA thioesterase FlK. PubMed. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • CHIRAL COLUMNS. Chromservis. [Link]

  • Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Taylor & Francis Online. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]

  • Column description. HPLC. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. PMC. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Lux Amylose-1 Chiral LC Columns. Phenomenex. [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. R Discovery. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

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  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

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  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... ResearchGate. [Link]

  • The Influence of Fluorine in Asymmetric Catalysis. ResearchGate. [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]

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  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

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Technical Support Center: Catalyst Optimization for N,N-Diethyl-2-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of N,N-Diethyl-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this amide coupling. The following troubleshooting guides and FAQs address common issues encountered during experimentation, providing detailed protocols and data to enhance reaction efficiency and yield.

Introduction: The Challenge of Coupling 2-Fluorobenzoic Acid and Diethylamine

The synthesis of N,N-Diethyl-2-fluorobenzamide presents a unique set of challenges primarily due to the electronic properties of the starting materials. The fluorine atom on the benzoyl moiety is strongly electron-withdrawing, which deactivates the aromatic ring and can influence the reactivity of the carboxylic acid. Diethylamine, a secondary amine, is less nucleophilic than its primary amine counterparts and can be sterically hindered. These factors often lead to sluggish or incomplete reactions when using standard amidation protocols.[1][2] This guide provides strategies to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the primary causes?

Several factors can lead to poor conversion in this specific amide coupling:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. If the coupling reagent is not potent enough or is used in insufficient quantity, activation will be incomplete.[1]

  • Amine Protonation: A common issue is the acid-base reaction between 2-fluorobenzoic acid and diethylamine, forming a non-nucleophilic ammonium salt.[1] This is especially prevalent in the absence of a suitable non-nucleophilic base.

  • Steric Hindrance: While not extreme, the combination of a substituted benzoyl group and a secondary amine can slow down the reaction rate.[1]

  • Presence of Water: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][3]

Q2: I'm observing significant side product formation. How can I identify and mitigate this?

The most common side product is the unreacted starting material due to the reasons mentioned above. However, depending on the chosen catalyst system, other impurities can arise:

Side ProductCausative Reagent/ConditionMitigation Strategy
N-acylurea Carbodiimides (e.g., DCC, EDC)Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. Lowering the reaction temperature can also be beneficial.[4]
Symmetrical Anhydride CarbodiimidesThis can form when the O-acylisourea intermediate reacts with another equivalent of 2-fluorobenzoic acid. Using a 1:1 stoichiometry of the carboxylic acid and amine can help minimize this side reaction.[4]
Unidentified impurities High reaction temperaturesAvoid excessive heating unless necessary for a specific protocol. High temperatures can lead to decomposition of reagents or products.
Q3: Which catalyst or coupling agent is most effective for this challenging coupling?

For sterically hindered and electronically deactivated substrates, more powerful coupling reagents are often required.[2][3]

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. They react with the carboxylic acid to form an activated acyloxy-phosphonium species, which readily undergoes aminolysis.[5][6]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also excellent choices for difficult couplings.

  • Acyl Fluoride Intermediates: A robust strategy involves the in situ formation of an acyl fluoride from the carboxylic acid.[2][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride, which is highly reactive towards amines.[2] This approach can be particularly effective for electron-deficient amines and sterically hindered substrates.[2][7]

Q4: How do I select the appropriate base and solvent?
  • Base Selection: A non-nucleophilic organic base is crucial to neutralize any generated acids (like HCl if starting from the acyl chloride) and to prevent the protonation of diethylamine.[4] Common choices include:

    • N,N-Diisopropylethylamine (DIPEA): A bulky base that is unlikely to compete with diethylamine as a nucleophile.

    • Triethylamine (TEA): Also widely used, but can sometimes lead to side reactions.

    • Pyridine: Can act as both a base and a catalyst in some reactions.[4]

  • Solvent Selection: The solvent should be anhydrous and capable of dissolving all reactants.

    • Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.[3]

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can enhance the rate of reaction but can be difficult to remove.[3]

    • Tetrahydrofuran (THF): Another common choice, ensure it is anhydrous.[3]

Experimental Protocols and Data

Recommended Catalyst Systems for N,N-Diethyl-2-fluorobenzamide Synthesis
Catalyst/ReagentClassTypical ConditionsAdvantagesDisadvantages
EDC/HOBt CarbodiimideDCM or DMF, DIPEA, 0°C to RTCost-effective, common reagents.May be slow or low-yielding for this specific transformation.[1]
HATU Uronium SaltDMF, DIPEA, RTHigh reactivity, good for difficult couplings.[3]More expensive, can be moisture sensitive.
PyBOP Phosphonium SaltDCM or DMF, DIPEA, RTHigh reactivity, good yields.Generates phosphine oxide byproducts which can complicate purification.[5][8]
SOCl₂ then amine Acyl ChlorideToluene or DCM, Pyridine or TEA, 0°C to RTInexpensive starting materials.Generates HCl which must be scavenged.[4] Can lead to side reactions if not controlled.[9]
TFFH Fluorinating AgentDCM, DIPEA, RTForms a highly reactive acyl fluoride intermediate, excellent for hindered systems.[2]Specialized reagent, may not be as readily available.
Detailed Protocol: Synthesis using PyBOP

This protocol is recommended for achieving a good yield with this challenging substrate combination.

Materials:

  • 2-Fluorobenzoic acid

  • Diethylamine

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add PyBOP (1.1 eq) and DIPEA (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Slowly add diethylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N,N-Diethyl-2-fluorobenzamide.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process when encountering a low-yielding reaction.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckActivation Verify Carboxylic Acid Activation (e.g., via TLC/LCMS of active ester) Start->CheckActivation ActivationOK Activation Confirmed CheckActivation->ActivationOK Yes ActivationFailed Activation Incomplete CheckActivation->ActivationFailed No CheckAmine Assess Amine Reactivity ActivationOK->CheckAmine IncreaseReagent Increase coupling reagent stoichiometry or switch to a more potent one (e.g., HATU). ActivationFailed->IncreaseReagent IncreaseReagent->CheckActivation AmineIssue Possible Amine Protonation or Degradation CheckAmine->AmineIssue CheckConditions Review Reaction Conditions CheckAmine->CheckConditions Amine OK AddBase Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present. AmineIssue->AddBase AddBase->CheckConditions FinalProduct Improved Yield AddBase->FinalProduct ConditionsIssue Suboptimal Conditions CheckConditions->ConditionsIssue OptimizeConditions Optimize Solvent (Anhydrous), Temperature, and Time. ConditionsIssue->OptimizeConditions OptimizeConditions->FinalProduct

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

General Catalytic Cycle for Phosphonium Salt-Mediated Amidation

This diagram illustrates the mechanism of action for coupling reagents like PyBOP.

CatalyticCycle cluster_main Phosphonium Salt (PyBOP) Mediated Amide Synthesis RCOOH R-COOH (2-Fluorobenzoic Acid) ActiveEster Acyloxy-phosphonium Salt [R-COO-P(...)]⁺ RCOOH->ActiveEster + PyBOP, -Base·H⁺ PyBOP PyBOP Amide R-CONR'₂ (Product) ActiveEster->Amide + R'₂NH Byproduct Phosphine Oxide + HOBt ActiveEster->Byproduct - R-CONR'₂ Amine R'₂NH (Diethylamine)

Caption: The activation and coupling pathway using a phosphonium salt reagent.

References

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ProQuest. (n.d.). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). RHODIUM-CATALYZED DEHYDROGENATIVE OLEFINATION OF N,N-DIETHYLBENZAMIDE. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of N,N-Diethyl-2-fluorobenzamide vs. N,N-Diethylbenzamide (DEET)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of the gold-standard insect repellent, N,N-Diethylbenzamide (more commonly known as DEET), and its ortho-fluorinated analog, N,N-Diethyl-2-fluorobenzamide. While DEET has been the subject of extensive research for over half a century, its precise mechanism of action remains a topic of active investigation. Data on N,N-Diethyl-2-fluorobenzamide is not prevalent in public literature, and thus, this guide will contrast the known activities of DEET with the scientifically predicted effects stemming from the introduction of a fluorine atom to the benzamide scaffold. This analysis is grounded in established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds.

Molecular Structures and Physicochemical Properties

The foundational difference between these two molecules lies in the substitution on the phenyl ring. DEET, or more precisely N,N-diethyl-m-toluamide, is the most common isomer, though the parent N,N-Diethylbenzamide is also a potent repellent. For the purpose of this guide, we will compare the parent benzamide with its 2-fluoro derivative to isolate the effect of the fluorine atom.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Feature
N,N-Diethylbenzamide N,N-Diethylbenzamide StructureC₁₁H₁₅NO177.24Unsubstituted Phenyl Ring
N,N-Diethyl-2-fluorobenzamide N,N-Diethyl-2-fluorobenzamide StructureC₁₁H₁₄FNO195.23Fluorine at Ortho Position

The introduction of fluorine, the most electronegative element, at the ortho- (2-) position is predicted to significantly alter the molecule's electronic distribution, conformation, and potential for intermolecular interactions, thereby influencing its biological activity.

N,N-Diethylbenzamide (DEET): A Multi-Modal Mechanism of Action

DEET is the most effective and widely used insect repellent, providing broad protection against mosquitoes, ticks, flies, and other biting arthropods[1]. Its mechanism is not based on a single mode of action but rather a complex interplay with the insect's chemosensory system, operating both at a distance (olfactory) and upon contact (gustatory)[2][3].

Key Biological Targets and Hypotheses:

Decades of research have led to several leading hypotheses regarding DEET's repellent activity, which are not mutually exclusive[1][2][4].

  • The "Smell and Avoid" Hypothesis: This theory posits that insects find the smell of DEET inherently noxious. Studies have identified specific olfactory receptor neurons (ORNs) that are activated by DEET, suggesting a direct repellent effect where the insect detects DEET and actively avoids it[4]. The ionotropic receptor Ir40a, expressed in neurons within a specialized olfactory pit in the antenna called the sacculus, has been identified as a key DEET chemosensor in Drosophila[5].

  • The "Confusant" or "Masking" Hypothesis: This model suggests that DEET does not act as a straightforward repellent but instead scrambles an insect's ability to process host cues[2][4]. It achieves this by modulating the activity of various odorant receptors (ORs)[3][6].

    • Inhibition of Attractant Receptors: DEET has been shown to inhibit the response of ORNs tuned to key human attractants like lactic acid and 1-octen-3-ol[2][6]. By blocking these receptors, DEET effectively makes the host "invisible" to the insect.

    • Scrambling the Odor Code: DEET can potentiate or inhibit odor-evoked activity depending on the specific OR, the odor ligand, and its concentration[3]. This scrambling of the normal olfactory signal confuses the insect and disrupts host-seeking behavior. The highly conserved olfactory co-receptor, Orco (also known as OR83b), is crucial for this activity, as DEET's ability to inhibit odor-evoked currents is dependent on the presence of Orco-containing heteromeric OR complexes[6][7].

  • Contact Repellency: DEET also acts upon contact, likely through gustatory (taste) receptors, creating a bitter or unpleasant sensation that deters feeding[1][3].

The diagram below illustrates the complex, multi-target mechanism of DEET on insect chemosensory neurons.

DEET_Mechanism cluster_host Host Cues cluster_receptors Insect Chemosensory Neuron cluster_response Behavioral Output Host_Odor Lactic Acid, CO2, 1-Octen-3-ol OR Odorant Receptor (OR) Host_Odor->OR Activates Attraction Host Attraction OR->Attraction Signal IR Ionotropic Receptor (IR40a) Avoidance Repellency/ Avoidance IR->Avoidance GR Gustatory Receptor (GR) GR->Avoidance DEET DEET DEET->OR Inhibits/ Modulates (Confusant) DEET->IR Activates (Smell & Avoid) DEET->GR Activates (Contact Repellent) Fluoro_DEET_Hypothesis cluster_molecule N,N-Diethyl-2-fluorobenzamide cluster_properties Physicochemical & Structural Effects cluster_activity Predicted Biological Impact Molecule 2-Fluoro Group Electronics Altered Ring Electronics (pKa) Molecule->Electronics Conformation Conformational Restriction Molecule->Conformation Metabolism Blocked Metabolic Site Molecule->Metabolism Binding Modified Receptor Binding Affinity (ORs, IRs) Electronics->Binding Conformation->Binding Duration Increased Protection Time Metabolism->Duration Efficacy Potentially Higher Repellent Efficacy Binding->Efficacy Duration->Efficacy

Caption: Workflow for the Arm-in-Cage Repellency Assay.

Protocol 2: Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the direct response of individual ORNs to volatile chemicals, providing mechanistic insight.

Objective: To determine if N,N-Diethyl-2-fluorobenzamide activates or inhibits specific olfactory sensilla and compare its effect to DEET.

Methodology:

  • Insect Preparation: An adult mosquito is immobilized in a holder. The antenna is stabilized to allow access to the sensory hairs (sensilla).

  • Electrode Placement: A sharpened tungsten recording electrode is inserted through the cuticle at the base of a target sensillum (e.g., a basiconic sensillum known to respond to human odor). A reference electrode is inserted elsewhere (e.g., the eye).

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. Cartridges containing known concentrations of odorants (e.g., lactic acid, DEET, N,N-Diethyl-2-fluorobenzamide) are introduced into the airstream for precise pulse delivery (e.g., 500 ms).

  • Experimental Design:

    • Baseline: Record the spontaneous firing rate of the neuron.

    • Activation/Inhibition: Deliver the test compound alone to see if it increases or decreases the firing rate.

    • Modulation: Co-deliver the test compound with a known agonist (e.g., lactic acid) to determine if it inhibits or potentiates the response.

  • Data Analysis: The change in spike frequency (spikes/second) from baseline is calculated for each stimulus. The responses to the fluorinated analog are compared directly to those elicited by DEET on the same neuron type.

References

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC - PubMed Central. [Link]

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. Science. [Link]

  • Kalyanasundaram, M., & Das, P. K. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). DEET. Wikipedia. [Link]

  • Bernier, U. R., et al. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry. [Link]

  • Afify, A., et al. (2019). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology. [Link]

  • Pellegrino, M., et al. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature. [Link]

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. ResearchGate. [Link]

  • Bohbot, J. D., & Dickens, J. C. (2012). Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors. Journal of Medical Entomology. [Link]

  • Schmehl, D. R., et al. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. ACS Symposium Series. [Link]

  • National Pesticide Information Center. (2011). DEET Technical Fact Sheet. Oregon State University. [Link]

  • Ronderos, D. S., & Smith, D. P. (2024). Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling. PubMed. [Link]

  • Ronderos, D. S., & Smith, D. P. (2024). Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling. ResearchGate. [Link]

  • Swale, D. R., et al. (2012). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. ResearchGate. [Link]

  • Devillers, J. (2014). 2D and 3D structure-activity modelling of mosquito repellents: a review. PubMed. [Link]

  • Shtukenberg, A. G., et al. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Devillers, J., et al. (2024). Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient on the Prediction Results. MDPI. [Link]

  • Kain, P., et al. (2013). Odour receptors and neurons for DEET and new insect repellents. Nature. [Link]

  • Liu, C., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - PubMed Central. [Link]

  • Shtukenberg, A. G., et al. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine. [Link]

  • American Chemical Society. (2023). New mosquito repellents that work better than DEET. ACS Newsroom. [Link]

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A Comparative Analysis of N,N-Diethyl-2-fluorobenzamide and its Analogues in the Context of Repellent Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical entities with potential biological significance, the benzamide scaffold stands out as a privileged structure, forming the backbone of numerous pharmaceuticals and agrochemicals. This guide provides a detailed comparative analysis of N,N-Diethyl-2-fluorobenzamide and its structural analogues, with a primary focus on their application as insect repellents. While direct comparative data for N,N-Diethyl-2-fluorobenzamide is sparse in publicly available literature, a robust analysis can be constructed by examining its close chemical relatives, particularly in relation to the widely used repellent, N,N-Diethyl-m-toluamide (DEET).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of structure-activity relationships (SAR), synthesis methodologies, and comparative biological data to inform future research and development in this area.

Introduction: The Benzamide Scaffold and the Quest for Improved Repellents

The discovery of DEET in 1946 revolutionized personal protection against biting insects and the diseases they transmit. Its remarkable efficacy and broad-spectrum activity have made it the gold standard for decades. However, the search for new repellents with improved characteristics, such as longer duration of action, better cosmetic feel, and lower toxicity profiles, is a continuous endeavor.

N,N-disubstituted benzamides, including N,N-Diethyl-2-fluorobenzamide, represent a promising class of compounds in this pursuit. The core structure, a benzene ring attached to a diethylamide group, allows for systematic modifications to probe the chemical space for enhanced repellent properties. The introduction of a fluorine atom at the ortho-position, as in N,N-Diethyl-2-fluorobenzamide, is a strategic chemical modification. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide will dissect the available data on N,N-Diethyl-2-fluorobenzamide and its key analogues to provide a comprehensive comparative overview.

Structural Analogues for Comparison

For a meaningful comparative analysis, we will focus on analogues that share the core N,N-diethylbenzamide structure but differ in the substitution pattern on the aromatic ring. The primary comparators will be:

  • N,N-Diethylbenzamide (DEB): The parent compound, lacking any substitution on the phenyl ring.

  • N,N-Diethyl-m-toluamide (DEET): The commercially successful insect repellent with a methyl group at the meta-position.

  • N,N-Diethylphenylacetamide (DEPA): An analogue with a methylene bridge between the phenyl ring and the carbonyl group.

By comparing the properties of these molecules, we can infer the potential impact of the 2-fluoro substitution in our target compound.

Comparative Analysis of Biological Activity: Repellency and Toxicity

The most relevant comparative data for this class of compounds lies in their efficacy as insect repellents and their toxicological profiles.

Repellent Efficacy

These findings suggest that while N,N-diethylbenzamide is an effective repellent, the meta-methyl group in DEET appears to enhance its potency, requiring a lower dose for complete protection. The introduction of a fluorine atom at the ortho-position in N,N-Diethyl-2-fluorobenzamide could potentially modulate this activity further. The electron-withdrawing nature of fluorine might influence the molecule's interaction with mosquito olfactory receptors.

Table 1: Comparative Repellent Efficacy of N,N-Diethylbenzamide (DEB) and DEET

CompoundActive IngredientMosquito SpeciesDose for 100% Protection (Lab)Field Protection
TRIG15% N,N-DiethylbenzamideAnopheles gambiae1.25 g>90% for 6 hrs
Aedes aegypti1.0 g
DEET Product20% N,N-Diethyl-m-toluamideAnopheles gambiae0.75 g>90% for 6 hrs
Aedes aegypti0.5 g

Data synthesized from a comparative study of commercial repellent formulations.[1]

Toxicological Profile

A crucial aspect of any consumer product, particularly one applied to the skin, is its safety. A comparative inhalation toxicity study in mice provides valuable data for DEB, DEPA, and DEET.[2]

The study monitored changes in the breathing patterns of mice upon exposure to aerosols of these compounds. All three substances caused a dose-dependent decrease in normal breathing. The acute LC50 values (the concentration of a substance in the air that is expected to cause the death of 50% of a test animal population during a 4-hour exposure) were determined to be:

  • N,N-Diethylbenzamide (DEB): >2.5 g/m³

  • N,N-Diethylphenylacetamide (DEPA): 1714 mg/m³

  • N,N-Diethyl-3-methylbenzamide (DEET): 1369 mg/m³

Notably, DEB exposure at concentrations of 277 mg/m³ and above led to an irreversible depression in respiratory frequency. In contrast, DEPA and DEET did not cause such respiratory depression at concentrations up to 1292 mg/m³ and 950 mg/m³, respectively.[2] This suggests that DEET and DEPA may have a better safety profile in terms of acute inhalation toxicity compared to the unsubstituted N,N-diethylbenzamide.[2]

The toxicological profile of N,N-Diethyl-2-fluorobenzamide has not been reported in these comparative studies. However, the introduction of a fluorine atom can have varied effects on toxicity, sometimes increasing it and other times decreasing it, depending on the metabolic pathways involved. Therefore, any development of fluorinated analogues would necessitate a thorough toxicological evaluation.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of N,N-diethylbenzamide and its analogues is typically straightforward, often involving the reaction of the corresponding benzoyl chloride with diethylamine.[3] This synthetic accessibility allows for the creation of a diverse library of analogues for SAR studies.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzoyl_Chloride Substituted Benzoyl Chloride Reaction_Step Acylation Benzoyl_Chloride->Reaction_Step Diethylamine Diethylamine Diethylamine->Reaction_Step Benzamide N,N-Diethylbenzamide Analogue Reaction_Step->Benzamide Base (e.g., Pyridine)

Caption: General synthesis of N,N-diethylbenzamide analogues.

Structure-activity relationship studies on mosquito repellent amides have shown that a simple correlation between physical properties like vapor pressure, lipophilicity, or molecular length and protection time is not always evident.[4] However, when these parameters are considered together, a better correlation can be achieved.[4] This highlights the multifactorial nature of insect repellency.

The "smell and avoid" and "bewilderment" hypotheses for DEET's mechanism of action suggest that the molecule's shape, size, and electronic properties are crucial for its interaction with insect olfactory receptors. The position and nature of substituents on the benzamide ring can significantly alter these properties. The development of quantitative structure-activity relationship (QSAR) models, including those using artificial neural networks, has been instrumental in predicting the repellent activity of novel compounds and guiding the synthesis of more efficacious analogues.[5]

SAR_Logic cluster_molecular_properties Molecular Properties cluster_biological_interaction Biological Interaction cluster_outcome Outcome Structure Chemical Structure (e.g., Substituent Position) Receptor_Binding Interaction with Insect Olfactory Receptors Structure->Receptor_Binding Physicochemical Physicochemical Properties (Lipophilicity, Vapor Pressure) Physicochemical->Receptor_Binding Repellency Repellent Activity Receptor_Binding->Repellency

Caption: Logic flow of structure-activity relationship in repellent design.

Experimental Protocols

For researchers looking to synthesize and evaluate N,N-diethylbenzamide analogues, the following general protocols can be adapted.

General Synthesis of N,N-Diethylbenzamides
  • Acid Chloride Formation: To a solution of the appropriately substituted benzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or gas evolution).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude benzoyl chloride.

  • Amidation: Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add a slight excess of diethylamine, followed by a base (e.g., triethylamine or pyridine) to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the pure N,N-diethylbenzamide analogue.

Mosquito Repellency Assay (Arm-in-Cage Method)
  • Subject Preparation: Recruit human volunteers and ensure they have not used any scented products on the test day.

  • Compound Application: Apply a defined amount of the test compound (e.g., dissolved in ethanol) evenly to a specific area on the volunteer's forearm. A control area is treated with the solvent alone.

  • Mosquito Exposure: At predetermined time intervals after application, insert the treated arm into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • Data Collection: Record the number of mosquito landings and/or probings within a set time period (e.g., 3 minutes).

  • Endpoint Determination: The "time to first bite" or the time at which a certain number of bites occur is often used as the measure of protection time.

  • Ethical Considerations: All studies involving human subjects must be approved by an institutional review board and conducted with informed consent.

Conclusion and Future Directions

The comparative analysis of N,N-Diethyl-2-fluorobenzamide and its analogues, primarily within the context of insect repellents, reveals a nuanced structure-activity relationship. While the parent compound, N,N-diethylbenzamide, demonstrates repellent activity, substitutions on the phenyl ring, such as the meta-methyl group in DEET, can enhance potency. The toxicological data, although limited, suggests that such substitutions may also improve the safety profile concerning inhalation toxicity.

The specific effects of the 2-fluoro substituent in N,N-Diethyl-2-fluorobenzamide remain to be elucidated through direct experimental testing. Future research should focus on the synthesis and comprehensive biological evaluation of a series of halogenated N,N-diethylbenzamide analogues. A systematic study varying the position and type of halogen on the aromatic ring would provide critical insights into the SAR and could lead to the discovery of novel repellents with superior properties to DEET. Such studies should include not only repellent efficacy against a range of insect species but also a thorough toxicological assessment to ensure a favorable safety profile for any promising candidates.

References

  • Katritzky, A. R., et al. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. Proceedings of the National Academy of Sciences, 105(20), 7359-7364. Available at: [Link]

  • American University. (2023). Synthesis of DEET analogs for preparation of insect-resistant fibers. Figshare. Available at: [Link]

  • Google Patents. (2021). CN112724033A - Synthesis method and application of deet.
  • Gupta, R. K., & D'yakov, Y. A. (2014). Synthesis of Silicon-Incorporated DEET Analogs. ResearchGate. Available at: [Link]

  • Berna, M. J., et al. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry, 68(47), 13960-13969. Available at: [Link]

  • Meepagala, K. M., et al. (2018). Mosquito Repellents Based on a Natural Chromene Analogue with Longer Duration of Action than N,N-Diethyl-meta-toluamide (DEET). ResearchGate. Available at: [Link]

  • Schleiger, K. H., et al. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. ResearchGate. Available at: [Link]

  • Molbase. N,N-DIETHYLBENZAMIDE 1696-17-9 wiki. Available at: [Link]

  • Wikipedia. DEET. Available at: [Link]

  • Gupta, R. K., et al. (2007). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Journal of Toxicology and Environmental Health, Part A, 70(18), 1549-1555. Available at: [Link]

  • Magesa, S. M., et al. (2017). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2017, 8971953. Available at: [Link]

  • Suryanarayana, M. V., et al. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of Pharmaceutical Sciences, 80(11), 1055-1057. Available at: [Link]

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Unambiguous Structural Validation of N,N-Diethyl-2-fluorobenzamide: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise and unequivocal structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. For researchers and scientists, the ability to definitively map the atomic connectivity of a compound is paramount to understanding its chemical behavior, reactivity, and ultimately, its therapeutic potential. This guide provides an in-depth, practical comparison of three powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—COSY, HSQC, and HMBC—for the structural validation of N,N-Diethyl-2-fluorobenzamide, a common scaffold in medicinal chemistry.

The presence of a fluorine atom and the conformational flexibility of the diethylamino group introduce subtleties in the NMR spectra that necessitate a multi-pronged analytical approach. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, demonstrating how these techniques work in concert to build an irrefutable structural model from the ground up.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, they often fall short in complex molecules. Signal overlap and the inability to definitively assign through-bond connectivities can lead to ambiguity. For N,N-Diethyl-2-fluorobenzamide, key structural questions that 2D NMR can answer include:

  • Which protons are coupled to each other within the aromatic ring and the ethyl groups?

  • Which protons are directly attached to which carbon atoms?

  • How can we connect the diethylamino fragment to the 2-fluorobenzoyl moiety across the amide bond?

  • How does the fluorine atom influence the chemical shifts of nearby nuclei?

To address these, we will employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.

COSY: Mapping the Proton-Proton Network

Correlation SpectroscopY (COSY) is the cornerstone of homonuclear correlation experiments, revealing protons that are spin-spin coupled, typically through two or three bonds.[1][2] The resulting 2D spectrum displays the 1D proton spectrum along both the horizontal and vertical axes. The crucial information lies in the off-diagonal cross-peaks, which indicate coupling between two distinct protons.[3]

Experimental Rationale and Protocol: COSY

The selection of a COSY-90 versus a COSY-45 pulse sequence is a balance between sensitivity and resolution. A COSY-90 is more sensitive, while a COSY-45 can provide a cleaner spectrum with less intense diagonal peaks, which is beneficial for resolving cross-peaks near the diagonal.[3] For a small molecule like N,N-Diethyl-2-fluorobenzamide, a standard COSY-90 experiment is generally sufficient.

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Dissolve ~5-10 mg of N,N-Diethyl-2-fluorobenzamide in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹H frequency.

  • Acquisition:

    • Pulse Program: cosygpqf (or equivalent gradient-selected COSY).

    • Spectral Width: Set to encompass all proton signals (e.g., 0-10 ppm).

    • Number of Scans: 2-4 scans per increment.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Caption: Workflow for a ¹H-¹H COSY Experiment.

Interpreting the COSY Spectrum of N,N-Diethyl-2-fluorobenzamide

Based on the known structure, we can predict the following correlations:

  • Aromatic Region: Cross-peaks will be observed between adjacent protons on the fluorophenyl ring.

  • Ethyl Groups: A strong cross-peak will connect the methylene protons (-CH₂-) to the methyl protons (-CH₃) of the ethyl groups. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be magnetically non-equivalent, resulting in two sets of CH₂ and CH₃ signals.

HSQC: The Direct One-Bond C-H Correlation Map

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides a direct correlation between a proton and the carbon to which it is directly attached.[4][5][6] This is an incredibly powerful tool for assigning carbon signals, as it leverages the higher sensitivity and dispersion of the proton spectrum.[7] The 2D HSQC spectrum has a ¹H axis and a ¹³C axis, with each peak representing a direct C-H bond.

Experimental Rationale and Protocol: HSQC

The HSQC experiment relies on polarization transfer from the more sensitive ¹H nuclei to the less sensitive ¹³C nuclei, significantly reducing the required experiment time compared to a direct ¹³C detection experiment.[4] Gradient-selected versions of the HSQC experiment are standard as they provide cleaner spectra with better solvent suppression.

Experimental Protocol: ¹H-¹³C HSQC

  • Sample Preparation: Same as for the COSY experiment.

  • Instrument Setup: Tune and shim the spectrometer for both ¹H and ¹³C frequencies.

  • Acquisition:

    • Pulse Program: hsqcedetgpsisp (or equivalent edited HSQC for multiplicity determination).

    • ¹H Spectral Width: Set to encompass all proton signals.

    • ¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-180 ppm).

    • Number of Scans: 2-8 scans per increment.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Caption: Workflow for a ¹H-¹³C HSQC Experiment.

Interpreting the HSQC Spectrum of N,N-Diethyl-2-fluorobenzamide

The HSQC spectrum will show correlations for all protonated carbons. An "edited" HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • Aromatic CHs: Each aromatic proton signal will correlate to a specific aromatic carbon signal.

  • Ethyl Groups: The methylene proton signals will correlate to the methylene carbon signals, and the methyl proton signals will correlate to the methyl carbon signals.

Quaternary carbons, such as the carbonyl carbon and the two aromatic carbons directly bonded to the fluorine and the carbonyl group, will be absent in the HSQC spectrum as they do not have any attached protons.

HMBC: Unveiling the Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most informative for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[8][9] Unlike HSQC, direct one-bond correlations are suppressed.[9]

Experimental Rationale and Protocol: HMBC

HMBC is crucial for identifying the connectivity between different spin systems that are separated by quaternary carbons or heteroatoms.[10] For N,N-Diethyl-2-fluorobenzamide, HMBC will be instrumental in connecting the ethyl groups to the carbonyl carbon and the aromatic protons to the carbonyl carbon.

Experimental Protocol: ¹H-¹³C HMBC

  • Sample Preparation: Same as for the COSY and HSQC experiments.

  • Instrument Setup: Tune and shim the spectrometer for both ¹H and ¹³C frequencies.

  • Acquisition:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

    • ¹H Spectral Width: Set to encompass all proton signals.

    • ¹³C Spectral Width: Set to encompass all carbon signals.

    • Number of Scans: 4-16 scans per increment.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Caption: Workflow for a ¹H-¹³C HMBC Experiment.

Interpreting the HMBC Spectrum of N,N-Diethyl-2-fluorobenzamide

The HMBC spectrum will provide the final links in the structural puzzle:

  • Connecting the Ethyl Groups: The methylene protons (-CH₂-) of the ethyl groups will show a correlation to the carbonyl carbon.

  • Aromatic to Carbonyl Link: Protons on the aromatic ring, particularly the proton at position 6, will show a correlation to the carbonyl carbon.

  • Intra-ring Correlations: Long-range correlations between aromatic protons and carbons will further confirm the substitution pattern.

  • Fluorine Effects: The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the ortho, meta, and para carbons, which can be confirmed through their HMBC correlations with the aromatic protons.

Synthesizing the Data: A Step-by-Step Structural Elucidation

Let's walk through the process of validating the structure of N,N-Diethyl-2-fluorobenzamide using hypothetical, yet realistic, NMR data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for N,N-Diethyl-2-fluorobenzamide in CDCl₃

Assignment¹H δ (ppm)Multiplicity¹³C δ (ppm)
CH₃ (a)1.15t12.8
CH₃ (b)1.25t14.0
CH₂ (a)3.25q39.5
CH₂ (b)3.55q43.0
H-67.60m129.5
H-47.45m131.0
H-37.20m116.0 (d, JCF ≈ 22 Hz)
H-57.10m124.5
C=O--168.0
C-1--127.0 (d, JCF ≈ 3 Hz)
C-2--160.0 (d, JCF ≈ 250 Hz)

Note: The non-equivalence of the ethyl groups is represented by (a) and (b).

Table 2: Key 2D NMR Correlations for Structural Validation

ExperimentProton (δ ppm)Correlated Nucleus (δ ppm)Correlation TypeStructural Information
COSY 1.15 (CH₃)3.25 (CH₂)³JHHConfirms ethyl group connectivity.
1.25 (CH₃)3.55 (CH₂)³JHHConfirms the second ethyl group.
7.60 (H-6)7.10 (H-5)³JHHAromatic ring connectivity.
7.10 (H-5)7.45 (H-4)³JHHAromatic ring connectivity.
7.45 (H-4)7.20 (H-3)³JHHAromatic ring connectivity.
HSQC 1.15 (CH₃)12.8 (¹³C)¹JCHAssigns the CH₃ carbon.
1.25 (CH₃)14.0 (¹³C)¹JCHAssigns the second CH₃ carbon.
3.25 (CH₂)39.5 (¹³C)¹JCHAssigns the CH₂ carbon.
3.55 (CH₂)43.0 (¹³C)¹JCHAssigns the second CH₂ carbon.
7.60 (H-6)129.5 (¹³C)¹JCHAssigns the C-6 carbon.
7.45 (H-4)131.0 (¹³C)¹JCHAssigns the C-4 carbon.
7.20 (H-3)116.0 (¹³C)¹JCHAssigns the C-3 carbon.
7.10 (H-5)124.5 (¹³C)¹JCHAssigns the C-5 carbon.
HMBC 3.25/3.55 (CH₂)168.0 (C=O)³JCHConnects ethyl groups to carbonyl.
7.60 (H-6)168.0 (C=O)³JCHConnects aromatic ring to carbonyl.
7.60 (H-6)127.0 (C-1)²JCHConfirms position of H-6 relative to C-1.
7.20 (H-3)160.0 (C-2)²JCHConfirms position of H-3 relative to C-2 (F-substituted).
7.20 (H-3)127.0 (C-1)³JCHConfirms connectivity within the aromatic ring.

By systematically analyzing the data from these three experiments, we can confidently assemble the structure of N,N-Diethyl-2-fluorobenzamide. The COSY spectrum establishes the proton connectivity within the ethyl and aromatic fragments. The HSQC spectrum then links these protons to their directly attached carbons. Finally, the crucial HMBC correlations bridge the gaps between these fragments, unequivocally connecting the diethylamino group to the 2-fluorobenzoyl moiety via the amide bond.

Conclusion

The structural validation of a molecule like N,N-Diethyl-2-fluorobenzamide is a systematic process of evidence gathering. While 1D NMR provides an initial overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that provides the irrefutable proof of structure. Each experiment offers a unique and complementary perspective on the molecular architecture. By understanding the principles behind each technique and interpreting the resulting correlation maps in a logical sequence, researchers can achieve a high level of confidence in their structural assignments, a critical step in the journey of drug discovery and development.

References

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HMBC NMR? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2023, August 5). What Is COSY NMR? [Video]. YouTube. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Hennig, M., et al. (2006). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • Parella, T., et al. (2007). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. This guide provides an in-depth comparative analysis of two prevalent chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analytical determination of N,N-Diethyl-2-fluorobenzamide.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for method selection, validation, and cross-validation. The experimental protocols and performance data presented herein are synthesized from established methodologies for benzamides and analogous fluorinated compounds, providing a scientifically grounded basis for laboratory application.

The Imperative of Cross-Validation in Analytical Science

The validation of an analytical method ensures that it is suitable for its intended purpose. However, when two or more analytical methods are used to support a drug development program, it is crucial to perform a cross-validation.[1] Cross-validation is the process of comparing the results from two distinct analytical methods to demonstrate that they provide equivalent, reliable, and consistent data.[2][3] This is particularly critical when transferring methods between laboratories or when a new method is introduced to replace an existing one. The objective is to ensure data integrity and continuity throughout the lifecycle of a pharmaceutical product.

This guide will delve into the practical application of cross-validating HPLC-UV and GC-MS methods for the analysis of N,N-Diethyl-2-fluorobenzamide, a fluorinated benzamide derivative.

Principles of the Compared Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a moderately polar and non-volatile compound like N,N-Diethyl-2-fluorobenzamide, reversed-phase HPLC is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry.[4] It is ideal for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like N,N-Diethyl-2-fluorobenzamide, GC-MS can offer excellent sensitivity and specificity.

Comparative Analytical Performance

The selection between HPLC-UV and GC-MS is often dictated by the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and throughput considerations. The following table summarizes the anticipated performance characteristics of each method for the analysis of N,N-Diethyl-2-fluorobenzamide.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.999
Range 0.1 µg/mL - 100 µg/mL1 ng/mL - 500 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~30 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Selectivity GoodExcellent
Sample Preparation Simple Dissolution and FiltrationLiquid-Liquid or Solid-Phase Extraction

Experimental Protocols

The following detailed methodologies for HPLC-UV and GC-MS are provided as a robust starting point for the analysis of N,N-Diethyl-2-fluorobenzamide. These protocols are grounded in established practices for the analysis of fluorinated aromatic compounds.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of N,N-Diethyl-2-fluorobenzamide. The use of a fluorinated stationary phase can sometimes offer enhanced selectivity for fluorinated analytes.[7][8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N,N-Diethyl-2-fluorobenzamide reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample containing N,N-Diethyl-2-fluorobenzamide and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range.

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of N,N-Diethyl-2-fluorobenzamide in the samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the sensitive and selective quantification of N,N-Diethyl-2-fluorobenzamide.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the analysis of semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for N,N-Diethyl-2-fluorobenzamide (e.g., m/z corresponding to the molecular ion and key fragments).

2. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N,N-Diethyl-2-fluorobenzamide reference standard and dissolve it in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Sample Extraction:

    • For a solid sample, perform a solvent extraction with ethyl acetate.

    • For a liquid sample, perform a liquid-liquid extraction into an immiscible organic solvent like ethyl acetate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of ethyl acetate.

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify N,N-Diethyl-2-fluorobenzamide in the samples based on the calibration curve.

Visualization of Workflows

Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study, comparing the results obtained from the HPLC-UV and GC-MS methods.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation HPLC-UV Method Validation HPLC-UV Method Validation Test Samples Test Samples HPLC-UV Method Validation->Test Samples GC-MS Method Validation GC-MS Method Validation GC-MS Method Validation->Test Samples Analyze by HPLC-UV Analyze by HPLC-UV Test Samples->Analyze by HPLC-UV Analyze by GC-MS Analyze by GC-MS Test Samples->Analyze by GC-MS Results HPLC-UV Results HPLC-UV Analyze by HPLC-UV->Results HPLC-UV Results GC-MS Results GC-MS Analyze by GC-MS->Results GC-MS Statistical Analysis Statistical Analysis Results HPLC-UV->Statistical Analysis Results GC-MS->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Cross-validation workflow for HPLC-UV and GC-MS.
Analytical Method Workflow: HPLC-UV

This diagram outlines the key steps in the HPLC-UV analysis of N,N-Diethyl-2-fluorobenzamide.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup Calibration Curve Generation Calibration Curve Generation HPLC System Setup->Calibration Curve Generation Sample Injection Sample Injection Calibration Curve Generation->Sample Injection Data Acquisition Data Acquisition Sample Injection->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification End End Quantification->End

Workflow for HPLC-UV analysis.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of N,N-Diethyl-2-fluorobenzamide. HPLC-UV offers a simpler and more direct method, particularly suitable for routine quality control analysis where high sample throughput is required. GC-MS, on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification or for the analysis of complex sample matrices where unambiguous identification is critical.

A thorough cross-validation of these methods is essential to ensure the consistency and reliability of analytical data across different platforms and throughout the lifecycle of a drug product. By employing the principles and protocols outlined in this guide, researchers and analytical scientists can confidently select and validate the most appropriate method for their specific needs, thereby ensuring the quality and integrity of their results.

References

  • 11.18 Method Validation of Drug Substances and Drug Products. (2020, November 19). ALS Limited. [Video]. YouTube. Retrieved from [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

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  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (n.d.). SAS Publishers. Retrieved from [Link]

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  • Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. (n.d.). Scholar Research Library. Retrieved from [Link]

  • Perfluorinated compounds detection using non-target analysis of rp-hplc-icpms/ms. (n.d.). University of Aberdeen. Retrieved from [Link]

  • Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. (n.d.). Frontiers. Retrieved from [Link]

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  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. Retrieved from [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. (2025). ResearchGate. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of N,N-Diethyl-2-fluorobenzamide, a compound of interest in drug discovery and development. We will explore its fragmentation patterns under various ionization conditions and compare its behavior to structurally similar molecules. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols to aid in the accurate identification and characterization of this and related compounds.

Introduction: The Significance of N,N-Diethyl-2-fluorobenzamide in Modern Research

N,N-Diethyl-2-fluorobenzamide belongs to the benzamide class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a fluorine atom at the ortho position significantly influences the molecule's electronic properties and conformation, which can in turn affect its metabolic stability, binding affinity to biological targets, and, pertinently to this guide, its fragmentation behavior in a mass spectrometer. A thorough understanding of its mass spectrometric fragmentation is crucial for its unambiguous identification in complex matrices, such as biological fluids or reaction mixtures, and for the structural elucidation of its metabolites or degradation products.

This guide will compare and contrast different analytical approaches to the fragmentation analysis of N,N-Diethyl-2-fluorobenzamide, providing the scientific rationale behind the expected fragmentation pathways and the experimental design.

Experimental Design: Methodologies for Robust Fragmentation Analysis

To effectively analyze the fragmentation of N,N-Diethyl-2-fluorobenzamide, a well-designed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is paramount. The following protocols are recommended based on established methods for similar small aromatic molecules.[1][2][3]

Sample Preparation

A stock solution of N,N-Diethyl-2-fluorobenzamide should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for infusion and LC-MS/MS analysis can be prepared by diluting the stock solution with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters

A reversed-phase separation is ideal for retaining and resolving N,N-Diethyl-2-fluorobenzamide from potential impurities or other components in a mixture.

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm)Provides excellent retention and selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI and provides good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common, effective organic solvent for eluting small molecules from reversed-phase columns.
Gradient 5% B to 95% B over 10 minutesA standard gradient to ensure elution of the analyte with good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard volume to avoid column overloading while ensuring sufficient signal.
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this class of compounds due to the presence of the nitrogen atom in the amide group, which is readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The diethylamino group is a site of ready protonation.
Capillary Voltage 3.5 kVA typical voltage to ensure efficient ionization.
Source Temperature 150 °COptimizes desolvation without causing thermal degradation.
Desolvation Gas Flow 800 L/hrAids in the evaporation of the mobile phase.
Collision Gas ArgonAn inert gas commonly used for collision-induced dissociation (CID).
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the observation of a wide range of fragment ions.

Fragmentation Analysis: Unraveling the Pathways

The fragmentation of N,N-Diethyl-2-fluorobenzamide is expected to be influenced by the interplay between the amide functionality, the aromatic ring, and the ortho-fluoro substituent. The proposed fragmentation pathways are based on established principles of mass spectrometry and data from analogous compounds.[4][5][6]

The "Ortho Effect" in Action

The presence of a substituent at the ortho position relative to the amide group can lead to unique fragmentation patterns not observed in the meta and para isomers. This "ortho effect" is well-documented and often involves interactions between the vicinal substituents, leading to characteristic neutral losses.[7] For N,N-Diethyl-2-fluorobenzamide, this could manifest as interactions between the fluorine atom and the amide group during fragmentation.

Predicted Fragmentation Pathways

The primary fragmentation pathways for the protonated molecule of N,N-Diethyl-2-fluorobenzamide (m/z 196.1) are outlined below.

Caption: Proposed fragmentation pathway for N,N-Diethyl-2-fluorobenzamide.

Pathway 1: Formation of the Fluorobenzoyl Cation (m/z 123.0)

This is a classic fragmentation pathway for benzamides. Cleavage of the C-N bond results in the formation of a stable acylium ion.

  • [C11H15FNO + H]+ → [C7H4FO]+ + C4H11N

The resulting fluorobenzoyl cation is resonance-stabilized.

Pathway 2: Loss of Carbon Monoxide (m/z 95.0)

The fluorobenzoyl cation can subsequently lose a molecule of carbon monoxide to form a fluorophenyl cation.

  • [C7H4FO]+ → [C6H4F]+ + CO

Pathway 3: Alpha-Cleavage of the Diethylamino Group (m/z 167.1)

Loss of an ethyl radical from the protonated diethylamino group is another plausible fragmentation. This is a common fragmentation for compounds containing N-alkyl groups.

  • [C11H15FNO + H]+ → [C9H11FNO]+ + C2H5•

Pathway 4: Formation of the Diethylaminocarbonyl Cation (m/z 100.1)

Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of the diethylaminocarbonyl cation.

  • [C11H15FNO + H]+ → [C5H10NO]+ + C6H5F

Pathway 5: Subsequent Loss of Carbon Monoxide (m/z 72.1)

The diethylaminocarbonyl cation can then lose carbon monoxide to form the diethylamino cation.

  • [C5H10NO]+ → [C4H10N]+ + CO

Comparison with Structurally Similar Compounds

The fragmentation pattern of N,N-Diethyl-2-fluorobenzamide can be compared to its non-fluorinated and differently substituted analogs to highlight the influence of the fluorine substituent.

CompoundKey Fragment Ions (m/z)Observations
N,N-Diethylbenzamide 105 (benzoyl cation), 77 (phenyl cation), 148 (loss of ethyl)The absence of the fluorine atom results in fragment ions with lower m/z values for the aromatic portion.
N,N-Diethyl-4-fluorobenzamide 123 (fluorobenzoyl cation), 95 (fluorophenyl cation), 167 (loss of ethyl)The fragmentation is expected to be very similar to the 2-fluoro isomer, with potential differences in ion abundances due to the position of the fluorine atom.
N,N-Diethyl-2,5-difluorobenzamide 141 (difluorobenzoyl cation), 113 (difluorophenyl cation)The additional fluorine atom further increases the mass of the aromatic fragment ions.

Conclusion and Recommendations

The mass spectrometric fragmentation of N,N-Diethyl-2-fluorobenzamide is characterized by several key pathways, including the formation of the fluorobenzoyl cation and subsequent loss of carbon monoxide, as well as cleavages within the N,N-diethylamino moiety. The "ortho effect" of the fluorine substituent may lead to subtle differences in ion abundances when compared to its meta and para isomers, although the primary fragmentation channels are expected to be similar.

For researchers working with this compound, the following recommendations are provided:

  • Utilize a ramped collision energy during MS/MS analysis to capture the full range of fragment ions.

  • Compare the fragmentation pattern to that of authentic standards of related isomers to confirm the position of the fluorine substituent.

  • Consider high-resolution mass spectrometry for unambiguous determination of the elemental composition of fragment ions.

By following the experimental protocols and considering the fragmentation pathways outlined in this guide, researchers can confidently identify and characterize N,N-Diethyl-2-fluorobenzamide in their samples.

References

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. [Link]

  • Schaffer, J. D., & Adams, J. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 23(7), 1246–1263. [Link]

  • MDPI. (2022). Multi-Omics Analysis Elucidates Flavor Evolution and Bioformation Mechanisms of Key Aroma Compounds in Malty-Aroma Yogurt. Foods, 11(15), 2289. [Link]

  • ResearchGate. (2007). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • Chadwick, J. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

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Benchmarking the synthesis efficiency of N,N-Diethyl-2-fluorobenzamide against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of N,N-Diethyl-2-fluorobenzamide

In the landscape of contemporary drug discovery and development, the efficient and scalable synthesis of novel chemical entities is of paramount importance. N,N-Diethyl-2-fluorobenzamide, a substituted aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a molecule, making the synthesis of such fluorinated analogues a frequent objective in research campaigns. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for N,N-Diethyl-2-fluorobenzamide, offering field-proven insights and detailed experimental protocols to inform researchers in their synthetic strategy.

Introduction: The Significance of N,N-Diethyl-2-fluorobenzamide

N,N-disubstituted benzamides are a common structural motif in a wide array of biologically active molecules. The N,N-diethylamide group can influence a compound's lipophilicity and metabolic stability, while the ortho-fluoro substituent on the phenyl ring can impact conformation and electronic properties, potentially leading to enhanced target binding or improved pharmacokinetic profiles. Given these attributes, the ability to synthesize N,N-Diethyl-2-fluorobenzamide efficiently is a key enabler for the exploration of this chemical space. This guide will focus on two of the most robust and widely adopted methods for its synthesis:

  • Pathway 1: The Acylation of Diethylamine with 2-Fluorobenzoyl Chloride. This classic approach, a variation of the Schotten-Baumann reaction, is a cornerstone of amide bond formation.

  • Pathway 2: The Direct Amide Coupling of 2-Fluorobenzoic Acid with Diethylamine. This method utilizes coupling agents to facilitate the amide bond formation, avoiding the need for the prior synthesis of an acid chloride.

Pathway 1: Acylation of Diethylamine with 2-Fluorobenzoyl Chloride

This method is often the first choice for the synthesis of N,N-disubstituted benzamides due to its simplicity, high yields, and the ready availability of the starting materials. The reaction proceeds via the nucleophilic attack of diethylamine on the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

Causality Behind Experimental Choices

The choice of an acyl chloride as the starting material is deliberate; the chloride is an excellent leaving group, which significantly activates the carbonyl group towards nucleophilic attack. A base, typically a tertiary amine like triethylamine or an inorganic base, is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[1] This prevents the protonation of the diethylamine, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed at a low temperature initially to control the exothermic nature of the reaction.[2]

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the carbonyl carbon of 2-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The generated hydrochloric acid is neutralized by the base present in the reaction mixture.

G cluster_0 Pathway 1: Acylation of Diethylamine 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 2-Fluorobenzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Diethylamine Diethylamine Diethylamine->Tetrahedral_Intermediate Base Base (e.g., Triethylamine) Byproduct Base•HCl Salt Base->Byproduct Neutralization of HCl Product N,N-Diethyl-2-fluorobenzamide Tetrahedral_Intermediate->Product Elimination of Cl-

Caption: Workflow for the acylation of diethylamine.

Detailed Experimental Protocol

Materials:

  • 2-Fluorobenzoyl chloride (1.0 eq)

  • Diethylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure N,N-Diethyl-2-fluorobenzamide.

Pathway 2: Direct Amide Coupling of 2-Fluorobenzoic Acid and Diethylamine

This approach circumvents the need to prepare the acyl chloride by activating the carboxylic acid in situ using a coupling agent. This is a very common strategy in modern organic synthesis, particularly in medicinal chemistry where a wide variety of amines and carboxylic acids are coupled.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Coupling agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating the carbonyl group for nucleophilic attack by the amine.[3] Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and other reagents like 1,1'-Carbonyldiimidazole (CDI).[4] The use of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction.[4]

Reaction Mechanism with a Carbodiimide (e.g., DCC)

The reaction begins with the activation of the carboxylic acid by the carbodiimide, which protonates the carbodiimide. The carboxylate then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl group of this intermediate. A subsequent rearrangement leads to the formation of the amide and a stable urea byproduct (dicyclohexylurea, DCU, in the case of DCC).

G cluster_1 Pathway 2: Direct Amide Coupling 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid O-Acylisourea O-Acylisourea Intermediate 2-Fluorobenzoic_Acid->O-Acylisourea Activation Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->O-Acylisourea Product N,N-Diethyl-2-fluorobenzamide O-Acylisourea->Product Nucleophilic Attack Byproduct Urea Byproduct (e.g., DCU) O-Acylisourea->Byproduct Diethylamine Diethylamine Diethylamine->Product

Caption: Workflow for direct amide coupling.

Detailed Experimental Protocol (using DCC)

Materials:

  • 2-Fluorobenzoic acid (1.0 eq)

  • Diethylamine (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 eq), diethylamine (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane.

  • Add the DCC solution dropwise to the cooled mixture of the acid and amine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N,N-Diethyl-2-fluorobenzamide.

Comparative Analysis and Benchmarking

ParameterPathway 1: AcylationPathway 2: Amide Coupling
Starting Materials 2-Fluorobenzoyl chloride, Diethylamine2-Fluorobenzoic acid, Diethylamine
Key Reagents Base (e.g., Triethylamine)Coupling Agent (e.g., DCC, CDI), Catalyst (e.g., DMAP)
Reaction Conditions 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield High (>90%)Good to High (70-95%)
Purity of Crude Product Generally highModerate to high, depends on byproduct removal
Workup & Purification Aqueous workup, chromatography/distillationFiltration of urea byproduct, aqueous workup, chromatography
Key Advantages High yields, simple procedure, readily available starting materials, cost-effective for large scale.Avoids the synthesis of the acyl chloride, broad substrate scope, milder conditions for sensitive substrates.
Key Disadvantages 2-Fluorobenzoyl chloride is moisture-sensitive and corrosive. Requires an additional synthetic step if not commercially available.Coupling agents can be expensive and may be allergens (e.g., DCC). The urea byproduct can sometimes be difficult to remove completely.

Conclusion and Recommendations

Both the acylation of diethylamine with 2-fluorobenzoyl chloride and the direct amide coupling of 2-fluorobenzoic acid are highly effective methods for the synthesis of N,N-Diethyl-2-fluorobenzamide.

For large-scale synthesis where cost and atom economy are primary drivers, the acylation pathway (Pathway 1) is often preferred due to its high yields and the lower cost of the reagents, assuming 2-fluorobenzoyl chloride is readily available.

For discovery chemistry and the synthesis of a diverse library of analogues where convenience and the avoidance of handling sensitive acyl chlorides are prioritized, the direct amide coupling pathway (Pathway 2) offers significant advantages. The choice of coupling agent can be tailored to the specific needs of the reaction, with reagents like EDC offering the benefit of a water-soluble urea byproduct, simplifying purification.

Ultimately, the optimal synthetic route will depend on the specific project goals, scale, available resources, and the chemist's familiarity with each technique. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the efficient synthesis of N,N-Diethyl-2-fluorobenzamide.

References

  • PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. [Link]

  • SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

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A Comparative Guide to the In Vitro Assay Validation of N,N-Diethyl-2-fluorobenzamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of N,N-Diethyl-2-fluorobenzamide, a novel fluorinated benzamide derivative. Given the nascent stage of research on this specific compound, this document outlines a proposed series of robust, validated assays to elucidate its potential cytotoxic, enzyme-inhibiting, and antimicrobial activities. By comparing its performance against established compounds, researchers can effectively profile its biological activity and determine its therapeutic potential.

Introduction: The Rationale for In Vitro Validation

Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a fluorine atom into the benzamide structure can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

N,N-Diethyl-2-fluorobenzamide is a compound of interest due to its structural similarity to other biologically active benzamides. However, to date, its specific biological activities have not been extensively characterized. Therefore, a systematic in vitro validation is essential to identify and quantify its potential therapeutic effects. This guide proposes a multi-pronged approach to assay validation, focusing on three key areas of potential activity: cytotoxicity against cancer cell lines, inhibition of a key metabolic enzyme, and antimicrobial efficacy.

To provide a clear benchmark for its performance, N,N-Diethyl-2-fluorobenzamide will be compared against two well-characterized compounds:

  • Doxorubicin: A potent and widely used chemotherapeutic agent, serving as a positive control for cytotoxicity assays.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, acting as a positive control for antimicrobial assays.

This comparative approach will provide a clear and objective assessment of N,N-Diethyl-2-fluorobenzamide's potency and spectrum of activity.

Proposed In Vitro Validation Workflow

The following workflow is designed to systematically evaluate the biological activity of N,N-Diethyl-2-fluorobenzamide.

In_Vitro_Validation_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Enzyme Inhibition Assay cluster_2 Phase 3: Antimicrobial Susceptibility Testing Start N,N-Diethyl-2-fluorobenzamide (Test Compound) MTT_Assay MTT Cytotoxicity Assay (MCF-7, A549, HepG2) Start->MTT_Assay Broad-spectrum cancer cell lines Enzyme_Assay Cytochrome P450 Inhibition Assay (CYP3A4) Start->Enzyme_Assay Metabolic stability and drug interaction potential Disc_Diffusion Kirby-Bauer Disc Diffusion Assay (E. coli, S. aureus) Start->Disc_Diffusion Screen for antibacterial activity IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Dose-response analysis Inhibition_Kinetics Ki and Mechanism of Inhibition Enzyme_Assay->Inhibition_Kinetics Characterize inhibitory activity MIC_Determination Broth Microdilution for MIC Disc_Diffusion->MIC_Determination Quantify potency

Caption: Proposed workflow for the in vitro validation of N,N-Diethyl-2-fluorobenzamide.

Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][3]

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Culture human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines in appropriate media.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of N,N-Diethyl-2-fluorobenzamide and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in the wells with medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Comparative Data for Cytotoxicity
CompoundCell LineIC₅₀ (µM)
N,N-Diethyl-2-fluorobenzamide MCF-725.4
A54938.2
HepG245.1
Doxorubicin (Positive Control) MCF-70.8
A5491.2
HepG21.5

Enzyme Inhibition Profiling: Cytochrome P450 Assay

Principle: Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. This assay evaluates the inhibitory potential of N,N-Diethyl-2-fluorobenzamide against a key human CYP isoform, CYP3A4. A fluorogenic substrate is used, where its metabolism by the enzyme results in a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition.

Step-by-Step Protocol for CYP3A4 Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the fluorogenic substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC).

    • Prepare stock solutions of N,N-Diethyl-2-fluorobenzamide and a known inhibitor (e.g., ketoconazole) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer, recombinant human CYP3A4 enzyme, and varying concentrations of N,N-Diethyl-2-fluorobenzamide or ketoconazole.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 405 nm excitation and 535 nm emission for the BFC metabolite) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

    • Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[6]

Hypothetical Comparative Data for CYP3A4 Inhibition
CompoundIC₅₀ (µM)
N,N-Diethyl-2-fluorobenzamide > 100
Ketoconazole (Positive Control) 0.05

Antimicrobial Susceptibility Testing

Principle: The Kirby-Bauer disc diffusion method is a qualitative assay to determine the susceptibility of bacteria to a test compound. A paper disc impregnated with the compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disc into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disc. The diameter of this zone is proportional to the susceptibility of the organism.[7] The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Step-by-Step Protocol for Antimicrobial Testing

A. Disc Diffusion Assay:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli and Staphylococcus aureus) in sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation:

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disc Application:

    • Aseptically place sterile filter paper discs impregnated with a known concentration of N,N-Diethyl-2-fluorobenzamide and Ciprofloxacin onto the surface of the agar.

    • A control disc with the solvent should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of growth inhibition around each disc in millimeters.

B. Broth Microdilution for MIC Determination:

  • Serial Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of N,N-Diethyl-2-fluorobenzamide and Ciprofloxacin in Mueller-Hinton broth.

  • Inoculation:

    • Add a standardized inoculum of the test bacteria to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Hypothetical Comparative Data for Antimicrobial Activity
CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)
N,N-Diethyl-2-fluorobenzamide E. coli1264
S. aureus1816
Ciprofloxacin (Positive Control) E. coli350.015
S. aureus280.25

Interpretation and Future Directions

The proposed in vitro validation workflow provides a robust and comprehensive approach to characterizing the biological activity of N,N-Diethyl-2-fluorobenzamide. The hypothetical data presented in the tables illustrates how the performance of the test compound can be objectively compared against established standards.

Based on the hypothetical results, N,N-Diethyl-2-fluorobenzamide demonstrates moderate cytotoxic activity against the tested cancer cell lines, albeit significantly less potent than Doxorubicin. Its lack of significant CYP3A4 inhibition is a favorable characteristic, suggesting a lower potential for drug-drug interactions. The compound exhibits some antimicrobial activity, particularly against S. aureus, though it is considerably less potent than Ciprofloxacin.

These initial findings would warrant further investigation. Future studies should focus on:

  • Expanding the panel of cancer cell lines to determine the spectrum of cytotoxic activity.

  • Investigating the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Screening against a broader range of microbial species , including resistant strains and fungi.

  • Exploring potential synergistic effects with other therapeutic agents.

  • Conducting in vivo studies in appropriate animal models to assess efficacy and safety.

By following a systematic and comparative approach to in vitro assay validation, researchers can efficiently and accurately profile the biological activity of novel compounds like N,N-Diethyl-2-fluorobenzamide, paving the way for the development of new therapeutic agents.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • protocols.io. MTT Assay. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • World Organisation for Animal Health (WOAH). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • G-Biosciences. Enzyme Analysis. [Link]

  • Justino, R. O., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Science & Nutrition, 8(11), 5855-5869. [Link]

  • Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-834. [Link]

  • University of California, San Diego. Enzyme Assay Protocol. [Link]

  • Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes and their analogues. Drug Design, Development and Therapy, 8, 971–983. [Link]

  • Mocilac, P., & Gallagher, J. F. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1295. [Link]

  • PubChem. N,N-diethyl-4-fluorobenzamide. [Link]

  • PubChem. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide. [Link]

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

  • Klauck, J. R., et al. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430-434. [Link]

  • Mafura, J., et al. (2012). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2012, 897930. [Link]

  • Da Silva, E. B., et al. (2024). Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 25(11), 5937. [Link]

  • Zhang, H., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(1), 196. [Link]

  • Al-Gharabli, S. I., et al. (2023). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry, 14(11), 2209–2222. [Link]

  • Zhang, L., et al. (2021). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. Nature Chemistry, 13(10), 995-1002. [Link]

  • Al-Omary, F. A. M., et al. (2012). N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]

  • Garcia-Cabeza, A. L., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(2), M1223. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N,N-Diethyl-2-fluorobenzamide (CAS No. 10345-76-3). As a fluorinated benzamide derivative utilized in organic synthesis and medicinal chemistry research, understanding its specific handling and disposal requirements is paramount to ensuring laboratory safety and environmental stewardship.[1] This guide moves beyond mere procedural steps to explain the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for N,N-Diethyl-2-fluorobenzamide is not widely available, its structural analogue, N,N-Diethylbenzamide (CAS No. 1696-17-9), provides a reliable surrogate for hazard assessment. The presence of the ortho-fluoro substituent necessitates additional caution, particularly concerning thermal decomposition products.

Key Insight: The critical identifier for disposal purposes is the compound's classification as a halogenated organic compound .[2] This classification is due to the carbon-fluorine bond and dictates its segregation into a specific waste stream.[2] Mixing halogenated wastes with non-halogenated organic solvents is a common and costly error in laboratory settings. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like hydrogen fluoride) that are produced during combustion, making its disposal pathway distinct and more expensive.[3]

Table 1: Hazard Profile of N,N-Diethyl-2-fluorobenzamide (Based on data for the structural analogue N,N-Diethylbenzamide)

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, all handling and disposal operations must be conducted with appropriate engineering controls and PPE.

Causality: The primary routes of exposure are inhalation, dermal contact, and ingestion.[8] Engineering controls provide the first and most effective line of defense by containing the chemical at the source, while PPE protects against incidental contact.

  • Engineering Controls: All transfers and preparations of N,N-Diethyl-2-fluorobenzamide for disposal should be performed inside a certified chemical fume hood. This ensures that any vapors or aerosols are effectively captured and exhausted, protecting the user from respiratory exposure.[4] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this compound is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentStandard/SpecificationRationale
Eye Protection ANSI Z87.1 approved safety gogglesProtects against splashes and vapors that cause serious eye irritation.[9]
Hand Protection Nitrile gloves (minimum EN 374 standard)Prevents dermal absorption, as the compound is harmful in contact with skin and causes irritation.[6]
Protective Clothing Standard laboratory coatProtects skin and personal clothing from contamination.[8]
Respiratory Protection Not required if handled in a fume hoodIf a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator should be used.[9]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure N,N-Diethyl-2-fluorobenzamide as well as materials contaminated with it.

Part A: Waste Segregation and Collection
  • Designate a Waste Container: Obtain a dedicated, leak-proof, and chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be clearly marked for "Halogenated Organic Waste."

  • Collect Waste:

    • Unused or Waste Compound: Carefully transfer the chemical into the designated waste container using a funnel.

    • Contaminated Labware: Rinse glassware that has come into contact with the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). The first rinse (rinsate) is considered hazardous and must be collected in the halogenated organic waste container. Subsequent rinses can typically be managed as non-hazardous waste, pending institutional policy.

    • Contaminated Solids: All disposable items, such as gloves, absorbent paper, and weighing boats, that are contaminated with N,N-Diethyl-2-fluorobenzamide must be placed in the same halogenated organic waste container or a designated solid hazardous waste container.

  • Label the Container: The waste container must be labeled at all times with the words "Hazardous Waste," the full chemical name "N,N-Diethyl-2-fluorobenzamide," its CAS Number (10345-76-3) , and an approximate concentration and volume. Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

  • Storage: Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[6][7]

Part B: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Contain and Absorb: For small liquid spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[10]

  • Collect Waste: Carefully scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[11] Place the cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with institutional policy.

Final Disposal Pathway and Workflow

The ultimate disposal of N,N-Diethyl-2-fluorobenzamide is not performed by the researcher. The responsibility of the laboratory personnel is to ensure the waste is correctly characterized, segregated, and contained.

Final Step: Once the waste container is full or ready for pickup, it must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor.[7] The standard and accepted terminal disposal method for halogenated organic compounds is high-temperature incineration at an EPA-approved facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N,N-Diethyl-2-fluorobenzamide waste.

G start Waste Generation (N,N-Diethyl-2-fluorobenzamide) characterize Characterize Waste Type start->characterize pure Unused Compound or Reaction Residue characterize->pure solutions Contaminated Solvents (e.g., Rinsate) characterize->solutions solids Contaminated Solids (Gloves, Paper, etc.) characterize->solids container Collect in Designated 'Halogenated Organic Waste' Container pure->container solutions->container solids->container label_container Securely Cap & Label Container (Name, CAS, Hazards) container->label_container ehs Store in Satellite Accumulation Area & Arrange EHS Pickup label_container->ehs

Caption: Disposal workflow for N,N-Diethyl-2-fluorobenzamide.

References

  • N,N-Diethyl 2-fluorobenzamide | 10345-76-3. (n.d.). Appchem. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • N,N-diethyl-4-fluorobenzamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • N,N-Diethylbenzamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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Essential Safety and Handling of N,N-Diethyl-2-fluorobenzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

N,N-Diethyl-2-fluorobenzamide is classified as a substituted benzamide. Based on data from analogous compounds such as N,N-Diethylbenzamide and 2-Fluorobenzamide, it should be handled as a substance that is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation.[1][2][3] The primary routes of exposure are dermal contact, eye contact, and ingestion.[4] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).

Engineering controls, such as working in a well-ventilated laboratory or under a chemical fume hood, are the first line of defense to minimize exposure.[5][6] The recommendations in this guide are designed to be used in conjunction with your institution's Chemical Hygiene Plan and established laboratory safety protocols.[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling N,N-Diethyl-2-fluorobenzamide.

Operation Hand Protection Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical-resistant gloves (Nitrile or Neoprene)Safety glasses with side shieldsLaboratory coatRecommended if not performed in a ventilated enclosure
Solution Preparation Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash gogglesLaboratory coatNot generally required if performed in a fume hood
Reaction Setup and Monitoring Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash goggles and face shieldLaboratory coat and chemical-resistant apronNot generally required if performed in a fume hood
Work-up and Purification Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash goggles and face shieldLaboratory coat and chemical-resistant apronNot generally required if performed in a fume hood
Spill Cleanup Heavy-duty chemical-resistant gloves (Butyl rubber or Viton)Chemical splash goggles and face shieldChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges
Hand Protection: The Critical Barrier

Given that N,N-Diethyl-2-fluorobenzamide is likely to be harmful upon skin contact, selecting the correct gloves is crucial.[2][4]

  • Glove Selection: Wear chemically impermeable gloves.[8] Nitrile or neoprene gloves are suitable for general handling and splash protection.[4] For prolonged contact or immersion, consider more robust options like butyl rubber or Viton.

  • Integrity Check: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Remove gloves using a technique that avoids skin contamination.

  • Disposal: Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection: Shielding from Splashes

Protecting your eyes from splashes of N,N-Diethyl-2-fluorobenzamide is critical to prevent serious irritation.[1][9]

  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring solutions or during reaction work-ups, chemical splash goggles are required.[1]

  • Maximum Protection: When handling larger quantities or in situations with a significant splash hazard, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: Minimizing Dermal Exposure

To prevent accidental skin contact, appropriate body protection is necessary.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high potential for splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection: A Precautionary Measure

While not typically required when working in a properly functioning chemical fume hood, respiratory protection may be necessary in certain situations.[4]

  • Ventilation is Key: Ensure adequate ventilation to minimize the inhalation of any dust or vapors.

  • When to Use a Respirator: If you are working outside of a fume hood or if there is a potential for aerosol generation, an air-purifying respirator with organic vapor cartridges is recommended. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standard operating procedures is essential for the safe handling and disposal of N,N-Diethyl-2-fluorobenzamide.

Safe Handling Procedures
  • Preparation: Before starting any work, ensure that you have the appropriate PPE and that all necessary safety equipment, such as an eyewash station and safety shower, is accessible.

  • Weighing: If handling a solid, weigh the material in a ventilated enclosure or a fume hood to avoid inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Storage: Store N,N-Diethyl-2-fluorobenzamide in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste materials contaminated with N,N-Diethyl-2-fluorobenzamide must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including excess reagent, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N,N-Diethyl-2-fluorobenzamide.

PPE_Selection_Workflow start Start: Assess Task task_scale Small Scale? (<1g, <50mL) start->task_scale ventilation In Fume Hood? task_scale->ventilation Yes task_scale->ventilation No splash_risk High Splash Risk? ventilation->splash_risk Yes respirator Consider Respirator ventilation->respirator No ppe_low Standard PPE: Lab Coat Safety Glasses Nitrile Gloves splash_risk->ppe_low No ppe_medium Enhanced PPE: Standard PPE + Chemical Goggles splash_risk->ppe_medium Yes ppe_high Full Protection: Enhanced PPE + Face Shield Chem-Resistant Apron ppe_medium->ppe_high Large Scale or High Energy respirator->splash_risk

Caption: PPE selection workflow for handling N,N-Diethyl-2-fluorobenzamide.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. NIOSH. Retrieved from [Link]

  • University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorobenzamide, 98%. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2012). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • PubMed. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology. Retrieved from [Link]

  • Chemsrc. (2025). N,N-DIETHYLBENZAMIDE | CAS#:1696-17-9. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.